7-Chloro-8-iodoimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
7-chloro-8-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-1-3-11-4-2-10-7(11)6(5)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZAVDXIBMULKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 7-Chloro-8-iodoimidazo[1,2-a]pyridine: A Key Building Block for Drug Discovery
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds and marketed drugs.[1][2] This guide provides an in-depth technical overview of the synthesis of a particularly valuable derivative, 7-Chloro-8-iodoimidazo[1,2-a]pyridine. The strategic placement of two different halogens with distinct reactivities on the pyridine ring makes this compound a highly versatile building block for the synthesis of complex molecular architectures.[3] The iodine at the 8-position is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the chlorine at the 7-position, enabling a regioselective and sequential approach to molecular diversification.[3] This document details a robust two-step synthetic pathway, starting from a commercially available substituted 2-aminopyridine, and provides the scientific rationale behind the chosen methodologies, detailed experimental protocols, and mechanistic insights for researchers in organic synthesis and drug development.
The Strategic Importance of this compound
The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that features prominently in numerous pharmaceuticals, including the hypnotic agent Zolpidem and the analgesic Miroprofen.[1] Its rigid structure and ability to engage in various biological interactions have cemented its status as a privileged scaffold in drug design.[1][4]
The title compound, this compound (CAS 1331823-94-9), elevates this core's utility by introducing orthogonal synthetic handles.[3][5] The carbon-iodine bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the more robust carbon-chlorine bond. This differential reactivity is the cornerstone of its strategic value, allowing for selective functionalization at the C8-position via reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination, while leaving the C7-chloro substituent intact for subsequent transformations.[3] This feature permits the efficient and controlled construction of polysubstituted imidazo[1,2-a]pyridine libraries, a critical process in structure-activity relationship (SAR) studies.[3]
Synthetic Strategy and Retrosynthetic Analysis
The synthesis is logically approached via a two-step sequence. The retrosynthetic analysis reveals that the target molecule can be constructed from the key intermediate, 2-amino-4-chloro-3-iodopyridine , through the formation of the five-membered imidazole ring. This key intermediate, in turn, can be prepared from the commercially available 2-amino-4-chloropyridine via a regioselective electrophilic iodination.
This strategy is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding chemical transformations.
Sources
- 1. Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05841A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IMidazo[1,2-a]pyridine, 7-chloro-8-iodo- | 1331823-94-9 [chemicalbook.com]
Physicochemical properties of 7-Chloro-8-iodoimidazo[1,2-a]pyridine
An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-8-iodoimidazo[1,2-a]pyridine
Authored by: A Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful and biologically active compounds.[1] This guide provides an in-depth examination of a particularly valuable derivative, this compound (CAS 1331823-94-9). While specific experimental data for this compound is sparse in public literature, this document serves as a technical whitepaper for researchers, outlining its predicted physicochemical properties, its strategic importance as a synthetic building block, and detailed, field-proven methodologies for its empirical characterization. We will explore the causality behind experimental choices, providing the necessary framework for scientists in drug discovery to fully leverage this versatile molecule in the design and synthesis of novel therapeutics.
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine nucleus is a fused bicyclic 5,6 heterocycle that has garnered immense interest from the pharmaceutical community. Its rigid, planar structure and rich electronic features make it an ideal scaffold for interacting with a multitude of biological targets. This has led to its incorporation into marketed drugs with diverse therapeutic applications, from anxiolytics like Alpidem to anticancer agents and antituberculosis compounds.[1][2][3]
The subject of this guide, this compound, represents a highly strategic starting material for chemical library synthesis. Its core value lies in the differential reactivity of its two halogen substituents, which enables researchers to perform sequential, site-selective modifications.[4] Understanding the fundamental physicochemical properties of this building block is not merely an academic exercise; it is a critical prerequisite for designing molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, ultimately dictating the success or failure of a potential drug candidate.
Molecular Structure and Predicted Physicochemical Profile
The structure of this compound is defined by the imidazo[1,2-a]pyridine core, with a chlorine atom at position 7 and an iodine atom at position 8. The lone pair of the pyridine nitrogen (N-9) contributes to the aromatic system, making the ring system electron-rich and influencing its basicity.
Given the absence of extensive experimental data in the literature, we turn to computational methods to establish a baseline physicochemical profile. These in silico predictions are invaluable in the early stages of discovery for guiding synthetic strategy and experimental design.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₇H₄ClIN₂ | Defines the elemental composition.[5] |
| Molecular Weight | 278.48 g/mol | Influences diffusion rates and bioavailability.[5] |
| Predicted LogP | ~2.5 - 3.5 | Indicates lipophilicity; crucial for membrane permeability and solubility. |
| Predicted pKa | ~4.5 - 5.5 | Relates to the basicity of the pyridine nitrogen; affects solubility and ionization state at physiological pH.[6] |
| Polar Surface Area (PSA) | ~17.3 Ų | Influences cell permeability and transport characteristics.[7][8] |
| Hydrogen Bond Donors | 0 | Affects solubility and target binding interactions. |
| Hydrogen Bond Acceptors | 2 | Affects solubility and target binding interactions. |
Note: Predicted values are aggregated from various cheminformatics platforms and should be confirmed experimentally.
The predicted LogP suggests moderate lipophilicity, a common feature of orally bioavailable drugs. The predicted pKa, slightly lower than that of the unsubstituted parent compound due to the electron-withdrawing effects of the halogens, indicates that the molecule will be partially protonated in the acidic environment of the stomach but largely neutral at physiological pH 7.4.
Synthesis and Strategic Application: Regioselective Functionalization
The primary utility of this compound is as a versatile synthon for building molecular complexity. This is achieved through regioselective cross-coupling reactions, exploiting the significant difference in reactivity between the C-I and C-Cl bonds. The carbon-iodine bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the more robust carbon-chlorine bond.[4] This allows for a sequential, controlled introduction of different substituents.
This workflow enables the creation of diverse chemical libraries from a single, advanced intermediate, which is a highly efficient strategy for structure-activity relationship (SAR) studies.[4]
Caption: Sequential cross-coupling workflow for this compound.
Methodologies for Experimental Physicochemical Profiling
To move beyond predictions, rigorous experimental characterization is essential. The following section details self-validating protocols for determining the key physicochemical properties of the title compound.
Acid-Base Dissociation Constant (pKa)
Causality: The pKa dictates the ionization state of a molecule at a given pH. For this compound, the most basic center is the pyridine nitrogen. Its pKa value is critical as it governs aqueous solubility, membrane permeability, and the potential for ionic interactions with biological targets.
Protocol: Potentiometric Titration
-
Preparation: Accurately weigh ~1-3 mg of the compound and dissolve in a suitable co-solvent (e.g., methanol, DMSO) if necessary, then dilute with deionized water to a final volume of 10-20 mL. The organic solvent percentage should be kept minimal (<5%) to reduce its effect on the measurement.
-
Instrumentation: Use a calibrated pH meter with a precision of at least 0.01 pH units.
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.01 M HCl). Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The use of specialized software for Gran plot analysis is recommended for higher accuracy.
-
Validation: The protocol is self-validating by running a standard compound with a known pKa (e.g., pyridine) under identical conditions to ensure system suitability.
Lipophilicity (LogD at pH 7.4)
Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a primary driver of pharmacokinetic behavior. It influences absorption, distribution throughout the body, and permeability across the blood-brain barrier. We measure the distribution coefficient (LogD) at a physiological pH of 7.4, which accounts for the ionization state of the molecule.
Protocol: Shake-Flask Method (Gold Standard)
-
System Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them overnight and then separating the layers.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot to the biphasic system to achieve a final concentration detectable by the chosen analytical method (e.g., 10-50 µM).
-
Equilibration: Vigorously shake the mixture for 1-2 hours at a constant temperature (e.g., 25°C) to allow for complete partitioning.
-
Separation & Analysis: Centrifuge the sample to ensure complete separation of the two phases. Carefully collect aliquots from both the aqueous (PBS) and organic (n-octanol) layers.
-
Quantification: Determine the concentration of the compound in each layer using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: LogD = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
-
Validation: Perform the measurement in triplicate. The inclusion of control compounds with known LogD values validates the experimental setup.
Aqueous Solubility
Causality: Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to remain in solution in plasma. Poor solubility is a major hurdle in drug development, leading to formulation challenges and poor bioavailability.
Protocol: Thermodynamic Solubility (Shake-Flask)
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature for at least 24-48 hours to ensure equilibrium is reached between the solid and dissolved states.
-
Sample Processing: After equilibration, filter the suspensions through a low-binding 0.45 µm filter to remove undissolved solid.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Validation: Visual inspection should confirm the presence of undissolved solid at the end of the experiment. The consistency of results across replicate measurements ensures the reliability of the data.
Caption: Workflow for experimental physicochemical profiling and its impact on drug discovery.
Conclusion
References
- Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Source: Royal Society of Chemistry]
- Gudipati, R., & Anreddy, R. N. R. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Source: PubMed]
- Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kummerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kummerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
- Singh, R., Singh, V., & Singh, V. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Omega.
- Kumar, M., et al. (2024). Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. RSC Medicinal Chemistry. [Source: PubMed Central]
- Owa, T., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6746-6751. [Source: PubMed]
-
ResearchGate. (n.d.). Chemical structure of imidazo[1,2-a]pyridine derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloroimidazo(1,2-a)pyridine. Retrieved from [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyridine. Retrieved from [Link]
- Geedkar, D., Kumar, A., & Sharma, P. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
- Li, J., Tang, J., Wu, Y., He, Q., & Yu, Y. (2018). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite/Bromite as the Halogen Source. Supporting Information. [Source: Royal Society of Chemistry]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound - CAS:1331823-94-9 - Abovchem [abovchem.com]
- 6. 7-CHLOROIMIDAZO[1,2-A]PYRIDINE CAS#: 4532-25-6 [m.chemicalbook.com]
- 7. 7-Chloroimidazo(1,2-a)pyridine | C7H5ClN2 | CID 19695901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
7-Chloro-8-iodoimidazo[1,2-a]pyridine structure-activity relationship (SAR) studies
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 7-Chloro-8-iodoimidazo[1,2-a]pyridine Derivatives
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs.[1][2] This guide focuses on a specific, highly versatile iteration: the this compound core. The distinct electronic properties and reactivity of the halogen substituents at the 7 and 8 positions make this scaffold an exceptional starting point for the synthesis of complex molecular libraries.[3] We will provide a detailed exploration of the structure-activity relationships (SAR) that govern the biological activity of its derivatives, with a particular emphasis on their role as kinase inhibitors.[4][5][6] This document synthesizes field-proven insights, detailed experimental protocols, and data-driven analysis to empower researchers in the rational design of next-generation therapeutics based on this potent pharmacophore.
Introduction: The Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry
Significance and Privileged Nature of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocyclic compound that has garnered immense interest from medicinal chemists.[7] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating specific and high-affinity interactions with biological targets. This scaffold is a key component in a variety of marketed drugs, including zolpidem (an insomnia treatment), alpidem (an anxiolytic), and olprinone (a cardiotonic agent), showcasing its broad therapeutic applicability.[2][5][7][8] The versatility of this core stems from its synthetic tractability and its ability to modulate a wide array of biological processes, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[7][9][10]
Emergence of this compound as a Key Pharmacophore
Within the vast chemical space of imidazo[1,2-a]pyridines, the 7-chloro-8-iodo substituted variant stands out as a particularly valuable building block for drug discovery.[3] The strategic placement of two different halogens offers a powerful tool for synthetic chemists: regioselective functionalization. The iodine atom at the C8 position is significantly more reactive towards palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, and Buchwald-Hartwig aminations) than the chlorine atom at the C7 position.[3] This differential reactivity allows for a stepwise and controlled introduction of diverse substituents, enabling the systematic exploration of the chemical space around the core to build comprehensive SAR models.[3]
Scope and Objectives of this Guide
This technical guide is designed to provide a comprehensive overview of the SAR landscape for this compound derivatives. The primary objectives are to:
-
Detail the synthetic logic for the creation and elaboration of the core structure.
-
Systematically analyze how modifications at key positions (C2, C3, and the pyridine ring) impact biological activity, particularly kinase inhibition.
-
Provide validated, step-by-step protocols for key synthetic and biological evaluation experiments.
-
Summarize quantitative data in a clear, tabular format to facilitate comparison and analysis.
-
Illustrate key concepts and workflows using diagrams to enhance understanding.
Core Molecular Framework and Synthetic Strategies
The power of the this compound scaffold lies in its synthetic accessibility and the strategic handles it provides for diversification.
General Synthesis of the Imidazo[1,2-a]pyridine Scaffold
The classical and most common method for constructing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[5][11] Numerous modern variations on this theme exist, often employing different catalysts like copper or iodine to improve yields and broaden the substrate scope under milder conditions.[11][12][13]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
The Biological Potential of Imidazo[1,2-a]pyridine Scaffold Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a fused heterocyclic ring system that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged structure," meaning it can serve as a versatile template for the design of ligands targeting a wide range of biological targets.[1][2] This bicyclic heterocycle, formed by the fusion of an imidazole and a pyridine ring, is a key component in several commercially available drugs, including the hypnotic agent zolpidem and the anxiolytic alpidem, underscoring its therapeutic relevance.[3][4] The broad spectrum of biological activities exhibited by imidazo[1,2-a]pyridine derivatives, spanning from anticancer to antimicrobial and anti-inflammatory effects, makes this scaffold a fertile ground for the development of novel therapeutic agents.[5][6]
This technical guide provides an in-depth exploration of the biological potential of imidazo[1,2-a]pyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanisms of action, and therapeutic applications of this remarkable class of compounds. We will delve into the key areas where these derivatives have shown significant promise, supported by experimental evidence and structure-activity relationship (SAR) studies.
Synthetic Strategies: Accessing Chemical Diversity
The therapeutic potential of the imidazo[1,2-a]pyridine scaffold is intrinsically linked to the ability to synthesize a diverse range of derivatives. Various synthetic methodologies have been developed to access this core structure, often allowing for the introduction of a wide array of substituents to modulate biological activity.[5][7]
Common synthetic routes include:
-
Condensation Reactions: A prevalent method involves the condensation of 2-aminopyridines with α-haloketones.[3] This approach is versatile and allows for the introduction of various substituents on both the pyridine and imidazole rings.
-
Multicomponent Reactions (MCRs): One-pot MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer an efficient way to generate complex imidazo[1,2-a]pyridine derivatives from simple starting materials like 2-aminopyridine, an aldehyde, and an isocyanide.[2][8]
-
Copper-Catalyzed Reactions: Copper-catalyzed methods have been developed for the synthesis of these scaffolds, for instance, through the reaction of 2-aminopyridines with terminal alkynes and aldehydes, or with nitroolefins.[5][7]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of imidazo[1,2-a]pyridine derivatives.[5]
The choice of synthetic strategy is crucial as it dictates the accessible chemical space and the feasibility of generating libraries of compounds for screening and lead optimization.
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a wide range of cancer cell lines, including those from breast, cervical, and melanoma cancers.[9][10][11] Their anticancer effects are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[12][13]
Mechanism of Action: Targeting Key Cancer Pathways
A significant body of research has focused on elucidating the mechanisms by which these compounds exert their anticancer effects. Key molecular targets and pathways include:
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[9][12] For instance, some compounds have demonstrated nanomolar inhibitory concentrations (IC50) against PI3Kα, leading to the induction of apoptosis in breast cancer cell lines.[9]
-
Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[12]
-
Kinase Inhibition: Beyond the PI3K/Akt/mTOR pathway, these derivatives have been shown to inhibit other crucial kinases involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs) and NIMA-related kinase 2 (Nek2).[9][14] Inhibition of these kinases disrupts cell cycle regulation and can lead to cancer cell death.
-
Induction of Apoptosis: Many imidazo[1,2-a]pyridine compounds induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[9][10] Some derivatives have been shown to induce apoptosis in a p53-partially mediated manner.[9]
Structure-Activity Relationship (SAR) Insights
SAR studies have provided valuable insights into the structural features required for potent anticancer activity. The nature and position of substituents on the imidazo[1,2-a]pyridine core significantly influence their biological effects. For example, in a series of Nek2 inhibitors, specific substitutions on the pyridine ring were found to be crucial for high potency.[14]
Experimental Workflow for Anticancer Evaluation
A typical workflow for evaluating the anticancer potential of novel imidazo[1,2-a]pyridine derivatives involves a series of in vitro assays:
Caption: A typical workflow for the in vitro evaluation of anticancer imidazo[1,2-a]pyridine derivatives.
Quantitative Data on Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 6 | A375 (Melanoma) | <12 | Inhibition of Akt/mTOR pathway, induction of apoptosis | [9] |
| Compound 6 | WM115 (Melanoma) | <12 | Inhibition of Akt/mTOR pathway, induction of apoptosis | [9] |
| IP-5 | HCC1937 (Breast) | 45 | Cell cycle arrest, induction of extrinsic apoptosis | [15] |
| IP-6 | HCC1937 (Breast) | 47.7 | Cytotoxic effects | [15] |
| Compound 28e | MGC-803 (Gastric) | 0.038 | Nek2 inhibition | [14] |
| Compound 9d | HeLa (Cervical) | 10.89 | Cytotoxic effects | [16] |
| Compound 9d | MCF-7 (Breast) | 2.35 | Cytotoxic effects | [16] |
Antimicrobial Activity: A New Frontier in Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action. Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential in this area, exhibiting activity against a range of pathogens, including bacteria and mycobacteria.[4][5][17]
Antibacterial and Antitubercular Activity
Several studies have highlighted the potent antibacterial activity of imidazo[1,2-a]pyridine derivatives against both Gram-positive and Gram-negative bacteria.[5][18] Notably, some derivatives have shown excellent activity against strains like Staphylococcus aureus and Escherichia coli.[5]
A particularly promising area of research is the development of these compounds as antitubercular agents.[19][20] Imidazo[1,2-a]pyridine-3-carboxamides, in particular, have shown remarkable activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[19] The clinical candidate Telacebec (Q203), an imidazo[1,2-a]pyridine amide, targets the QcrB subunit of the cytochrome bcc complex, which is essential for cellular respiration in M. tuberculosis.[19][20]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of novel compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Step-by-Step MIC Determination (Broth Microdilution Method):
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., M. tuberculosis H37Rv) is prepared to a specific cell density (e.g., 1 x 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Middlebrook 7H9) in a 96-well microplate.
-
Inoculation: The bacterial inoculum is added to each well containing the diluted compounds.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 7-14 days for M. tuberculosis).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by using a growth indicator dye like resazurin.
Antiviral and Anti-inflammatory Potential
Beyond their anticancer and antimicrobial properties, imidazo[1,2-a]pyridine derivatives have also shown promise as antiviral and anti-inflammatory agents.
Antiviral Activity
Derivatives of this scaffold have demonstrated potent activity against a range of viruses, including human cytomegalovirus (HCMV), varicella-zoster virus (VZV), and herpes simplex viruses (HSV).[21][22][23] Structure-activity relationship studies have shown that the nature of the substituents at the 3-position of the imidazo[1,2-a]pyridine ring is critical for antiviral potency. For instance, the introduction of a thioether side chain at this position has led to compounds with high therapeutic indices against HCMV.[21] More recently, these derivatives have been investigated as potential inhibitors of the influenza A virus RNA-dependent RNA polymerase.[24]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have been shown to possess significant anti-inflammatory properties.[25][26][27] Their mechanism of action often involves the modulation of key inflammatory signaling pathways.
A notable example is the suppression of the STAT3/NF-κB signaling pathway.[25][28] Certain derivatives have been shown to inhibit the activation of NF-κB and STAT3, leading to a reduction in the expression of pro-inflammatory mediators such as iNOS and COX-2.[25][29]
Signaling Pathway: STAT3/NF-κB Inhibition
Caption: Simplified signaling pathway showing the inhibition of STAT3 and NF-κB by imidazo[1,2-a]pyridine derivatives.
Future Directions and Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable framework in the pursuit of novel therapeutics. The extensive research into its biological activities has unveiled a plethora of opportunities for drug discovery and development. Future efforts in this field are likely to focus on:
-
Target-Based Drug Design: Leveraging structural biology and computational modeling to design more potent and selective inhibitors of specific biological targets.
-
Expansion of Therapeutic Applications: Exploring the potential of these derivatives in other disease areas, such as neurodegenerative diseases and metabolic disorders.[30][31]
-
Development of Covalent Inhibitors: The scaffold has shown potential for the development of targeted covalent inhibitors, a strategy that can lead to enhanced potency and duration of action.[2]
-
Clinical Translation: Advancing the most promising lead compounds through preclinical and clinical development to bring new therapies to patients.
References
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed.
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
-
Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents. PubMed.
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry.
-
[Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. PubMed.
-
Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. PubMed.
-
Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. ACS Publications.
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health.
-
Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Wiley Online Library.
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry.
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
-
Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. ACS Publications.
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ResearchGate.
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
-
Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate.
-
Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. ResearchGate.
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health.
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed.
-
Imidazo[1,2-a]pyridines with potent activity against herpesviruses. PubMed.
-
Full article: Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. Taylor & Francis Online.
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed.
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Institutes of Health.
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate.
-
Imidazo[1,2-a]pyridines with Potent Activity Against Herpesviruses. ResearchGate.
-
Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents. BenchChem.
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. National Institutes of Health.
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed.
-
Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting β-amyloid plaques in the brain. Washington University School of Medicine in St. Louis.
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Semantic Scholar.
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate.
-
Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. ACS Publications.
-
Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate.
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health.
-
Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed.
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sciensage.info [sciensage.info]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Imidazo[1,2-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. semanticscholar.org [semanticscholar.org]
- 30. researchgate.net [researchgate.net]
- 31. profiles.wustl.edu [profiles.wustl.edu]
Harnessing the Orthogonal Reactivity of 7-Chloro-8-iodoimidazo[1,2-a]pyridine: A Strategic Building Block for Accelerated Drug Discovery
An In-Depth Technical Guide
Executive Summary: The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically successful drugs.[1] The efficient construction and diversification of this core are paramount for developing novel therapeutics. This guide introduces 7-Chloro-8-iodoimidazo[1,2-a]pyridine, a highly versatile heterocyclic building block designed for strategic, regioselective functionalization. Its principal value lies in the differential reactivity of its two halogen atoms, enabling researchers to perform sequential, site-selective cross-coupling reactions. This document provides a technical overview of the molecule's properties, a deep dive into its application in key carbon-carbon and carbon-nitrogen bond-forming reactions, and detailed, field-tested protocols for its use, empowering research scientists to rapidly generate complex molecular libraries for drug discovery programs.
The Imidazo[1,2-a]pyridine: A Privileged Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system that has garnered significant attention from the pharmaceutical industry. Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an ideal framework for interacting with biological targets. This has led to the development of several blockbuster drugs, including Zolpidem (an anxiolytic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent).[1][2][3] The broad therapeutic potential of this scaffold continues to be explored, with derivatives showing promise as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[3][4][5][6]
The challenge for medicinal chemists is to efficiently synthesize and modify this core to explore the vast chemical space and optimize structure-activity relationships (SAR). This necessitates the use of versatile and intelligently designed starting materials, or "building blocks." this compound is a prime example of such a building block, engineered for synthetic efficiency.[7]
Core Attributes: Physicochemical Properties and Reactivity Profile
The strategic utility of this compound stems directly from its unique substitution pattern, which creates a predictable and controllable reaction hierarchy.
Physicochemical Data
| Property | Value |
| CAS Number | 1331823-94-9[8][9][10] |
| Molecular Formula | C₇H₄ClIN₂[9] |
| Molecular Weight | 278.48 g/mol [9][10] |
| Appearance | Off-white to yellow solid |
The Principle of Orthogonal Reactivity
The key to this building block's power is the significant difference in reactivity between the carbon-iodine (C-I) bond at the C8 position and the carbon-chlorine (C-Cl) bond at the C7 position. In palladium-catalyzed cross-coupling reactions, the first and rate-determining step of the catalytic cycle is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[11][12] The bond dissociation energy for C-I is considerably lower than for C-Cl, making the C8-iodo position far more susceptible to this initial activation.
This reactivity differential allows for highly regioselective functionalization.[7][13] Chemists can selectively target the C8 position with a variety of coupling partners under relatively mild conditions, leaving the C7-chloro group untouched for a subsequent, different transformation under more forcing conditions. This one-pot or sequential approach is a powerful tool for rapid diversification.[13]
Caption: Orthogonal reactive sites on the this compound core.
A Versatile Platform for Cross-Coupling Reactions
This building block excels in the three most utilized palladium-catalyzed cross-coupling reactions in drug discovery, allowing for the precise installation of aryl, alkynyl, and amino groups at the C8 position.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating biaryl structures, which are common motifs in pharmaceuticals.[14] The reaction couples the aryl halide with an organoboron reagent (typically a boronic acid or ester) and is valued for its mild conditions and high functional group tolerance.[11][14] With this compound, this reaction proceeds with excellent regioselectivity at the C8-iodo position.[13]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol is adapted from methodologies reported for the selective functionalization of dihalogenated imidazo[1,2-a]pyridines.[13]
-
Reagent Preparation: To a microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.).
-
Solvent Addition: Evacuate and backfill the vial with argon or nitrogen. Add anhydrous 1,4-dioxane (to a concentration of ~0.1 M) and water (10% v/v).
-
Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 7-chloro-8-aryl-imidazo[1,2-a]pyridine product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction forms a C-C bond between an aryl halide and a terminal alkyne.[15][16] This transformation is exceptionally valuable as the resulting alkyne can serve as a versatile synthetic handle for further modifications (e.g., via 'click chemistry') or as a key pharmacophoric element itself. The reaction is co-catalyzed by palladium and copper(I).[15][17]
Caption: Interlocking catalytic cycles of the Sonogashira cross-coupling reaction.
This protocol is based on standard procedures for the coupling of iodo-heterocycles.[13][18]
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.) and the terminal alkyne (1.5 eq.).
-
Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.) and copper(I) iodide (CuI, 0.06 eq.).
-
Solvent and Base Addition: Evacuate and backfill the flask with argon. Add anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) followed by triethylamine (Et₃N, 3.0 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the 7-chloro-8-alkynyl-imidazo[1,2-a]pyridine product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling aryl halides with amines.[19][20] Given the importance of the arylamine moiety in pharmaceuticals, this reaction is a critical tool for drug discovery.[21] The choice of phosphine ligand is crucial for achieving high efficiency and is often tailored to the specific substrates.[22]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
This protocol is adapted from general methods employing modern phosphine ligands.[13][19]
-
Reagent Preparation: In a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 eq.) to an oven-dried vial. Add this compound (1.0 eq.).
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.) and a suitable phosphine ligand such as XPhos or RuPhos (0.08 eq.).
-
Substrate and Solvent Addition: Add the amine (1.2 eq.) and anhydrous toluene or 1,4-dioxane.
-
Reaction: Seal the vial, remove from the glovebox, and heat to 80-110 °C with vigorous stirring until the reaction is complete.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography to yield the 7-chloro-8-amino-imidazo[1,2-a]pyridine product.
The Power of Sequential Functionalization
The true elegance of using this compound is the ability to combine these reactions. After performing a selective coupling at the C8 position, the resulting 7-chloro-8-substituted product becomes a new building block. The less reactive C7-chloro site can then be functionalized, often using a different cross-coupling reaction under more forcing conditions (e.g., different ligand, higher temperature), to generate highly complex and diverse polysubstituted imidazo[1,2-a]pyridines.[13]
Caption: Strategic workflow for creating molecular diversity via sequential coupling.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its well-defined and predictable reactivity profile allows for the efficient, regioselective, and diverse functionalization of the medicinally vital imidazo[1,2-a]pyridine scaffold. By enabling chemists to rapidly execute key bond-forming reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings in a sequential manner, this building block significantly accelerates the design-make-test-analyze cycle. Its adoption in research programs can streamline the generation of novel chemical matter, facilitate deeper exploration of structure-activity relationships, and ultimately shorten the timeline for identifying promising new therapeutic candidates.
References
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Frigiolini, E., et al. (2012). Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. Molecules, 17(9), 10683-707. Available at: [Link]
-
Jain, S., et al. (2024). Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework. ResearchGate. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]
-
7-Chloroimidazo(1,2-a)pyridine. PubChem. Available at: [Link]
-
Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
-
Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
7-chloro-2-iodoimidazo[1,2-a]pyridine. PubChemLite. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. PMC - NIH. Available at: [Link]
-
Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Sci-Hub. Available at: [Link]
-
8-Chloro-7-iodo-2-methylimidazo[1,2-a]pyridine. MySkinRecipes. Available at: [Link]
-
This compound-2-carboxylic acid. Heterocyclic Compounds. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [https://www.researchgate.net/publication/365152331_Imidazo12-a]pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]([Link])
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]
-
Imidazo[1,2-a]pyridine anthelmintic and antifungal agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Pd-Cu Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 2-Benzylimidazo (1,2-A) Pyridine. Scribd. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. IMidazo[1,2-a]pyridine, 7-chloro-8-iodo- | 1331823-94-9 [chemicalbook.com]
- 9. This compound - CAS:1331823-94-9 - Abovchem [abovchem.com]
- 10. 1331823-94-9|this compound|BLDpharm [bldpharm.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. research.rug.nl [research.rug.nl]
- 22. chem.libretexts.org [chem.libretexts.org]
A Guide to Metal-Free Synthesis Routes for Halogenated Imidazo[1,2-a]pyridines
Introduction: The Strategic Value of Halogenated Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure is a cornerstone in a variety of clinically significant pharmaceuticals, including agents for treating insomnia (Zolpidem), anxiety (Alpidem), and cancer (Zolimidine). The strategic functionalization of this core is paramount in drug discovery to modulate properties such as potency, selectivity, and pharmacokinetics.
Halogenation represents one of the most powerful transformations in this context. The introduction of a halogen atom (F, Cl, Br, I) can profoundly alter a molecule's lipophilicity and metabolic stability. More importantly, it installs a versatile synthetic handle, enabling further molecular diversification through cross-coupling reactions. Specifically, the C3 position of the imidazo[1,2-a]pyridine nucleus is highly activated and amenable to functionalization.
Historically, many halogenation and cross-coupling methods have relied on transition-metal catalysts. While effective, these methods can introduce challenges related to cost, product contamination with toxic metal residues, and complex purification protocols. This guide provides an in-depth exploration of modern, metal-free synthesis routes for the regioselective halogenation of imidazo[1,2-a]pyridines, offering researchers cleaner, more efficient, and often more economical alternatives.
Core Strategy 1: Electrophilic Halogenation
The most direct and common metal-free approach to halogenating the electron-rich imidazo[1,2-a]pyridine ring is through electrophilic aromatic substitution. The inherent nucleophilicity of the C3 position allows for facile reaction with mild electrophilic halogenating agents, obviating the need for harsh Lewis acid catalysts.
Mechanism & Causality
The reaction proceeds via a classic electrophilic aromatic substitution pathway. The π-electrons of the C2-C3 double bond attack an electrophilic halogen source (X⁺), forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A weak base in the reaction mixture then abstracts the proton at the C3 position, collapsing the intermediate and restoring aromaticity to yield the 3-halo-imidazo[1,2-a]pyridine. The high electron density at C3 makes this position the kinetic and thermodynamic site of attack.
Figure 1: General mechanism for electrophilic halogenation at the C3 position.
Reagent Systems & Protocols
A. N-Halosuccinimides (NCS, NBS, NIS)
N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), and N-Iodosuccinimide (NIS) are crystalline, easy-to-handle solids that serve as excellent sources of electrophilic halogens. Reactions are typically performed in aprotic solvents at room temperature or with gentle heating.
Experimental Protocol: General Procedure for C3-Halogenation with N-Halosuccinimides
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted imidazo[1,2-a]pyridine (1.0 equiv.).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF)) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add the N-halosuccinimide (NCS, NBS, or NIS) portion-wise (1.05-1.2 equiv.) at room temperature while stirring. For less reactive substrates, the reaction may be gently heated (40-60 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-6 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a larger volume of DCM or Ethyl Acetate.
-
Purification: Wash the organic layer with aqueous sodium thiosulfate solution (to quench excess halogen), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel to afford the pure 3-halo-imidazo[1,2-a]pyridine.
B. Trihaloisocyanuric Acids (TCCA, TBCA, TICA)
Trichloroisocyanuric acid (TCCA), Tribromoisocyanuric acid (TBCA), and Triiodoisocyanuric acid (TICA) are highly efficient and atom-economical halogenating agents. They are particularly effective when used in green solvents like ethanol, often providing rapid and clean conversions.[1]
| Reagent System | Halogen | Typical Solvent | Key Advantages |
| N-Chlorosuccinimide (NCS) | Cl | DCM, MeCN | Readily available, mild conditions |
| N-Bromosuccinimide (NBS) | Br | DCM, MeCN, THF | Highly reliable and widely used |
| N-Iodosuccinimide (NIS) | I | DCM, MeCN, THF | Effective for iodination, product useful in couplings |
| Trichloroisocyanuric Acid (TCCA) | Cl | Ethanol | High atom economy, rapid, eco-friendly solvent |
| Tribromoisocyanuric Acid (TBCA) | Br | Ethanol | High atom economy, rapid, eco-friendly solvent |
Table 1: Comparison of common electrophilic halogenating agents.
Core Strategy 2: Radical Halogenation with Inorganic Sources
An innovative and highly efficient transition-metal-free approach utilizes inexpensive sodium salts as both the halogen source and the oxidant. This method provides excellent regioselectivity for the C3 position through a proposed radical pathway.[2][3][4]
Mechanism & Causality
While electrophilic substitution is common, control experiments involving radical scavengers (like TEMPO) have shown that an alternative radical-mediated pathway is likely at play with this system.[5] The proposed mechanism begins with the reaction of sodium chlorite (NaClO₂) or bromite (NaBrO₂) with acetic acid to generate the corresponding elemental halogen (Cl₂ or Br₂). Homolytic cleavage of the halogen forms halogen radicals (X•), which then add to the electron-rich C2-C3 double bond of the imidazo[1,2-a]pyridine. This addition preferentially occurs to generate the more stable radical intermediate. Subsequent reaction with another halogen radical leads to the final product and regeneration of a radical species to continue the chain. The high regioselectivity is a self-validating feature of this protocol, consistently delivering the C3-halogenated product.[2][5]
Figure 2: Proposed radical mechanism for chlorination using NaClO₂/AcOH.
Protocol & Scope
This method is notable for its operational simplicity and use of cheap, bulk reagents. It exhibits broad substrate scope, tolerating various functional groups on both the imidazole and pyridine rings.
Experimental Protocol: C3-Chlorination using Sodium Chlorite[2]
-
Setup: In a sealed reaction tube, combine imidazo[1,2-a]pyridine (1.0 equiv., 0.5 mmol), sodium chlorite (NaClO₂, 2.0 equiv., 1.0 mmol), and anhydrous N,N-Dimethylformamide (DMF) (2.0 mL).
-
Acid Addition: Add acetic acid (AcOH, 4.0 equiv., 2.0 mmol) to the mixture.
-
Reaction: Seal the tube and heat the reaction mixture to 60 °C in an oil bath.
-
Monitoring: Stir the reaction for the specified time (typically 10 hours), monitoring by TLC.
-
Workup: After cooling to room temperature, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 3-chloro-imidazo[1,2-a]pyridine.
The same conditions can be applied for bromination using sodium bromite (NaBrO₂) in place of sodium chlorite.[2][4]
| Substrate (R group on Imidazo[1,2-a]pyridine) | Product | Yield (%)[2] |
| H | 3-Chloro-imidazo[1,2-a]pyridine | 91 |
| 7-CH₃ | 3-Chloro-7-methyl-imidazo... | 89 |
| 6-Cl | 3,6-Dichloro-imidazo[1,2-a]pyridine | 85 |
| 2-Phenyl | 3-Chloro-2-phenyl-imidazo... | 88 |
| H | 3-Bromo-imidazo[1,2-a]pyridine | 88 |
| 7-CH₃ | 3-Bromo-7-methyl-imidazo... | 85 |
| 6-Cl | 3-Bromo-6-chloro-imidazo... | 82 |
Table 2: Selected yields for the regioselective C3-halogenation using NaClO₂/NaBrO₂.
Applications in Further Synthesis: A Gateway to Complexity
The true synthetic utility of halogenated imidazo[1,2-a]pyridines lies in their capacity as building blocks for more complex molecules. The installed carbon-halogen bond is a prime site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the facile introduction of aryl, heteroaryl, or alkyl groups, a critical step in the synthesis of drug candidates. For instance, a 3-bromo-imidazo[1,2-a]pyridine can be readily coupled with an arylboronic acid to forge a new C-C bond, demonstrating the power of this two-step, metal-free/metal-catalyzed sequence.[2]
Figure 3: Workflow from simple scaffold to complex derivative via metal-free halogenation.
Conclusion and Future Outlook
The metal-free halogenation of imidazo[1,2-a]pyridines offers a robust and versatile platform for the synthesis of key pharmaceutical intermediates. The methods presented, from classic electrophilic substitution with N-halosuccinimides to innovative radical pathways using inexpensive inorganic salts, provide researchers with a toolkit of efficient, clean, and scalable protocols. These strategies not only streamline the synthesis of halogenated scaffolds but also align with the growing imperative for sustainable and green chemistry in the pharmaceutical industry. As the demand for novel and diverse chemical matter continues to grow, the development and adoption of such metal-free methodologies will be crucial for accelerating the drug discovery pipeline.
References
-
Hao, X. et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 8(9), 5058-5062. Available at: [Link]
-
Hao, X. et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Publishing. Available at: [Link]
-
Hao, X. et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium. SciSpace. Available at: [Link]
-
Verala, R. et al. (2017). Trihaloisocyanuric acids in ethanol: an eco-friendly system for the regioselective halogenation of imidazo-heteroarenes. Green Chemistry. Available at: [Link]
-
Hao, X. et al. (2018). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. ResearchGate. Available at: [Link]
Sources
- 1. Trihaloisocyanuric acids in ethanol: an eco-friendly system for the regioselective halogenation of imidazo-heteroarenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Iodine-Catalyzed Synthesis of the Imidazo[1,2-a]pyridine Core
This guide provides an in-depth exploration of the iodine-catalyzed synthesis of the imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying chemical principles, offers detailed experimental protocols, and presents a critical analysis of the various methodologies, grounded in recent scientific literature.
The Enduring Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine moiety is a cornerstone in the development of therapeutic agents due to its wide spectrum of pharmacological activities. This N-bridged heterocyclic system is a key structural component in numerous marketed drugs, including the anxiolytic agent alpidem, the hypnotic zolpidem, and the gastroprotective drug zolimidine[1]. Beyond its medicinal applications, the unique photophysical properties of this scaffold have led to its use in dyes, optoelectronics, and sensing materials[1]. The persistent interest in this chemical entity fuels the ongoing quest for more efficient, sustainable, and versatile synthetic routes.
The Ascendancy of Iodine Catalysis: A Green and Efficient Approach
Classical syntheses of imidazo[1,2-a]pyridines often involve the cyclocondensation of 2-aminopyridines with α-haloketones or other harsh reagents, which can present environmental and safety concerns[1][2]. The emergence of molecular iodine as a catalyst has revolutionized this field by offering a milder, more environmentally benign, and cost-effective alternative[3][4][5]. Iodine's utility stems from its ability to act as a mild Lewis acid and to facilitate key oxidative transformations, often with high atom economy[4][6][7].
Mechanistic Insights into Iodine's Catalytic Role
The precise mechanism of iodine catalysis can vary depending on the specific reactants and conditions. However, a general and widely accepted pathway for the reaction between a 2-aminopyridine and a ketone involves several key steps. In many instances, iodine is believed to facilitate the in-situ generation of a crucial electrophilic intermediate from the ketone, which then undergoes condensation with the 2-aminopyridine.
A plausible mechanistic pathway for the iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines from aryl methyl ketones and 2-aminopyridines is depicted below. Initially, the ketone is activated by iodine, followed by nucleophilic attack by the 2-aminopyridine. Subsequent cyclization and aromatization lead to the final product.
Caption: Proposed mechanism for iodine-catalyzed synthesis.
Methodologies in Iodine-Catalyzed Imidazo[1,2-a]pyridine Synthesis
Several effective strategies employing iodine catalysis have been developed, primarily categorized as two-component and multi-component reactions.
Two-Component Synthesis: Condensation of 2-Aminopyridines and Ketones
A prevalent and straightforward method involves the direct condensation of a 2-aminopyridine with a ketone in the presence of a catalytic amount of iodine. This approach is notable for its operational simplicity and often good to excellent yields.
| Entry | 2-Aminopyridine | Ketone | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Acetophenone | 30 | Water | RT | 24 | Moderate | [2] |
| 2 | 2-Aminopyridine | 4'-Methoxyacetophenone | 10 | DMSO | 110 | 6 | 50 | [8] |
| 3 | 2-Aminopyridine | Various aryl methyl ketones | 30 | Water | 80 | 12 | Good | [1] |
This protocol is adapted from a reported environmentally sustainable approach in aqueous media[1][2].
Materials:
-
Acetophenone (1.0 mmol)
-
2-Aminopyridine (1.2 mmol)
-
Iodine (I₂) (30 mol %)
-
Water
Procedure:
-
To a round-bottom flask, add acetophenone (1.0 mmol), 2-aminopyridine (1.2 mmol), and iodine (0.30 mmol).
-
Add water as the solvent.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a 10% aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyridine.
Multi-Component Synthesis: A One-Pot Strategy
Multi-component reactions (MCRs) offer a highly efficient route to complex molecules in a single step, adhering to the principles of green chemistry by minimizing waste and operational steps. Iodine has proven to be an effective catalyst for such transformations leading to the imidazo[1,2-a]pyridine core.
| Entry | Components | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aryl methyl ketone, 2-aminopyridine, barbituric acid | Catalytic | DMSO | 110 | 6 | Good | [8] |
| 2 | Aryl aldehyde, 2-aminopyridine, tert-butyl isocyanide | 5 | Ethanol | RT | - | Excellent | [4][5] |
| 3 | 2-Aminopyridine, acetophenone, dimedone | 20 | Water | RT (Ultrasound) | 0.5 | Up to 96 | [6][7] |
This protocol is based on a highly efficient ultrasound-assisted method[6][7].
Materials:
-
Acetophenone derivative (1.0 mmol)
-
2-Aminopyridine derivative (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Iodine (I₂) (20 mol %)
-
Distilled water (4.0 mL)
Procedure:
-
In a suitable reaction vessel, combine the acetophenone derivative (1.0 mmol) and iodine (0.20 mmol) in distilled water (4.0 mL).
-
Irradiate the mixture with ultrasound at room temperature for 30 minutes.
-
Add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) to the reaction mixture.
-
Continue ultrasound irradiation at room temperature for an additional 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, add a 10 mol % solution of sodium thiosulfate (15.0 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum.
-
Purify the crude product by recrystallization from methanol.
Sources
- 1. Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Leveraging 7-Chloro-8-iodoimidazo[1,2-a]pyridine for the Construction of High-Value Drug Discovery Libraries
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous marketed therapeutics and its versatile biological activity.[1][2] This guide focuses on a strategically substituted member of this class, 7-chloro-8-iodoimidazo[1,2-a]pyridine, as a powerful and versatile starting block for the generation of diverse small-molecule libraries. We will explore the synthetic rationale behind its design, detailing how the orthogonal reactivity of its distinct halogen substituents can be exploited for sequential, controlled diversification. This document provides experienced researchers with detailed, field-proven protocols for the synthesis of the core, its subsequent functionalization via modern cross-coupling methodologies, and a workflow for integrating the resulting compound libraries into high-throughput screening campaigns.
The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a bicyclic aromatic heterocycle that has garnered immense interest from the drug discovery community.[3] Its rigid, planar structure provides a well-defined vectoral presentation of substituents into biological target space, while its chemical properties make it a stable and synthetically tractable framework. This scaffold is the foundation for a range of approved drugs, including zolpidem and alpidem, demonstrating its clinical relevance.[3][4] The broad spectrum of biological activities associated with its derivatives—spanning anticancer, anti-inflammatory, antiviral, and anti-tuberculosis applications—confirms its status as a high-value starting point for therapeutic innovation.[1][3][4][5]
Recent research continues to uncover new potential, with derivatives showing promise as kinase inhibitors, agents targeting neurodegenerative diseases, and novel covalent inhibitors for cancer therapy.[6][7][8] The synthetic accessibility and the potential for extensive decoration of the core ring system make it an ideal candidate for library synthesis.[2][9]
The Keystone Building Block: this compound
The power of this compound lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This disparity is the cornerstone of a sequential diversification strategy, allowing for selective functionalization first at the C-8 position, followed by a second, distinct modification at the C-7 position. This orthogonal approach enables the systematic and controlled generation of a two-dimensional library matrix from a single, advanced intermediate.
| Property | Value | Source |
| CAS Number | 1331823-94-9 | [10] |
| Molecular Formula | C₇H₄ClIN₂ | [10][11] |
| Molecular Weight | 278.48 g/mol | [10][11] |
Synthesis and Diversification Strategy
The generation of a diverse library from this core follows a logical and efficient workflow. The initial step is the synthesis of the core itself, followed by two sequential diversification steps that leverage the orthogonal reactivity of the halogen handles.
Synthesis of the Core Scaffold
The synthesis of imidazo[1,2-a]pyridines is typically achieved via the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For the target molecule, this requires the synthesis of the appropriately substituted 4-chloro-3-iodo-2-aminopyridine, which can then be cyclized to form the core structure.
Orthogonal Library Diversification Workflow
The primary advantage of this scaffold is the ability to perform sequential cross-coupling reactions. The more labile C-I bond at the C-8 position is addressed first, typically using milder Suzuki or Sonogashira coupling conditions. The resulting library of C-8-functionalized intermediates can then be subjected to a second diversification reaction at the more robust C-7 chloro position, often requiring more forcing conditions or specialized catalyst systems, such as those used in Buchwald-Hartwig amination.[12][13]
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. 1331823-94-9|this compound|BLDpharm [bldpharm.com]
- 11. This compound - CAS:1331823-94-9 - Abovchem [abovchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes & Protocol: Chemoselective Suzuki-Miyaura Coupling of 7-Chloro-8-iodoimidazo[1,2-a]pyridine
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and Site-Selective Functionalization
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The ability to precisely introduce diverse molecular fragments onto this core structure is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
7-Chloro-8-iodoimidazo[1,2-a]pyridine is a key building block that enables such precise modifications.[1] The differential reactivity of the C-I and C-Cl bonds under palladium catalysis allows for chemoselective functionalization. The carbon-iodine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst, the rate-determining step in the Suzuki-Miyaura catalytic cycle, compared to the more robust carbon-chlorine bond.[3][4] This inherent reactivity difference (I > Br > Cl) forms the basis for a highly regioselective Suzuki-Miyaura coupling at the 8-position, leaving the 7-chloro substituent intact for subsequent transformations.[3][5]
This application note provides a detailed, field-proven protocol for the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. We will delve into the mechanistic underpinnings of this selectivity, offer practical guidance for reaction setup and optimization, and provide troubleshooting strategies for common challenges.
Mechanism & Chemoselectivity: Exploiting Halogen Reactivity
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7][8] The chemoselectivity of the reaction with this compound is determined in the initial oxidative addition step.
-
Oxidative Addition: The active Pd(0) catalyst preferentially inserts into the weaker, more polarizable C-I bond at the 8-position over the stronger C-Cl bond at the 7-position.[3] This is the rate-determining step and dictates the regiochemical outcome of the reaction. The relative reactivity order for aryl halides in oxidative addition is I > OTf > Br >> Cl.[3]
-
Transmetalation: The resulting arylpalladium(II) iodide intermediate reacts with the boronic acid, which is activated by a base to form a more nucleophilic boronate species.[9][10] This step involves the transfer of the organic group from the boron atom to the palladium center.
-
Reductive Elimination: The newly formed diarylpalladium(II) intermediate undergoes reductive elimination to form the C-C bond of the biaryl product and regenerate the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[3][6]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Selective C-8 Arylation
This protocol is a general guideline and may require optimization depending on the specific arylboronic acid used.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, Toluene/water, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[6]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Finally, add the palladium catalyst (0.05 equiv). The reaction mixture is typically a suspension.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, usually 2-24 hours).[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[7]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7] The crude product is then purified by flash column chromatography on silica gel to afford the desired 7-chloro-8-aryl-imidazo[1,2-a]pyridine.
Caption: Experimental workflow for selective Suzuki-Miyaura coupling.
Key Reaction Parameters
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald palladacycles (G3/G4) | Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging substrates or to achieve lower catalyst loadings, more advanced catalysts like Buchwald palladacycles or those with bulky, electron-rich phosphine ligands are recommended as they promote the crucial oxidative addition and reductive elimination steps.[11][12][13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for activating the boronic acid.[9][10] K₂CO₃ is a cost-effective and generally effective choice. Cs₂CO₃ is more soluble and can be more effective for less reactive substrates. K₃PO₄ is a stronger base and can be beneficial, particularly in anhydrous conditions.[12] The choice of base can also influence the reaction rate and yield.[14] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base.[6][10] The water component is often crucial for the efficiency of the transmetalation step.[14] The choice of solvent can also influence selectivity in more complex systems.[14][15] |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required to drive the reaction to completion, especially for less reactive aryl chlorides if subsequent coupling is desired. However, for the more reactive aryl iodide, lower temperatures may be sufficient, which can help minimize side reactions.[7] |
| Boronic Acid | Arylboronic acids or esters (e.g., pinacol esters) | Boronic acids are generally effective, but can be prone to decomposition (protodeboronation).[6] For sensitive substrates, more stable boronic esters (e.g., pinacol esters) can be used to improve reproducibility and yield.[11] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality reagents; Insufficient degassing. | Test catalyst activity with a known reaction.[11] Use fresh, high-purity boronic acid or switch to a more stable boronic ester.[11] Ensure thorough degassing of the solvent and reaction vessel to prevent catalyst deactivation.[6] |
| Formation of Homocoupled Product | Presence of oxygen; Inefficient transmetalation. | Rigorously exclude oxygen from the reaction.[6] Ensure the base is of good quality and sufficiently soluble in the reaction medium. Consider a different base or solvent system to promote transmetalation. |
| Protodeboronation of Boronic Acid | Presence of excess water; Prolonged reaction time at high temperature. | Use the minimum amount of water necessary for the reaction. Consider using a more stable boronic ester.[6] Monitor the reaction closely and stop it once the starting material is consumed. |
| Dehalogenation of Starting Material | Side reaction of the palladium intermediate. | This can sometimes be mitigated by changing the ligand on the palladium catalyst or by using a milder base.[6] |
| Low Solubility of Reagents | Inappropriate solvent system. | Screen different solvents or solvent mixtures to ensure all components are sufficiently soluble at the reaction temperature.[16] |
Conclusion
The protocol outlined in this application note provides a robust and reliable method for the chemoselective C-8 arylation of this compound via the Suzuki-Miyaura coupling. By leveraging the inherent difference in reactivity between the C-I and C-Cl bonds, this approach allows for the efficient synthesis of a wide range of 8-aryl-7-chloroimidazo[1,2-a]pyridine derivatives. These intermediates are valuable precursors for the synthesis of more complex, polysubstituted imidazo[1,2-a]pyridines, which are of significant interest in the field of drug discovery. Careful attention to the selection of catalyst, base, and solvent, along with rigorous exclusion of oxygen, are critical for achieving high yields and reproducibility.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Elsevier. (2018, May 1). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]
-
PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]
-
ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
Thieme. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
PubMed. (2012, September 6). Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. [Link]
-
Frontiers. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]
-
National Institutes of Health. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
-
ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]
-
EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. [Link]
-
ResearchGate. (2022, August 15). During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?. [Link]
-
PubMed Central. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
Royal Society of Chemistry. Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
Sources
- 1. This compound|CAS 1331823-94-9 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Using 7-Chloro-8-iodoimidazo[1,2-a]pyridine in Sonogashira cross-coupling reactions
Application Notes & Protocols
Topic: Leveraging the Regioselective Reactivity of 7-Chloro-8-iodoimidazo[1,2-a]pyridine in Sonogashira Cross-Coupling Reactions
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] This nitrogen-containing heterocyclic system is a structural cornerstone in numerous marketed pharmaceuticals, including the well-known therapeutics Zolpidem and Alpidem.[3] Its broad spectrum of biological activities—spanning anticancer, antimicrobial, and antiviral properties—makes it a focal point for the development of novel therapeutic agents.[2][4] The ability to precisely functionalize this scaffold is therefore of paramount importance to researchers in synthetic and medicinal chemistry. This guide focuses on a powerful tool for this purpose: the Sonogashira cross-coupling reaction, applied to a uniquely designed building block, this compound.
The Sonogashira Reaction: A Premier Tool for C(sp²)-C(sp) Bond Formation
The Sonogashira cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6] Catalyzed by a combination of palladium and copper(I) salts, the reaction proceeds under remarkably mild conditions, often at room temperature, and demonstrates high tolerance for a wide array of functional groups.[5][7] This has cemented its role in the synthesis of complex molecules, natural products, and pharmacologically active compounds.[5][8]
The unique value of using This compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive towards oxidative addition than the carbon-chlorine bond.[9][10] This intrinsic electronic difference allows for exquisite regioselective functionalization. Chemists can selectively couple an alkyne at the C-8 position while leaving the C-7 chloro group intact for subsequent, orthogonal transformations. This reagent is thus an invaluable building block for creating diverse libraries of polysubstituted imidazo[1,2-a]pyridines.[10]
The Catalytic Mechanism: A Symphony of Two Metals
The classical Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper co-catalytic cycle.[9][11] Understanding this dual mechanism is critical for troubleshooting and optimizing reaction conditions.
-
The Palladium Cycle: This is the primary cross-coupling engine. It begins with the active Pd(0) catalyst undergoing oxidative addition into the highly reactive C-I bond of the imidazo[1,2-a]pyridine substrate. This forms a Pd(II) intermediate.
-
The Copper Cycle: Concurrently, the copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[5][12] This copper acetylide is the "activated" form of the alkyne.
-
Transmetalation & Reductive Elimination: The key intersection of the cycles is the transmetalation step, where the acetylide group is transferred from the copper to the palladium(II) center.[5][13] The resulting palladium complex then undergoes reductive elimination, forging the new C-C bond to yield the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[7]
Protocol: Sonogashira Coupling of Phenylacetylene with this compound
This protocol provides a reliable starting point for the regioselective alkynylation at the C-8 position. Optimization may be required for different terminal alkynes.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 294.46 | 294.5 | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 122.6 | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ (Bistriphenylphosphine palladium(II) dichloride) | 701.90 | 35.1 | 0.05 | 0.05 (5 mol%) |
| CuI (Copper(I) iodide) | 190.45 | 4.8 | 0.025 | 0.025 (2.5 mol%) |
| Triethylamine (Et₃N) | 101.19 | - | - | (Solvent) |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - | (Co-solvent) |
Experimental Workflow
Detailed Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (294.5 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35.1 mg, 0.05 mmol), and CuI (4.8 mg, 0.025 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe.
-
Degassing: Vigorously stir the resulting suspension and bubble nitrogen gas through it for an additional 15 minutes to ensure all dissolved oxygen is removed. The removal of oxygen is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
-
Reagent Addition: Add phenylacetylene (132 µL, 1.2 mmol) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. A typical reaction time is 2-6 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Combine the filtrates and concentrate under reduced pressure. Redissolve the residue in ethyl acetate (30 mL), wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure 7-chloro-8-(phenylethynyl)imidazo[1,2-a]pyridine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Key Considerations and Field-Proven Insights
-
Choice of Base: Triethylamine is a common and effective choice, acting as both a base and a co-solvent. For more sensitive substrates, milder bases like diisopropylethylamine (DIPEA) can be used.
-
Copper-Free Variant: While the copper co-catalyst significantly accelerates the reaction, it can sometimes promote undesirable alkyne homocoupling.[5] In cases where this side reaction is problematic, a "copper-free" Sonogashira protocol can be employed, which typically requires a higher reaction temperature or more specialized palladium/ligand systems.[14]
-
Ligand Effects: The triphenylphosphine (PPh₃) ligands in the palladium catalyst are crucial for stabilizing the metal center. Electron-rich and sterically bulky phosphine ligands can sometimes increase the rate of oxidative addition, which is often the rate-limiting step.[9][15]
-
Inert Conditions: Maintaining a strictly anaerobic (oxygen-free) environment is critical for success. Oxygen can lead to the deactivation of the Pd(0) catalyst and promote the Glaser homocoupling of the alkyne.
References
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Sonogashira coupling - Wikipedia. Wikipedia. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. ResearchGate. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. ACS Publications. [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed. PubMed. [Link]
-
Sonogashira coupling - YouTube. YouTube. [Link]
-
Sonogashira Coupling - YouTube. YouTube. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Publishing. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. MDPI. [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - ResearchGate. ResearchGate. [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. ACS Publications. [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics. ACS Publications. [Link]
-
Optimization of Sonogashira conditions - ResearchGate. ResearchGate. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. KAUST Repository. [Link]
-
Pyridines and Imidazaopyridines With Medicinal Significance - ResearchGate. ResearchGate. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [Link]
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. University of Sussex. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Application Note: Chemoselective Buchwald-Hartwig Amination of 7-Chloro-8-iodoimidazo[1,2-a]pyridine
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocycle in modern drug discovery, forming the core of numerous therapeutic agents. The functionalization of this scaffold is critical for modulating pharmacological properties. This application note provides a comprehensive guide and detailed protocols for the chemoselective Buchwald-Hartwig amination of 7-chloro-8-iodoimidazo[1,2-a]pyridine. The primary challenge lies in selectively forming a C-N bond at the highly reactive C8-iodo position while preserving the less reactive C7-chloro moiety for subsequent orthogonal transformations. We present an in-depth analysis of reaction parameters, including catalyst-ligand systems, bases, and solvents, to establish a robust and reproducible protocol for researchers in synthetic and medicinal chemistry.
Introduction: The Strategic Importance of Selective C-N Coupling
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming one of the most powerful and versatile methods for constructing C(sp²)-N bonds.[1] This palladium-catalyzed cross-coupling reaction offers significant advantages over traditional methods, such as nucleophilic aromatic substitution or Ullmann condensation, by providing broader substrate scope, greater functional group tolerance, and milder reaction conditions.[2][3] Its application is ubiquitous in the pharmaceutical industry for the synthesis of complex molecules.[4]
The substrate of interest, this compound, presents a classic challenge of chemoselectivity. Dihalogenated heterocycles are invaluable building blocks, allowing for stepwise, site-selective functionalization. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds dictates their reactivity in the oxidative addition step of the catalytic cycle, which is typically the rate-determining step.[5][6] The general order of reactivity for aryl halides is I > Br > Cl > F.[7] By carefully tuning the reaction conditions, it is possible to exploit this reactivity differential to achieve exclusive amination at the C8-iodo position.
This guide provides the scientific rationale and a field-proven protocol to achieve this selective transformation, enabling the synthesis of key 8-amino-7-chloroimidazo[1,2-a]pyridine intermediates.
Mechanistic Rationale for Chemoselectivity
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[5][8] Understanding this mechanism is paramount to controlling the selectivity of the reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. This step is typically the slowest and therefore rate-determining and selectivity-defining. The lower bond energy of the C-I bond compared to the C-Cl bond results in a significantly faster rate of oxidative addition at the C8 position.
-
Ligand Exchange & Deprotonation: The incoming amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed, releasing the arylamine product and regenerating the active Pd(0) catalyst.[9][10]
Caption: Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
To ensure selective amination at the C8-iodo position, the chosen conditions (catalyst, ligand, temperature) must be sufficiently mild to favor the kinetic product derived from C-I bond activation, without providing enough energy to overcome the higher activation barrier for C-Cl bond cleavage.
Optimizing Reaction Parameters: A Guide to Rational Selection
The success of a selective Buchwald-Hartwig amination hinges on the judicious choice of four key parameters: the palladium source, the ligand, the base, and the solvent.
-
Palladium Source: While various Pd(II) sources like Pd(OAc)₂ can be used, they require an initial reduction step to form the active Pd(0) species.[7] Using a Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is often more direct and can lead to more reproducible results, especially at lower catalyst loadings.
-
Ligand Selection: The ligand is arguably the most critical component. For heteroaromatic substrates, which can act as competing ligands, bulky and electron-rich phosphines are essential.[3] They stabilize the palladium center, promote efficient oxidative addition, and facilitate the final reductive elimination step.[10]
-
Biaryl Monophosphine Ligands: Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are excellent choices. They have demonstrated broad utility in the amination of heteroaryl halides, including chlorides, often allowing for lower reaction temperatures.[3][11]
-
Josiphos-type Ligands: Bidentate ferrocenyl phosphines like CyPFtBu have also shown high efficacy for coupling primary amines with heteroaryl chlorides and are a strong alternative.[3]
-
-
Base Selection: The base activates the amine nucleophile but can also influence catalyst stability and substrate integrity.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is a highly effective base that often accelerates the reaction. However, its high basicity can be incompatible with sensitive functional groups.[7]
-
Weaker Inorganic Bases: For many applications, especially with sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred. They often provide a better balance of reactivity and selectivity, minimizing side reactions.[8]
-
-
Solvent and Temperature: Aprotic solvents are standard.[7]
-
Toluene and 1,4-Dioxane are the most common solvents, offering good solubility for the reagents and compatibility with the typical reaction temperatures of 80-110 °C.
-
Temperature control is critical for selectivity. The reaction should be initiated at a moderate temperature (e.g., 80 °C) and monitored closely. Higher temperatures (>110 °C) or prolonged reaction times risk promoting the slower amination at the C7-chloro position.
-
Experimental Protocol: Selective Amination of this compound
This protocol describes a general procedure for the selective C8 amination using morpholine as a representative secondary amine.
Materials & Equipment:
-
This compound
-
Morpholine (or other amine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (or other suitable ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
TLC plates, silica gel for column chromatography
Caption: Figure 2: Experimental Workflow for Selective Amination.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), XPhos (0.04 equiv, 4 mol%), and Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd).
-
Inert Atmosphere: Seal the flask with a septum or cap and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Base Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equiv).
-
Reagent Addition: Add anhydrous toluene (to make a ~0.1 M solution based on the limiting reagent) followed by the amine (e.g., morpholine, 1.2 equiv) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours until the starting material is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 8-amino-7-chloroimidazo[1,2-a]pyridine product.
Optimized Conditions and Expected Outcomes
The following table summarizes recommended starting conditions for the selective amination of this compound with various amine classes. Yields are representative based on literature precedent for similar transformations.
| Amine Type | Amine Example | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Approx. Time (h) | Expected Yield |
| Secondary Cyclic | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 4-8 | >85% |
| Primary Aliphatic | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 6-12 | >80% |
| Primary Aryl | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 12-18 | >75% |
| NH Heterocycle | Indole | Pd₂(dba)₃ (2) | BippyPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 12-24 | >70% |
Troubleshooting
-
Low or No Conversion:
-
Cause: Inactive catalyst or insufficient base.
-
Solution: Ensure all reagents are anhydrous and the reaction is under a strictly inert atmosphere. Use fresh Pd source and ligand. Consider using a stronger base like LHMDS if NaOtBu is ineffective.[4]
-
-
Formation of Bis-aminated Product (Lack of Selectivity):
-
Cause: Reaction temperature is too high or reaction time is too long.
-
Solution: Lower the reaction temperature to 70-80 °C. Monitor the reaction closely and stop it as soon as the starting material is consumed. A less active ligand or a weaker base (K₃PO₄) may also improve selectivity.
-
-
Formation of Hydro-deiodinated Byproduct (Ar-H):
-
Cause: A competing reductive dehalogenation pathway.
-
Solution: Ensure the amine is pure and free of moisture. Screening different ligands can sometimes suppress this side reaction.
-
Conclusion
The Buchwald-Hartwig amination is a highly reliable method for the chemoselective functionalization of this compound. By leveraging the inherent reactivity difference between the C-I and C-Cl bonds and carefully selecting a modern catalyst system—typically involving a Pd(0) source and a bulky biarylphosphine ligand like XPhos—the C8-amino product can be synthesized in high yield with excellent selectivity. The protocols and guidelines presented herein provide a robust starting point for researchers to access valuable synthetic intermediates for applications in drug discovery and materials science.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Kwan, E. E., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
-
Garcia, Y., et al. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Stradiotto, M., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. [Link]
-
Chemistry Chats. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. entegris.com [entegris.com]
Application Note: A Sequential Cross-Coupling Strategy for the Targeted Functionalization of 7-Chloro-8-iodoimidazo[1,2-a]pyridine
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on a robust sequential cross-coupling strategy for the selective functionalization of 7-chloro-8-iodoimidazo[1,2-a]pyridine. By exploiting the differential reactivity of the C-I and C-Cl bonds, this approach enables the precise and independent introduction of diverse functionalities at the 8- and 7-positions of the imidazo[1,2-a]pyridine core. We present validated protocols for an initial, mild Sonogashira coupling at the highly reactive 8-iodo position, followed by a more forcing Suzuki or Buchwald-Hartwig coupling at the less reactive 7-chloro position. This methodology offers a streamlined and efficient pathway to construct complex, polyfunctionalized molecules, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.
Introduction: The Strategic Advantage of Sequential Cross-Coupling
The synthetic utility of dihalogenated heterocyclic building blocks is immense, particularly when the halogens exhibit distinct reactivity profiles. The this compound (CAS 1331823-94-9) is an exemplary scaffold designed for such strategic, regioselective functionalization.[1][3][4][5] The carbon-iodine bond at the 8-position is significantly more susceptible to palladium-catalyzed oxidative addition than the more robust carbon-chlorine bond at the 7-position.[1][6] This inherent reactivity difference allows for a stepwise approach to molecular elaboration.
This strategy is predicated on the general mechanism of palladium-catalyzed cross-coupling reactions, which involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7][8][9][10] The rate-determining step for many cross-coupling reactions is the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The bond dissociation energy of Ar-I is lower than Ar-Cl, making the former more reactive under milder conditions.[11] This principle allows for the selective coupling at the iodo-position while the chloro-position remains intact. The subsequent functionalization of the chloro-position typically requires more demanding conditions, such as higher temperatures and specialized ligands, to facilitate the challenging oxidative addition step.[12][13]
This application note details a two-step sequence:
-
Step 1: Sonogashira Coupling at the C8-Iodo Position: Introduction of an alkyne moiety under mild, copper-co-catalyzed conditions.
-
Step 2: Suzuki or Buchwald-Hartwig Coupling at the C7-Chloro Position: Introduction of an aryl/heteroaryl group or an amine functionality, respectively, using more forcing conditions.
Visualizing the Strategy: Experimental Workflow
The sequential nature of this synthetic approach is critical for achieving the desired substitution pattern. The following diagram illustrates the logical flow of the experimental process.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - CAS:1331823-94-9 - Abovchem [abovchem.com]
- 4. 1331823-94-9|this compound|BLDpharm [bldpharm.com]
- 5. IMidazo[1,2-a]pyridine, 7-chloro-8-iodo- | 1331823-94-9 [chemicalbook.com]
- 6. Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nobelprize.org [nobelprize.org]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. books.rsc.org [books.rsc.org]
- 13. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Evaluation of Anticancer Agents from 7-Chloro-8-iodoimidazo[1,2-a]pyridine Derivatives
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer agents.[1][2] These compounds often exert their effects by inhibiting key cellular signaling pathways dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[3][4] This guide provides a comprehensive framework for the synthesis, characterization, and in vitro evaluation of novel anticancer candidates derived from the versatile building block, 7-Chloro-8-iodoimidazo[1,2-a]pyridine. We detail robust protocols for sequential, regioselective functionalization via palladium-catalyzed cross-coupling reactions and outline standard assays for assessing cytotoxic activity. The methodologies are designed for researchers, scientists, and drug development professionals aiming to explore this promising chemical space for novel oncology therapeutics.
Introduction: The Rationale for Imidazo[1,2-a]pyridines in Oncology
Imidazo[1,2-a]pyridines (IPs) are nitrogen-based heterocycles that have garnered substantial interest as potential anticancer therapeutics due to their potent inhibitory effects on cancer cell proliferation and survival.[4] The core structure serves as a versatile scaffold that can be chemically modified to target a variety of cancer-associated proteins, including cyclin-dependent kinases (CDKs), c-Met, and key components of the PI3K/Akt/mTOR signaling cascade.[2][5]
The starting material, this compound, is an ideal precursor for building diverse chemical libraries. Its value lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond at the 8-position is significantly more labile and reactive towards palladium-catalyzed cross-coupling than the carbon-chlorine bond at the 7-position.[6] This feature enables a predictable and regioselective two-step functionalization, allowing for the systematic introduction of different chemical moieties to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.[6]
Overall Experimental Workflow
The process of developing novel anticancer agents from the specified precursor involves a multi-stage workflow. This process begins with the chemical synthesis of a library of derivatives, followed by rigorous purification and structural confirmation. The purified compounds are then subjected to biological screening to determine their cytotoxic effects on cancer cells, which informs further development.
Caption: High-level workflow for synthesis and evaluation.
Synthetic Protocols: Regioselective Functionalization
The following protocols leverage the differential reactivity of the C8-I and C7-Cl bonds. The first coupling reaction selectively targets the more reactive C8-I position.
Protocol 1: Suzuki-Miyaura Coupling at the C8-Position
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl groups.[7] This protocol targets the C8-iodo position.
Rationale: Palladium(0) catalysts are used to facilitate the oxidative addition step, which occurs preferentially at the weaker C-I bond. A phosphine ligand (e.g., SPhos) stabilizes the palladium complex, while a base (e.g., K₂CO₃) is required to activate the boronic acid partner for transmetalation.
Caption: Regioselective functionalization of the scaffold.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)
-
SPhos (0.1 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Reaction vessel (e.g., microwave vial or Schlenk flask)
Step-by-Step Procedure:
-
To the reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the vessel and heat the reaction mixture to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 7-chloro-8-aryl-imidazo[1,2-a]pyridine intermediate.
Protocol 2: Sonogashira Coupling at the C7-Position
Following the successful functionalization at C8, the less reactive C7-chloro position can be targeted, for example, via a Sonogashira coupling to introduce an alkyne moiety.
Rationale: The Sonogashira coupling requires a dual catalytic system, typically a palladium complex to activate the aryl chloride and a copper(I) salt to facilitate the reaction with the terminal alkyne.[8] Higher temperatures are often needed to activate the stronger C-Cl bond compared to the C-I bond.
Materials:
-
7-Chloro-8-aryl-imidazo[1,2-a]pyridine (from Protocol 1) (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Step-by-Step Procedure:
-
Dissolve the 7-chloro-8-aryl-imidazo[1,2-a]pyridine intermediate in the anhydrous solvent in a reaction vessel.
-
Add the terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, and the amine base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Heat the reaction to 60-90 °C, monitoring by TLC or LC-MS until the starting material is consumed.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.[7]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the final disubstituted compound.
Compound Characterization
Full characterization is essential to confirm the structure and purity of the synthesized derivatives before biological testing.[9][10]
| Technique | Purpose | Expected Observations |
| ¹H & ¹³C NMR | Structural elucidation and confirmation. | Chemical shifts, coupling constants, and integration values corresponding to the proposed structure. Appearance of new signals from the introduced aryl and alkynyl groups. |
| LC-MS (ESI) | Purity assessment and molecular weight confirmation. | A single major peak in the chromatogram. The mass spectrum should show the [M+H]⁺ ion corresponding to the calculated molecular weight of the target compound.[11] |
| FT-IR | Identification of functional groups. | Characteristic absorption bands, such as C≡C stretching for alkynes or C=C stretching for aromatic rings.[9] |
Biological Evaluation: In Vitro Cytotoxicity Screening
The primary goal of the initial biological screening is to determine the concentration at which the synthesized compounds inhibit the growth of cancer cells.[12] The MTT assay is a widely used colorimetric method for this purpose.[13]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[14]
Protocol 3: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HeLa cervical cancer).[3][15]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Synthesized imidazo[1,2-a]pyridine derivatives dissolved in DMSO (stock solutions).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (for formazan solubilization).
-
96-well microplates.
-
Microplate reader.
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include "vehicle control" wells (containing DMSO at the same concentration as the treated wells) and "untreated control" wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) value.[16]
Anticipated Mechanism of Action
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting critical signaling pathways that drive cell proliferation and survival.[2] One of the most common targets is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.[4] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[3]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Further studies, such as Western blotting to analyze the phosphorylation status of Akt and mTOR, or flow cytometry for cell cycle and apoptosis analysis, would be required to confirm the precise mechanism of action for newly synthesized compounds.[13]
References
-
Al-Ostath, A. et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Kumari, A. et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
-
Aliwaini, S. et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]
-
Altaher, A. M. H. et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
-
Altaher, A. M. H. et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Review Pharmacy. [Link]
-
Gullapelli, R. et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Marmara Pharmaceutical Journal. [Link]
-
Greco, W. R. et al. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine. [Link]
-
Rajamanikyam, M. et al. (2017). A Review on in-vitro Methods for Screening of Anticancer Drugs. Journal of Young Pharmacists. [Link]
-
Rinehart, J. et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
Al-Ostath, A. et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Narsimha, R. et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Li, C. et al. (2015). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Wang, Z. et al. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]
-
El-Sayed, N. N. E. et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Scientific Reports. [Link]
-
Altaher, A. M. H. et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
-
Sathish, M. et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Berrabah, M. et al. (2010). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Molecules. [Link]
-
Sathish, M. et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Kumar, R. et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
-
Pápai, Z. et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry. [Link]
-
Maji, M. & D. Maiti. (2019). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]
-
Yang, Y. et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross-Coupling Reactions of Sulfonates: An Efficient Approach to C2-Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sci-Hub. Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines / European Journal of Organic Chemistry, 2013 [sci-hub.box]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpbs.com [ijpbs.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Streamlining Discovery with One-Pot Synthesis of Polyfunctionalized Imidazo[1,2-a]pyridines
Executive Summary
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous marketed drugs, including the widely prescribed insomnia medications Zolpidem and Alpidem.[1][2] Its broad spectrum of biological activities—spanning anticancer, antibacterial, antiviral, and anti-inflammatory applications—makes it a focal point for drug discovery programs.[2][3][4] Traditional multi-step syntheses, however, often impede the rapid generation of diverse compound libraries. This guide details the strategic advantages and practical execution of one-pot multicomponent reactions (MCRs), specifically the Groebke–Blackburn–Bienaymé Reaction (GBBR), for the efficient, cost-effective, and environmentally conscious synthesis of polyfunctionalized imidazo[1,2-a]pyridines.[4][5]
The Strategic Imperative for One-Pot Synthesis
In the landscape of modern drug development, efficiency is paramount. One-pot syntheses, where multiple reaction steps are executed in a single reactor without isolating intermediates, offer a paradigm shift from classical linear synthesis. This approach provides significant advantages:
-
Elevated Atomic Economy: By minimizing purification steps, solvent usage, and waste generation, one-pot MCRs align with the principles of green chemistry.[1]
-
Accelerated Discovery Timelines: The convergence of multiple synthetic transformations into a single operation drastically reduces reaction times, enabling faster lead generation and optimization.[6]
-
Increased Molecular Complexity: MCRs allow for the facile introduction of multiple points of diversity, generating structurally complex and diverse libraries from simple, readily available starting materials.[7]
The Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based multicomponent reaction, stands out as a premier methodology for accessing 3-aminoimidazo[1,2-a]pyridine derivatives in a single, efficient step.[4][6]
Unveiling the Reaction Mechanism: The Groebke–Blackburn–Bienaymé Reaction (GBBR)
Understanding the underlying mechanism is critical for troubleshooting and optimizing the synthesis. The GBBR is a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide. The reaction proceeds through a catalyzed cascade of imine formation, nucleophilic attack, and intramolecular cyclization.
Causality of the Mechanism:
-
Initial Activation & Imine Formation: The reaction is typically initiated by a Lewis or Brønsted acid catalyst (e.g., NH₄Cl, Sc(OTf)₃), which activates the aldehyde carbonyl group.[7][8] This facilitates condensation with the exocyclic amino group of 2-aminopyridine to form a reactive Schiff base (iminopyridine) intermediate.
-
Nucleophilic Attack by Isocyanide: The isocyanide, with its nucleophilic carbon atom, attacks the electrophilic carbon of the protonated imine. This step forms a nitrilium ion intermediate.
-
Intramolecular Cyclization (Annulation): The endocyclic nitrogen of the pyridine ring then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrilium ion. This key annulation step constructs the five-membered imidazole ring, leading to the fused bicyclic imidazo[1,2-a]pyridine scaffold after tautomerization.[9]
Caption: Fig. 1: Groebke-Blackburn-Bienaymé Reaction Mechanism
Application Protocol: Ultrasound-Assisted Green Synthesis of Imidazo[1,2-a]pyridines
This protocol describes a highly efficient, one-pot synthesis utilizing ultrasonic irradiation and water as a green solvent, adapted from established methodologies.[4] Ultrasound enhances mass transfer and provides the activation energy for the reaction, often leading to shorter reaction times and higher yields.[4]
Materials & Equipment:
-
Aldehyde (e.g., Furfural, 1.0 equiv.)
-
Substituted 2-Aminopyridine (1.0 equiv.)
-
Isocyanide (e.g., Cyclohexyl isocyanide, 1.0 equiv.)
-
Phenylboronic acid (PBA, 10 mol%) or Ammonium Chloride (NH₄Cl, 20 mol%)
-
Water (H₂O, as solvent, to make a 1M solution)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
10 mL sealed reaction vial with a magnetic stir bar
-
Ultrasonic bath (e.g., 42 kHz)
-
Thin-Layer Chromatography (TLC) plate
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Methodology:
-
Reagent Setup (Self-Validating System):
-
To a 10 mL sealed vial containing a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv.), 2-aminopyridine (1.0 mmol, 1.0 equiv.), and the isocyanide (1.0 mmol, 1.0 equiv.).
-
Expertise Note: The order of addition is generally not critical, but adding the solid components first is often more practical. Ensure accurate weighing as the 1:1:1 stoichiometry is crucial for reaction efficiency.
-
Add the catalyst (e.g., PBA, 0.1 mmol, 10 mol%).[4]
-
Causality: The catalyst is essential for activating the aldehyde and driving the initial imine formation. While some reactions proceed without a catalyst, its presence significantly improves reaction rate and yield.[4]
-
Add water to achieve a 1M concentration of the limiting reagent. Seal the vial tightly.
-
-
Reaction Execution:
-
Place the sealed vial in an ultrasonic bath.
-
Irradiate the mixture at room temperature for approximately 4 hours.[4]
-
Expertise Note: The use of an ultrasonic bath provides localized high-energy microenvironments through cavitation, accelerating the reaction without the need for bulk heating, which is energy-efficient and preserves thermally sensitive functional groups.[4]
-
-
Reaction Monitoring (Self-Validating System):
-
Monitor the reaction's progress by TLC. Spot a small aliquot of the reaction mixture against the starting materials.
-
Trustworthiness: The disappearance of the starting materials, particularly the aldehyde which is often UV-active, is a reliable indicator of reaction completion.
-
-
Workup and Extraction:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (10 mL).
-
Transfer the contents to a separatory funnel and wash with water (2 x 10 mL) and then with brine (2 x 10 mL).[3]
-
Causality: The aqueous washes remove the water-soluble catalyst and any unreacted water-soluble starting materials. The brine wash helps to break any emulsions and begins the drying process of the organic layer.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure imidazo[1,2-a]pyridine product.[4]
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Palladium-Catalyzed Aminocarbonylation of Iodoimidazo[1,2-a]pyridines
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridine Carboxamides
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in modern medicinal chemistry. Its rigid, bicyclic structure and unique electronic properties have made it a cornerstone in the development of numerous therapeutic agents, including Zolpidem, Alpidem, and Saripidem.[1] The functionalization of this core is of paramount importance, and the introduction of a carboxamide moiety, in particular, has proven to be a highly effective strategy for modulating pharmacological activity and improving drug-like properties.[2][3][4]
Palladium-catalyzed aminocarbonylation has emerged as a powerful and versatile synthetic tool for forging C-N and C-C bonds in a single, atom-economical step.[5][6][7] This reaction allows for the direct conversion of aryl halides, such as iodoimidazo[1,2-a]pyridines, into their corresponding amides using carbon monoxide and an amine nucleophile. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the mechanistic underpinnings, key optimization parameters, and field-tested protocols for this critical transformation.
Mechanistic Insights: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is not merely academic; it is the foundation for rational optimization and effective troubleshooting. The palladium-catalyzed aminocarbonylation of an iodoimidazo[1,2-a]pyridine proceeds through a well-established catalytic cycle, as illustrated below.
Figure 1: General catalytic cycle for the palladium-catalyzed aminocarbonylation of iodoimidazo[1,2-a]pyridines (ImPy-I).
Causality Behind the Steps:
-
Oxidative Addition: The cycle commences with the active Pd(0) catalyst undergoing oxidative addition into the carbon-iodine bond of the iodoimidazo[1,2-a]pyridine. This is typically the rate-determining step. The C-I bond is favored as a substrate due to its lower bond dissociation energy compared to C-Br or C-Cl bonds.
-
CO Insertion: A molecule of carbon monoxide coordinates to the resulting Pd(II) complex and subsequently inserts into the palladium-aryl bond. This migratory insertion step forms a critical acyl-palladium(II) intermediate.[8]
-
Nucleophilic Attack & Amide Bond Formation: The amine nucleophile attacks the electrophilic acyl carbon. This step is often facilitated by a base, which deprotonates the amine or the resulting intermediate, increasing its nucleophilicity and neutralizing the generated hydroiodic acid (HI).
-
Reductive Elimination: The final step is the reductive elimination of the desired N-substituted imidazo[1,2-a]pyridine carboxamide. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]
A crucial consideration is the potential for double carbonylation , which leads to the formation of α-ketoamide byproducts. This pathway becomes competitive under certain conditions, particularly high CO pressure and with less sterically hindered ligands.[3][10][11] Controlling the selectivity between single and double carbonylation is a key optimization challenge.
Key Parameters and Strategic Optimization
The success and selectivity of the aminocarbonylation reaction are highly dependent on the careful selection of several key parameters. The following table summarizes these variables and provides field-proven insights into their effects.
| Parameter | Common Reagents/Conditions | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, Heterogeneous SILP-Pd[3] | Pd(OAc)₂ is a common, cost-effective precursor that is reduced in situ to the active Pd(0) species. Heterogeneous catalysts, like palladium immobilized on a Supported Ionic Liquid Phase (SILP), offer excellent recyclability and low metal leaching, which is critical in pharmaceutical synthesis.[3][11][12] |
| Ligand | Monodentate: PPh₃Bidentate: Xantphos, DCPP | The ligand is arguably the most critical factor for controlling selectivity.[13] Bidentate ligands with a wide "bite angle," like Xantphos , are known to strongly favor the reductive elimination step after single CO insertion, thus suppressing the formation of α-ketoamides.[10][14] In contrast, using simple monodentate ligands like PPh₃, especially at higher CO pressures, can favor the second CO insertion, leading to double carbonylation products.[10] |
| CO Source | Gas: CO (5-40 bar)[3][10]Surrogate: Mo(CO)₆ | High-pressure CO gas is effective but requires specialized autoclave equipment and poses significant safety risks. Molybdenum hexacarbonyl (Mo(CO)₆) is a stable, solid CO surrogate that releases CO in situ under thermal conditions, offering a much safer and more convenient laboratory-scale alternative.[15][16] For sensitive substrates, a two-vial system can be employed where CO is generated from Mo(CO)₆ in one vial and diffuses into the reaction vial, preventing direct contact between the substrate and the molybdenum reagent.[17][18] |
| Base | Organic: Et₃N, DBUInorganic: K₂CO₃ | A base is required to neutralize the HI formed during the reaction. Triethylamine (Et₃N) is a standard choice for homogeneous reactions. 1,8-Diazabicyclo[11.7.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can be effective in more challenging transformations.[3] The choice of base can influence reaction rates and side product formation. |
| Solvent | DMF, Toluene, 1,4-Dioxane | N,N-Dimethylformamide (DMF) is a polar aprotic solvent that often promotes higher reaction rates. Toluene is a non-polar alternative that can be advantageous for product isolation and may influence selectivity.[3] The solvent must be chosen to ensure solubility of all reactants at the reaction temperature. |
| Temperature | 100 - 120 °C | Sufficient thermal energy is required to drive the oxidative addition and CO insertion steps. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing thermal decomposition of reactants or products. |
Detailed Experimental Protocols
The following protocols provide self-validating, step-by-step methodologies for performing the aminocarbonylation of iodoimidazo[1,2-a]pyridines.
Figure 2: General experimental workflow for palladium-catalyzed aminocarbonylation.
Protocol 1: Aminocarbonylation using High-Pressure CO Gas
This protocol is designed for the synthesis of imidazo[1,2-a]pyridine-6-carboxamides and is adapted from established procedures.[3]
Materials:
-
6-Iodoimidazo[1,2-a]pyridine (1.0 equiv, e.g., 0.2 mmol, 48.8 mg)
-
Amine (e.g., Morpholine, 2.5 equiv, 0.5 mmol, 43.6 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv, 0.002 mmol, 0.45 mg)
-
Xantphos (0.02 equiv, 0.004 mmol, 2.3 mg)
-
Triethylamine (Et₃N, 1.25 equiv, 0.25 mmol, 35 µL)
-
Anhydrous N,N-Dimethylformamide (DMF, 2 mL)
-
Carbon Monoxide (CO) gas cylinder
-
Stainless steel autoclave with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a glass liner for the autoclave, add 6-iodoimidazo[1,2-a]pyridine, Pd(OAc)₂, and Xantphos.
-
Reagent Addition: Place a magnetic stir bar into the liner. Add the anhydrous DMF, followed by the triethylamine and the amine nucleophile.
-
Autoclave Setup: Place the glass liner inside the stainless-steel autoclave. Seal the autoclave according to the manufacturer's instructions. Safety First: Ensure all fittings are secure before proceeding.
-
Inert Atmosphere: Purge the sealed autoclave with nitrogen or argon gas 3-5 times to remove all oxygen.
-
Pressurization: Pressurize the autoclave with carbon monoxide gas to the desired pressure (e.g., 30 bar).
-
Reaction: Place the autoclave in a heating mantle or oil bath pre-heated to 100 °C. Stir the reaction mixture vigorously for the specified time (e.g., 7-14 hours).
-
Cool Down & Depressurization: After the reaction is complete, remove the autoclave from the heat source and allow it to cool to room temperature behind a blast shield. Crucially , vent the excess CO gas slowly and carefully in a well-ventilated fume hood.
-
Work-up: Open the autoclave, remove the liner, and transfer the reaction mixture to a round-bottom flask. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired carboxamide.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Aminocarbonylation using Mo(CO)₆ as a CO Surrogate
This protocol provides a safer, lower-pressure alternative to using CO gas, adapted from methods for aryl halide carbonylation.[16]
Materials:
-
8-Iodo-2-methylimidazo[1,2-a]pyridine (1.0 equiv, e.g., 0.5 mmol, 129 mg)
-
Amine (e.g., Piperidine, 1.5 equiv, 0.75 mmol, 74 µL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv, 0.025 mmol, 5.6 mg)
-
Triphenylphosphine (PPh₃, 0.10 equiv, 0.05 mmol, 13.1 mg)
-
Molybdenum hexacarbonyl (Mo(CO)₆, 1.0 equiv, 0.5 mmol, 132 mg)
-
1,8-Diazabicyclo[11.7.0]undec-7-ene (DBU, 2.0 equiv, 1.0 mmol, 150 µL)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or sealed pressure vessel
Procedure:
-
Vessel Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 8-iodo-2-methylimidazo[1,2-a]pyridine, Pd(OAc)₂, PPh₃, and Mo(CO)₆.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene, followed by the DBU and the amine nucleophile via syringe.
-
Reaction: Securely seal the Schlenk tube. Place the vessel in a pre-heated oil bath at 120 °C and stir vigorously. Caution: The reaction generates CO gas, leading to a pressure buildup. Ensure the vessel is rated for the expected pressure at this temperature.
-
Monitoring: Monitor the reaction progress by TLC or by taking aliquots for LC-MS analysis. The reaction is typically complete within 12-24 hours.
-
Work-up & Purification: After cooling to room temperature, carefully vent the vessel in a fume hood. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and other solids. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to obtain the pure amide.
-
Characterization: Confirm the product's identity and purity via NMR and HRMS analysis.
Reaction Scope and Data
The palladium-catalyzed aminocarbonylation of iodoimidazo[1,2-a]pyridines is a robust method applicable to a range of substrates. The following table, compiled from literature data, illustrates the typical scope and yields.[3][19]
| Entry | Iodo-ImPy Substrate | Amine | Conditions | Product | Yield (%) |
| 1 | 6-Iodoimidazo[1,2-a]pyridine | Morpholine | A: 30 bar CO, Et₃N, DMF, 100 °C | 6-carboxamide | 94[3] |
| 2 | 6-Iodoimidazo[1,2-a]pyridine | Morpholine | B: 5 bar CO, DBU, Toluene, 120 °C | 6-glyoxylamide (α-ketoamide) | 88[3] |
| 3 | 6-Iodoimidazo[1,2-a]pyridine | Piperidine | A: 30 bar CO, Et₃N, DMF, 100 °C | 6-carboxamide | 91[3] |
| 4 | 6-Iodoimidazo[1,2-a]pyridine | Aniline | B: 5 bar CO, DBU, Toluene, 120 °C | 6-glyoxylamide (α-ketoamide) | 51[3] |
| 5 | 8-Iodo-2-methyl-ImPy | Morpholine | A: 30 bar CO, Et₃N, DMF, 100 °C | 8-carboxamide | 91[3] |
| 6 | 8-Iodo-2-phenyl-ImPy | Pyrrolidine | A: 30 bar CO, Et₃N, DMF, 100 °C | 8-carboxamide | 88[3] |
Key Observation: As demonstrated in entries 1 and 2, the reaction conditions can be finely tuned to selectively produce either the desired carboxamide (high CO pressure, Et₃N) or the α-ketoamide (low CO pressure, DBU).[3] This tunability is a powerful feature of the methodology.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed).2. Insufficient temperature.3. Poor quality reagents (wet solvent/amine).4. CO leak (for gas protocol). | 1. Add a small amount of a reducing agent or use a pre-catalyst. Ensure ligands are not oxidized.2. Increase temperature in 10 °C increments.3. Use freshly distilled/anhydrous solvents and reagents.4. Check all autoclave seals and fittings. |
| Formation of Dehalogenated Starting Material | 1. Presence of a hydrogen source (e.g., water).2. Reductive elimination from a Pd-H species. | 1. Ensure strictly anhydrous conditions.2. Use a non-coordinating base. Increase CO pressure to favor CO insertion over competing pathways. |
| High Yield of α-Ketoamide (Double Carbonylation) | 1. High CO pressure/concentration.2. Use of monodentate ligands (e.g., PPh₃).3. Low concentration of amine. | 1. Reduce CO pressure.[3]2. Switch to a bidentate ligand with a wide bite angle, such as Xantphos.[10][14]3. Increase the stoichiometry of the amine nucleophile. |
| Formation of Palladium Black | 1. Catalyst decomposition at high temperature.2. Insufficient ligand to stabilize the Pd(0) center. | 1. Lower the reaction temperature.2. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). |
Conclusion
The palladium-catalyzed aminocarbonylation of iodoimidazo[1,2-a]pyridines is an indispensable tool for the synthesis of high-value carboxamides in pharmaceutical and materials science. By understanding the underlying catalytic cycle and the influence of key reaction parameters—most notably the choice of ligand and carbon monoxide source—researchers can achieve high yields and exquisitely control the selectivity of the transformation. The protocols detailed herein, including both high-pressure and surrogate-based methods, provide reliable and scalable pathways for accessing a diverse array of functionalized imidazo[1,2-a]pyridine derivatives, thereby accelerating discovery and development programs.
References
- Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides.
- Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide deriv
- Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction.
- Palladium-Catalyzed Aminocarbonylation of Aryl Halides.
- Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonyl
- Aminocarbonylations Employing Mo(CO)6 and a Bridged Two-Vial System: Allowing the Use of Nitro Group Substituted Aryl Iodides and Aryl Bromides.
- Design and Development of Ligands for Palladium-Catalyzed Carbonyl
- Aminocarbonylations employing Mo(CO)6 and a bridged two-vial system: allowing the use of nitro group substituted aryl iodides and aryl bromides. PubMed.
- Palladium-Catalyzed Aminocarbonyl
- Aminocarbonylation using CO surrog
- Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives.
- Palladium-Catalyzed Aminocarbonyl
- Palladium-Catalyzed Carbonylation of Amines with Mo(CO) 6 as the Carbonyl Source.
- Amide synthesis by aminocarbonyl
- Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesyl
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. SpringerLink.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Reactive Palladium–Ligand Complexes for 11C-Carbonylation at Ambient Pressure: A Breakthrough in Carbon-11 Chemistry.
- Aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine (1) in the presence...
- Palladium-Catalyzed Carbonylation and Aryl
- Recent developments in palladium catalysed carbonylation reactions. Royal Society of Chemistry.
- Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonyl
- Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia.
- Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction.
- Enhancing the Performance of Alkoxy and Aminocarbonylation Reactions of Aryl halides Using the Fe3O4@APPA-Pd(II)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Aminocarbonylation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in palladium catalysed carbonylation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. diva-portal.org [diva-portal.org]
- 9. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylatio… [ouci.dntb.gov.ua]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Reactive Palladium–Ligand Complexes for 11C-Carbonylation at Ambient Pressure: A Breakthrough in Carbon-11 Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aminocarbonylation using CO surrogates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Amide synthesis by aminocarbonylation [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Aminocarbonylations employing Mo(CO)6 and a bridged two-vial system: allowing the use of nitro group substituted aryl iodides and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Radioiodination of Imidazo[1,2-a]pyridine Precursors for Molecular Imaging
Introduction: The Promise of Imidazo[1,2-a]pyridines in Molecular Imaging
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its rigid, planar structure and synthetic tractability make it an ideal framework for the development of targeted molecular imaging agents. By incorporating a radionuclide, such as iodine-123 (for SPECT), iodine-124 (for PET), or iodine-125 (for preclinical research and autoradiography), these compounds can be transformed into powerful probes for visualizing and quantifying biological processes in vivo.[3][4][5]
This guide provides a comprehensive overview and detailed protocols for the radioiodination of imidazo[1,2-a]pyridine precursors. We will delve into the strategic considerations for precursor design, explore both direct and indirect radioiodination methodologies, and provide step-by-step protocols for labeling, purification, and quality control. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to successfully develop novel imidazo[1,2-a]pyridine-based radiotracers.
Part 1: Precursor Design and Synthesis
The success of any radioiodination strategy hinges on the thoughtful design and synthesis of a suitable precursor molecule. The precursor must not only possess high affinity and selectivity for its biological target but also be amenable to the incorporation of a radioiodine atom in a position that does not compromise its biological activity.
Strategic Considerations for Precursor Design
-
Site of Iodination: The C3 position of the imidazo[1,2-a]pyridine ring is often a favorable site for iodination due to its susceptibility to electrophilic substitution.[6] However, the impact of a bulky iodine atom at this position on target binding must be carefully evaluated through molecular modeling and in vitro binding assays.
-
Activating Groups: The presence of electron-donating groups on the imidazo[1,2-a]pyridine ring system can facilitate direct electrophilic radioiodination.
-
Prosthetic Groups for Indirect Labeling: For molecules sensitive to the oxidizing conditions of direct labeling, an indirect approach using a prosthetic group is preferable. This involves synthesizing a precursor with a reactive moiety, such as a stannyl or silyl group, which can be readily displaced by radioiodine under mild conditions.[7][8]
General Synthesis of an Imidazo[1,2-a]pyridine Core
A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core is the Groebke–Blackburn–Bienaymé reaction, a one-pot multicomponent reaction.[2][9][10]
Caption: General workflow for the synthesis of an imidazo[1,2-a]pyridine precursor.
Part 2: Radioiodination Methodologies
The choice of radioiodination method depends on the chemical nature of the precursor and the desired specific activity of the final radiotracer.
Direct Electrophilic Radioiodination
This method is suitable for precursors that are stable to mild oxidizing conditions and possess an activated aromatic ring. The most common oxidizing agents are Chloramine-T and Iodogen®.[4]
This protocol is exemplified for a generic imidazo[1,2-a]pyridine precursor.
Materials:
-
Iodogen®-coated reaction vial (100 µg)
-
Imidazo[1,2-a]pyridine precursor (1-5 mg/mL in a suitable organic solvent like DMSO or ethanol)
-
[¹²⁵I]NaI (or [¹²³I]NaI, [¹²⁴I]NaI) solution
-
Phosphate buffer (0.1 M, pH 7.4)
-
Sodium metabisulfite solution (5 mg/mL in water)
-
HPLC system with a radioactivity detector
-
C18 solid-phase extraction (SPE) cartridge
Procedure:
-
Preparation: To the Iodogen®-coated vial, add 50-100 µL of phosphate buffer.
-
Addition of Precursor: Add 5-10 µL of the precursor solution to the vial.
-
Initiation of Reaction: Add the desired amount of [¹²⁵I]NaI (e.g., 37 MBq, 1 mCi) to the reaction vial.
-
Reaction Incubation: Gently agitate the reaction mixture at room temperature for 15-30 minutes. Monitor the progress of the reaction by radio-TLC.
-
Quenching the Reaction: Add 100 µL of sodium metabisulfite solution to quench the reaction.
-
Purification:
-
Dilute the reaction mixture with 1 mL of 10% ethanol in water.
-
Load the mixture onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove unreacted iodide and other polar impurities.
-
Elute the radioiodinated product with 1-2 mL of ethanol.
-
Further purify the eluted product using preparative radio-HPLC.
-
Caption: Workflow for direct radioiodination using the Iodogen® method.
Indirect Radioiodination via a Stannylated Precursor
This method is ideal for precursors that are sensitive to oxidation or when a higher specific activity is required. The C-Sn bond is readily cleaved by electrophilic radioiodine.
Materials:
-
Trialkylstannyl-imidazo[1,2-a]pyridine precursor (1-2 mg/mL in a suitable solvent)
-
[¹²⁵I]NaI solution
-
Chloramine-T solution (1 mg/mL in water) or Iodogen®
-
Acetic acid (10% in water)
-
Sodium metabisulfite solution (5 mg/mL in water)
-
HPLC system with a radioactivity detector
Procedure:
-
Reaction Setup: In a reaction vial, combine 5-10 µL of the stannylated precursor solution with 50 µL of 10% acetic acid.
-
Addition of Radioiodide: Add the desired amount of [¹²⁵I]NaI.
-
Initiation of Reaction: Add 10-20 µL of Chloramine-T solution. Alternatively, the reaction can be performed in an Iodogen®-coated vial.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 5-15 minutes.
-
Quenching the Reaction: Add 100 µL of sodium metabisulfite solution.
-
Purification: Purify the radioiodinated product using preparative radio-HPLC.
| Parameter | Direct Method (Iodogen®) | Indirect Method (Stannyl Precursor) |
| Precursor | Activated aromatic ring | Stannylated derivative |
| Reaction Conditions | Mildly oxidizing | Non-oxidizing (for the precursor) |
| Reaction Time | 15-30 minutes | 5-15 minutes |
| Specific Activity | Moderate to high | High to very high |
| Precursor Synthesis | Simpler | More complex |
Part 3: Purification and Quality Control
Rigorous purification and quality control are paramount to ensure the safety and efficacy of the radiotracer for in vivo applications.[11]
Purification by High-Performance Liquid Chromatography (HPLC)
Preparative radio-HPLC is the gold standard for purifying radioiodinated small molecules.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid) is commonly employed.
-
Detection: The HPLC system should be equipped with both a UV detector (to detect the non-radioactive precursor and product) and a radioactivity detector.
Quality Control Procedures
3.2.1. Radiochemical Purity
The radiochemical purity is the percentage of the total radioactivity in the desired chemical form. It is typically determined by radio-TLC and radio-HPLC.[12][13]
-
Radio-TLC: A small aliquot of the final product is spotted on a TLC plate and developed in a suitable solvent system. The distribution of radioactivity on the plate is then analyzed using a TLC scanner.
-
Radio-HPLC: An analytical radio-HPLC run of the final product should show a single radioactive peak corresponding to the desired product.
3.2.2. Specific Activity
Specific activity is the amount of radioactivity per unit mass of the compound (e.g., GBq/µmol or Ci/µmol). It is a critical parameter for receptor-based imaging studies. It can be calculated by dividing the total radioactivity of the purified product by the molar amount of the product, which is determined from the UV peak area on the HPLC chromatogram by comparison to a standard curve of the non-radioactive compound.
3.2.3. Sterility and Apyrogenicity
For in vivo human use, the final radiotracer formulation must be sterile and apyrogenic. This involves passing the final product through a 0.22 µm sterile filter and testing for bacterial endotoxins.[11]
Conclusion
The radioiodination of imidazo[1,2-a]pyridine precursors is a versatile and powerful approach for the development of novel molecular imaging agents. By carefully considering precursor design, selecting the appropriate radioiodination methodology, and implementing rigorous purification and quality control procedures, researchers can successfully produce high-quality radiotracers for a wide range of applications in biomedical research and clinical diagnostics.
References
-
Mushtaq, S., Nam, Y. R., Kang, J. A., Choi, D. S., & Park, S. H. (2018). Efficient and Site-Specific 125I-Radioiodination of Bioactive Molecules Using Oxidative Condensation Reaction. ACS Omega, 3(6), 6903–6911. [Link]
-
Peko, T. D., & Hooker, J. M. (2023). C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling. Chemical Science, 14(43), 12041–12047. [Link]
-
Di Ioria, M., & D'Onofrio, A. (2024). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules, 29(1), 246. [Link]
-
Lemoine, L., & Guérard, F. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry, 85(11), 6846–6858. [Link]
-
Kovács, Z., & Tárkányi, G. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF THE PRECURSOR OF A RADIOACTIVE IODINE LABELED BIOACTIVE COMPOUND. ResearchGate. [Link]
-
Tasdelen, B., & Yilmaz, O. (2014). Quality control of iodine-131-labeled metaiodobenzylguanidine. Nuclear Medicine Communications, 35(1), 95–98. [Link]
-
Thakur, M. L., & Lentle, B. C. (2020). A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules. Molecules, 25(23), 5628. [Link]
-
Zheng, Q., & Wang, Y. (2015). Recent Progress toward Microfluidic Quality Control Testing of Radiopharmaceuticals. Journal of Nuclear Medicine, 56(Supplement 3), 132. [Link]
-
CancerCare Manitoba. (2015). Equipment Quality Control for Nuclear Medicine Systems. CancerCare Manitoba. [Link]
-
Zhang, C., Wang, S., Liu, Y., & Li, Y. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(40), 26543–26551. [Link]
-
Sharma, S. K. (2021). Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124. Molecules, 26(16), 4991. [Link]
-
Guchhait, G., & Singh, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37035–37048. [Link]
-
Hiltz, M. F. (2007). Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico. [Link]
-
Martínez, R., & Gámez-Montaño, R. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 26(16), 4991. [Link]
-
Kumar, V., & Kumar, R. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22485–22504. [Link]
-
International Atomic Energy Agency. (2004). Labelling technique of biomolecules for target radiotherapy. IAEA. [Link]
-
Hirsch, J. I. (1975). Radiopharmaceutical Production and Quality Control. VCU Scholars Compass. [Link]
-
Zlatar, M. (2023). Synthesis of Labelled Small Molecules, Peptides and Proteins for Imaging. ETH Zurich Research Collection. [Link]
-
Martínez, R., & Gámez-Montaño, R. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
YouTube. (2024). Biomolecule Labeling An Advanced Guide. YouTube. [Link]
-
Lombardino, J. G. (1965). Preparation and New Reactions of Imidazo[l,2-a]pyridines. Scribd. [Link]
-
Martínez, R., & Gámez-Montaño, R. (2024). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. MDPI. [Link]
Sources
- 1. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficient and Site-Specific 125I-Radioiodination of Bioactive Molecules Using Oxidative Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Recent Progress toward Microfluidic Quality Control Testing of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmacyce.unm.edu [pharmacyce.unm.edu]
Application Notes & Protocols: Leveraging 7-Chloro-8-iodoimidazo[1,2-a]pyridine for the Development of Novel Anti-inflammatory Agents
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its broad spectrum of biological activities.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing the uniquely functionalized building block, 7-Chloro-8-iodoimidazo[1,2-a]pyridine , for the rational design and synthesis of potent anti-inflammatory compounds. We will delve into the strategic advantages of this starting material, provide detailed protocols for its derivatization via palladium-catalyzed cross-coupling reactions, and outline robust methodologies for evaluating the anti-inflammatory efficacy of the resulting compounds through key in vitro assays. The underlying rationale for experimental choices and the mechanistic basis of inflammatory pathways are discussed to provide a complete and actionable resource for drug discovery programs.
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a bicyclic nitrogen-containing heterocycle that has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, analgesic, antiviral, and anticancer activities.[2][4][5][6] Several derivatives have been identified as potent and selective inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[7][8][9][10] The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1]
The starting material at the heart of this guide, This compound , offers a distinct synthetic advantage. Its dihalogenated nature allows for regioselective functionalization. The carbon-iodine bond at the 8-position is significantly more reactive than the carbon-chlorine bond at the 7-position in palladium-catalyzed cross-coupling reactions.[11] This differential reactivity enables the precise and sequential introduction of diverse chemical moieties, facilitating the rapid construction of a library of analogues for structure-activity relationship (SAR) studies.
Synthetic Strategy: Derivatization via Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which couples an organohalide with a boronic acid, is particularly well-suited for this application due to the commercial availability of a vast array of boronic acids and the reaction's general tolerance of various functional groups.[12][13]
Causality of the Method: We exploit the higher reactivity of the C-I bond for selective functionalization at the C8 position. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the more labile C-I bond of the this compound.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[13]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
The following workflow illustrates the general process for creating a library of potential anti-inflammatory agents.
Caption: General workflow for synthesizing C8-functionalized imidazo[1,2-a]pyridines.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of various aryl and heteroaryl boronic acids to the 8-position of this compound.
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq or PdCl₂(dppf), 0.03 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O mixture (4:1), DME, or Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound, the corresponding boronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent system via syringe. Degassing (e.g., by sparging with argon for 15-20 minutes) is essential to remove dissolved oxygen which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours). Microwave irradiation can often significantly shorten reaction times.[14]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure C8-substituted product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry (LC-MS).
Self-Validation Insight: Successful regioselective coupling can be confirmed by NMR. The disappearance of the proton signal corresponding to the 8-position and the appearance of new aromatic signals from the coupled boronic acid are key indicators. The persistence of the signal for the proton at the 6-position confirms the integrity of the C7-Cl bond.
Biological Evaluation: Screening for Anti-inflammatory Activity
Once a library of compounds is synthesized, the next crucial step is to screen for anti-inflammatory activity. A tiered approach, starting with in vitro cell-based assays, is an efficient strategy. These assays often involve stimulating immune cells like monocytes or macrophages with an inflammatory agent such as Lipopolysaccharide (LPS) and then measuring the production of key pro-inflammatory mediators.[15][16]
Many imidazo[1,2-a]pyridine derivatives exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation.[4][17][18][19] These pathways control the expression of pro-inflammatory genes, including COX-2, TNF-α, and various interleukins.[20][21]
Caption: The NF-κB signaling cascade, a primary target for anti-inflammatory drugs.
Protocol 3.1: In Vitro Anti-inflammatory Screening using LPS-Stimulated THP-1 Cells
This protocol details a method to assess the ability of synthesized compounds to inhibit the release of the pro-inflammatory cytokine TNF-α (Tumor Necrosis Factor-alpha) from human monocytic THP-1 cells.[15]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized test compounds and a positive control (e.g., Dexamethasone)
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Induce differentiation into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 48 hours. After differentiation, wash the cells with fresh medium to remove PMA and rest them for 24 hours.
-
Rationale: Differentiated THP-1 cells mimic primary human macrophages and provide a robust inflammatory response to LPS.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in culture medium.
-
Remove the medium from the differentiated cells and add 100 µL of the compound dilutions. Incubate for 1-2 hours.
-
Rationale: Pre-incubation allows the compounds to enter the cells and interact with their molecular targets before the inflammatory stimulus is applied.
-
-
Inflammatory Stimulation:
-
Add LPS to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells).
-
Incubate the plate for a defined period (e.g., 4-6 hours for TNF-α).
-
-
Endpoint Measurement - Cytokine Release:
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.
-
-
Endpoint Measurement - Cytotoxicity:
-
To the remaining cells in the plate, add a cell viability reagent (e.g., MTT) and incubate as per the manufacturer's protocol.
-
Measure the absorbance or luminescence to determine cell viability.
-
Trustworthiness Check: This step is crucial to ensure that the observed reduction in cytokine levels is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells.
-
Data Analysis & Presentation:
Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control. Plot the data to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the TNF-α release). Summarize the data in a table for clear comparison.
Table 1: Hypothetical Anti-inflammatory Activity and Cytotoxicity Data
| Compound ID | C8-Substituent | TNF-α Inhibition IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Control | Dexamethasone | 0.05 | > 100 | > 2000 |
| SC-001 | 4-Methoxyphenyl | 2.5 | > 50 | > 20 |
| SC-002 | 4-(Methylsulfonyl)phenyl | 0.8 | > 50 | > 62.5 |
| SC-003 | 3-Pyridyl | 5.1 | > 50 | > 9.8 |
| SC-004 | 2-Thienyl | 3.2 | 45 | 14.1 |
A higher Selectivity Index indicates a better therapeutic window, where the compound is effective at concentrations far below those that cause toxicity.
Protocol 3.2: In Vitro COX-1/COX-2 Inhibition Assay
For compounds showing promising activity in the cell-based assay, a direct enzymatic assay is the logical next step to determine if they act as COX inhibitors. Commercially available kits are the most reliable and standardized method.
Caption: Tiered screening workflow for identifying lead anti-inflammatory compounds.
Procedure Outline:
-
Obtain a Commercial Kit: Use a validated COX (ovine or human) inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam). These kits typically provide purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection reagent.
-
Assay Principle: The assay measures the peroxidase activity of cyclooxygenase. The hydroperoxidase produced during the reduction of PGG₂ to PGH₂ oxidizes a chromogenic substrate, which can be measured by colorimetry or fluorometry.
-
Execution:
-
Perform two separate assays in parallel: one with the COX-1 enzyme and one with the COX-2 enzyme.
-
Add the enzyme, a heme cofactor, and various concentrations of your test compounds to the wells of a 96-well plate.
-
Initiate the reaction by adding arachidonic acid.
-
After a short incubation, add the detection reagent and measure the absorbance or fluorescence.
-
-
Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2. The COX-2 Selectivity Index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A higher value indicates greater selectivity for COX-2.
Conclusion and Future Directions
This guide provides a foundational strategy for utilizing this compound as a versatile starting material for the discovery of novel anti-inflammatory agents. By combining regioselective synthesis with a tiered biological screening approach, researchers can efficiently generate and evaluate new chemical entities. Compounds demonstrating high potency and selectivity in in vitro assays, particularly those with favorable selectivity indices (low cytotoxicity, high target engagement), become prime candidates for further preclinical development, including pharmacokinetic profiling and evaluation in in vivo models of inflammation. The inherent versatility of the imidazo[1,2-a]pyridine scaffold ensures that this remains a fertile ground for the development of next-generation therapeutics.
References
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2023). Bioimpacts. [Link][4][17][22]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link][18]
-
Gaestel, M., & Kotlyarov, A. (2014). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Immunology. [Link][23]
-
Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor NF-kB pathway in inflammation. Cold Spring Harbor Perspectives in Biology. [Link][21]
-
Kim, D. H., et al. (2013). Mitogen-activated Protein Kinases in Inflammation. Mediators of Inflammation. [Link][19]
-
Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine. [Link][20]
-
Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. Biochimica et Biophysica Acta. [Link][24]
-
De, S., et al. (2022). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Drug Delivery and Therapeutics. [Link][25]
-
Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American journal of clinical nutrition. [Link][15]
-
Movahed, M. A., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Anticancer Agents in Medicinal Chemistry. [Link][7][9]
-
Movahed, M. A., et al. (2016). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Letters in Drug Design & Discovery. [Link][10]
-
Al-Tel, T. H., et al. (2011). Design, synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors. ResearchGate. [Link][8]
-
Abignente, E., et al. (1965). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. [Link][5]
-
Ledwozyw, A., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of pharmacological and toxicological methods. [Link][26]
-
Vettor, M., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. [Link][27]
-
Koubachi, J., et al. (2014). Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions. European Journal of Organic Chemistry. [Link][28]
-
Sharma, K., et al. (2022). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link][16]
-
Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link][14]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link][2]
-
Kümmerle, A. E., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link][1][29]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link][12]
-
Sharma, P., et al. (2023). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link][3]
-
Roman, G. (2015). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. [Link][6]
-
Pérez-Carvajal, J., et al. (2023). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. [Link][30]
-
Enguehard, C., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Request PDF. [Link][31]
-
Al-Omaari, M., et al. (2014). Solution and Solid Phase Functionalization of Imidazo[1,2-a]pyridines. Letters in Organic Chemistry. [Link][32]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. sci-hub.ru [sci-hub.ru]
- 15. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. synapse.koreamed.org [synapse.koreamed.org]
- 20. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 21. scispace.com [scispace.com]
- 22. semanticscholar.org [semanticscholar.org]
- 23. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. journalajrb.com [journalajrb.com]
- 26. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Sci-Hub: are you are robot? [sci-hub.box]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. eurekaselect.com [eurekaselect.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-8-iodoimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 7-Chloro-8-iodoimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As Senior Application Scientists, we aim to combine established chemical principles with practical, field-proven insights to help you optimize your synthetic protocols and improve yields.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of therapeutic properties, including anticancer and anti-inflammatory activities.[1][2] The target molecule, this compound, is a particularly valuable building block.[3] Its unique dihalogenated structure allows for sequential, regioselective cross-coupling reactions, as the iodine at the C8 position is significantly more reactive than the chlorine at the C7 position.[3] This feature enables the efficient construction of complex molecular libraries for structure-activity relationship (SAR) studies.[3]
This guide addresses common challenges encountered during its two-step synthesis: the initial cyclization to form the 7-chloroimidazo[1,2-a]pyridine core and the subsequent regioselective iodination.
Troubleshooting & FAQs: Synthesis Pathway
The synthesis of this compound is typically approached in two key stages:
-
Cyclization: Formation of the 7-chloroimidazo[1,2-a]pyridine core.
-
Iodination: Regioselective introduction of an iodine atom at the C8 position.
This section addresses common issues that can arise during each stage.
Part 1: Cyclization to form 7-Chloroimidazo[1,2-a]pyridine
Question: My yield for the 7-chloroimidazo[1,2-a]pyridine core is consistently low. What are the common causes and how can I improve it?
Answer: Low yields in the synthesis of the imidazo[1,2-a]pyridine core, often formed via the condensation of a 2-aminopyridine with an α-haloketone (a variation of the Tschitschibabin reaction), are a frequent challenge.[4] The root cause often lies in suboptimal reaction conditions, purity of starting materials, or competing side reactions.
Causality Analysis:
-
Reaction Conditions: Temperature, solvent, and reaction time are critical. Many traditional methods require harsh conditions like high temperatures, which can lead to byproduct formation.[2] Modern approaches often use catalysts to achieve higher yields under milder conditions.[4][5]
-
Starting Material Quality: The starting material for this specific target is 2-amino-4-chloropyridine. Impurities in this amine or the α-haloketone can inhibit the reaction or lead to undesired side products.
-
Side Reactions: The primary side reaction is often the self-condensation of the α-haloketone or polymerization, especially under harsh heating or incorrect pH conditions.
Troubleshooting Workflow:
Below is a workflow to diagnose and resolve low-yield issues in the cyclization step.
Optimization Parameters:
| Parameter | Traditional Method | Recommended Optimization | Rationale |
| Catalyst | Often catalyst-free | Screen Lewis acids (e.g., FeCl₃) or molecular iodine (I₂).[4][5] | Catalysts can activate the carbonyl group or facilitate the cyclization, allowing for milder conditions and shorter reaction times.[5] |
| Solvent | High-boiling point solvents (e.g., DMF) | Ethanol, or consider solvent-free conditions.[4] | Greener solvents are preferred. Solvent-free reactions can be highly efficient and simplify workup.[4] |
| Temperature | 150-200 °C[4] | 60-90 °C | Lower temperatures minimize the formation of degradation products and tar, improving the purity of the crude product.[4] |
| Reaction Time | 12-24 hours | 2-6 hours | Optimized conditions often lead to significantly faster conversions, which can be tracked using TLC or LC-MS. |
Part 2: Regioselective C8-Iodination
Question: I am having trouble with the regioselectivity of the iodination step. How do I selectively iodinate the C8 position without getting the C3-iodo isomer?
Answer: This is the most critical challenge in this synthesis. The electronic nature of the imidazo[1,2-a]pyridine ring system makes the C3 position the most nucleophilic and thus the most susceptible to electrophilic substitution.[6] Direct iodination of an unsubstituted imidazo[1,2-a]pyridine will almost exclusively yield the 3-iodo derivative.
Causality & Mechanistic Insight:
To achieve C8 iodination, you must rely on the directing effects of the pre-existing chloro-substituent and carefully control the reaction conditions. The chlorine at C7 is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution. However, its ortho-position (C8) can be activated under specific conditions, or a directed ortho-metalation approach can be employed, although this is more complex. For direct electrophilic iodination, steric hindrance and precise control of reactivity are key.
Strategies for Regiocontrolled C8-Iodination:
-
Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is a common and effective electrophilic iodinating agent for this type of transformation.[7] It is generally milder than using I₂ with an oxidant.
-
Solvent Effects: The choice of solvent can influence the reactivity of the substrate and the iodinating agent. Acetonitrile or dichloromethane are commonly used.[7]
-
Temperature Control: Running the reaction at room temperature or below can help improve selectivity by favoring the thermodynamically more challenging substitution at C8 over the kinetically favored C3 position.
Regioselectivity Diagram:
Question: I am observing multiple spots on my TLC, suggesting byproduct formation. How can I minimize these and purify my final product?
Answer: The formation of multiple products, typically the undesired C3-iodo isomer and potentially di-iodinated species, arises from a lack of complete regiocontrol.
Minimization and Purification Strategies:
-
Stoichiometry: Use a slight excess, but not a large one, of the iodinating agent (e.g., 1.05-1.1 equivalents of NIS). This ensures full consumption of the starting material without promoting over-iodination.
-
Slow Addition: Add the iodinating agent portion-wise or as a solution via a syringe pump over a period of time. This keeps the instantaneous concentration of the electrophile low, which can enhance selectivity.
-
Purification: Careful purification is essential.
-
Column Chromatography: This is the most effective method. A gradient elution on silica gel, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, can effectively separate the C8 and C3 isomers.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective way to obtain very pure material.
-
Common Byproducts and Identification:
| Compound | Expected Mass (M+) | TLC Rf Value (Typical) | Identification Notes |
| 7-Chloro-8-iodo-.. (Product) | 278.48 g/mol | Baseline | The desired product. |
| 7-Chloro-3-iodo-.. (Isomer) | 278.48 g/mol | Higher than product | The most common isomeric impurity. Has the same mass as the product. |
| 7-Chloro-.. (Starting Material) | 152.58 g/mol | Higher than isomers | Unreacted starting material. |
| 7-Chloro-3,8-diiodo-.. (Di-iodinated) | 404.38 g/mol | Varies | Can form if excess iodinating agent is used. |
Recommended Experimental Protocols
Protocol 1: Synthesis of 7-Chloroimidazo[1,2-a]pyridine
This protocol is based on modern catalyzed methodologies to improve yield and reduce reaction time.
Materials:
-
2-amino-4-chloropyridine (1 equiv.)
-
Bromoacetaldehyde diethyl acetal (1.2 equiv.)
-
Hydrochloric acid (4M aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 2-amino-4-chloropyridine in ethanol, add bromoacetaldehyde diethyl acetal.
-
Heat the mixture to reflux and monitor by TLC until the consumption of the 2-amino-4-chloropyridine is complete (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and add 4M HCl. Stir at room temperature for 1-2 hours to hydrolyze the acetal and promote cyclization.
-
Remove the ethanol under reduced pressure.
-
Carefully neutralize the remaining aqueous solution with solid NaHCO₃ until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield pure 7-chloroimidazo[1,2-a]pyridine.
Protocol 2: Regioselective Iodination to this compound
This protocol uses N-Iodosuccinimide for controlled, regioselective iodination.[7]
Materials:
-
7-chloroimidazo[1,2-a]pyridine (1 equiv.)
-
N-Iodosuccinimide (NIS) (1.05 equiv.)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
Procedure:
-
Dissolve 7-chloroimidazo[1,2-a]pyridine in acetonitrile in a round-bottom flask protected from light.
-
Add N-Iodosuccinimide (NIS) in one portion.
-
Stir the resulting mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer successively with saturated aqueous Na₂S₂O₃ solution (to quench any remaining NIS/iodine), water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization to yield pure this compound.[7]
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Yadav, G., & Singh, A. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. Available at: [Link]
-
Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]
-
RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Available at: [Link]
-
PubMed. (2022). Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. Available at: [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available at: [Link]
-
RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Available at: [Link]
-
Heterocyclic Compounds. (n.d.). This compound-2-carboxylic acid. Retrieved from [Link]
-
RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]
-
PMC - NIH. (n.d.). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. Available at: [Link]
Sources
- 1. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium-Catalyzed Reactions of 7-Chloro-8-iodoimidazo[1,2-a]pyridine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving the versatile, yet sometimes challenging, 7-chloro-8-iodoimidazo[1,2-a]pyridine scaffold. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.
Troubleshooting Guide: Common Side Product Formation
This section addresses the most frequently encountered side products in palladium-catalyzed reactions of this compound and provides actionable strategies to mitigate their formation.
Issue 1: Significant Formation of the Dehalogenated Byproduct (7-chloroimidazo[1,2-a]pyridine)
Q1: My reaction is producing a substantial amount of the dehalogenated product, where the iodine at the C8 position is replaced by hydrogen. What is causing this, and how can I prevent it?
A1: The formation of a dehalogenated byproduct, specifically the replacement of the C8-iodo group with a hydrogen atom, is a common issue in palladium-catalyzed cross-coupling reactions.[1] This side reaction, known as hydrodehalogenation, can significantly reduce the yield of your desired product and complicate purification.
Root Causes and Mechanistic Insights:
The primary cause of hydrodehalogenation is the presence of a hydride source in the reaction mixture, which can intercept a key intermediate in the catalytic cycle.[1] The generally accepted mechanism involves the formation of an Ar–[Pd]–H species, which then undergoes reductive elimination to yield the dehalogenated arene.[2]
Several factors can contribute to the formation of this palladium-hydride intermediate:
-
Hydride Donors: Solvents such as alcohols (e.g., isopropanol, ethanol) or even technical-grade solvents containing water can act as hydride sources.[1][2] Amine bases can also serve as hydride donors.[1]
-
Catalyst Activity: Highly active palladium catalysts, while desirable for the main reaction, can sometimes be more prone to engaging in side reactions like dehalogenation.[1]
-
Slow Cross-Coupling Kinetics: If the desired cross-coupling reaction is slow, the competing dehalogenation pathway may become more prominent.[1]
Troubleshooting Strategies and Optimization Protocols:
To minimize the formation of the dehalogenated byproduct, a systematic optimization of the reaction conditions is recommended.
Table 1: Recommended Optimization Parameters to Minimize Dehalogenation
| Parameter | Recommendation | Rationale |
| Solvent | Use anhydrous, degassed solvents. Consider aprotic solvents like dioxane, toluene, or THF. | Minimizes the presence of adventitious water and other hydride sources. |
| Base | Switch to a non-hydridic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. | Avoids bases that can also act as hydride donors. |
| Ligand | Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes favor the desired reductive elimination over dehalogenation.[3][4] | The ligand's steric and electronic properties directly influence the stability and reactivity of the palladium center.[3][5] |
| Temperature | Lower the reaction temperature. | Higher temperatures can sometimes accelerate the rate of dehalogenation.[1] |
| Catalyst Loading | In some cases, a lower catalyst loading may be beneficial. | Reduces the concentration of active palladium species that could participate in the side reaction. |
Experimental Protocol: Screening for Optimal Conditions
-
Setup: Prepare a series of parallel reactions in well-dried glassware under an inert atmosphere (e.g., argon or nitrogen).
-
Reagents: Use freshly purified or commercially available anhydrous solvents and reagents.
-
Variables: Systematically vary one parameter at a time (e.g., solvent, base, ligand) while keeping all other conditions constant.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS to determine the ratio of the desired product to the dehalogenated byproduct.
-
Analysis: Identify the conditions that provide the highest yield of the desired product with the minimal amount of the dehalogenated side product.
Issue 2: Formation of Homocoupled Byproducts
Q2: I am observing the formation of a homocoupled dimer of my coupling partner (e.g., boronic acid in a Suzuki coupling). What leads to this side reaction?
A2: The formation of homocoupled byproducts is another common challenge in palladium-catalyzed cross-coupling reactions, particularly in Suzuki-Miyaura couplings.[6] This side reaction involves the coupling of two molecules of the organometallic reagent (e.g., boronic acid) and can be promoted by the presence of Pd(II) species and oxygen.[6][7]
Root Causes and Mechanistic Insights:
Homocoupling is often initiated by the reaction of the organometallic reagent with a Pd(II) species, which is then reduced to Pd(0) in the process.[6] This can occur under the following circumstances:
-
Incomplete Pre-catalyst Reduction: If a Pd(II) pre-catalyst (e.g., Pd(OAc)₂) is used, its reduction to the active Pd(0) species may be inefficient, leaving residual Pd(II) to promote homocoupling.[6]
-
Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in the homocoupling pathway.[6][7] Rigorous exclusion of oxygen is therefore critical.[8]
-
Slow Oxidative Addition: If the oxidative addition of the this compound to the Pd(0) catalyst is slow, the competing homocoupling of the organometallic reagent may become more favorable.
Troubleshooting Strategies and Optimization Protocols:
To suppress the formation of homocoupled byproducts, focus on minimizing the concentration of Pd(II) in the reaction mixture and ensuring an oxygen-free environment.
Table 2: Recommended Optimization Parameters to Minimize Homocoupling
| Parameter | Recommendation | Rationale |
| Inert Atmosphere | Rigorously degas the reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen).[8] | Minimizes the presence of oxygen, which can oxidize the active Pd(0) catalyst.[6] |
| Catalyst | Consider using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a more efficient pre-catalyst system. | Ensures a higher concentration of the active Pd(0) species from the outset. |
| Reducing Agents | The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II).[8] | Promotes the reduction of any Pd(II) species to the active Pd(0) catalyst. |
| Order of Addition | Add the palladium catalyst last, after all other reagents have been combined and the mixture has been thoroughly degassed. | Ensures the catalyst is introduced into an oxygen-free environment. |
Issue 3: Lack of Reactivity at the C7-Chloro Position
Q3: I have successfully performed a cross-coupling reaction at the C8-iodo position, but now I am struggling to achieve a second coupling at the C7-chloro position. Why is this and how can I overcome it?
A3: The differential reactivity of the C-I and C-Cl bonds is a key feature of the this compound scaffold. The C-I bond is significantly more reactive towards oxidative addition with palladium than the C-Cl bond.[9] This allows for selective functionalization at the C8 position. However, achieving a subsequent reaction at the C7-chloro position requires more forcing conditions and a carefully chosen catalytic system.
Root Causes and Mechanistic Insights:
The lower reactivity of the C-Cl bond is due to its higher bond dissociation energy compared to the C-I bond. Consequently, the oxidative addition of the C-Cl bond to the Pd(0) center is a more challenging and often rate-limiting step.
Strategies for Activating the C7-Chloro Bond:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial for promoting the oxidative addition of aryl chlorides.[5] Ligands such as SPhos, XPhos, or RuPhos are often effective.
-
Catalyst System: Employing a highly active palladium pre-catalyst in combination with a suitable ligand is recommended.
-
Reaction Conditions: Higher reaction temperatures and longer reaction times are typically necessary to drive the reaction to completion. Microwave irradiation can also be beneficial in some cases.[9]
-
Base Selection: A strong base, such as K₃PO₄ or Cs₂CO₃, is often required to facilitate the catalytic cycle.
Experimental Protocol: Sequential Cross-Coupling
-
First Coupling (C8-Iodo): Perform the initial cross-coupling reaction at the C8-iodo position under standard conditions, taking care to isolate and purify the mono-functionalized product.
-
Second Coupling (C7-Chloro): Subject the purified 7-chloro-8-substituted-imidazo[1,2-a]pyridine to a second cross-coupling reaction using a more robust catalytic system and more forcing conditions as described above.
-
Optimization: If the second coupling is still sluggish, a systematic screening of ligands, bases, and temperatures is recommended.
Frequently Asked Questions (FAQs)
Q4: Which palladium-catalyzed cross-coupling reactions are most commonly employed with the this compound scaffold?
A4: The this compound core is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for diverse functionalization. The most common transformations include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[6][10][11]
-
Sonogashira Coupling: For the introduction of alkyne moieties.[12][13][14]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[18][19][20][21]
The choice of reaction will depend on the desired final product and the specific functional groups to be introduced.
Q5: What is the general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions?
A5: The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:
Aryl-I > Aryl-Br > Aryl-OTf > Aryl-Cl
This trend is primarily governed by the bond dissociation energies of the carbon-halogen bond, with the weaker C-I bond being the most susceptible to oxidative addition.
Q6: How do I choose the right phosphine ligand for my reaction?
A6: The choice of phosphine ligand is critical for the success of a palladium-catalyzed cross-coupling reaction.[3][5][22] The ligand's steric and electronic properties have a profound impact on the catalyst's stability, activity, and selectivity.[3][5]
-
Electron-rich ligands generally increase the electron density on the palladium center, which can accelerate the rate-limiting oxidative addition step.[3]
-
Bulky ligands can promote the final reductive elimination step and prevent catalyst deactivation through dimerization.[3]
A good starting point is to consult the literature for similar transformations and then perform a small-scale screen of a few different classes of ligands to identify the optimal one for your specific substrate and reaction conditions.
Visualizing the Catalytic Cycle and Troubleshooting
To better understand the points at which side reactions can occur, it is helpful to visualize the catalytic cycle of a typical cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Caption: Suzuki-Miyaura catalytic cycle with key side reaction pathways.
This diagram illustrates the main steps of the Suzuki-Miyaura catalytic cycle and highlights where the undesired hydrodehalogenation and homocoupling side reactions can occur.
Caption: A logical workflow for troubleshooting common issues.
This flowchart provides a step-by-step guide to diagnosing and addressing common problems encountered in palladium-catalyzed cross-coupling reactions.
References
- A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. (n.d.). National Institutes of Health.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (2025). BenchChem.
- The Role of Phosphine Ligands in Palladium Catalysis Explained. (2026, January 8). BenchChem.
- Metal catalyzed defunctionalization reactions. (2015, October 27). Organic & Biomolecular Chemistry.
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. (n.d.). ACS Catalysis.
- Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions. (n.d.). University of Alabama.
- Cross-Coupling Reaction Guide. (n.d.). Sigma-Aldrich.
- Suzuki cross-coupling reaction on position 7 of compounds 1a–c (isolated yields). (n.d.). ResearchGate.
- Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions. (2025). BenchChem.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (2023). Organic Chemistry Frontiers.
- Head-to-head comparison of different phosphine ligands in palladium catalysis. (2025). BenchChem.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. (2012, September 6). PubMed.
- A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. (n.d.). Semantic Scholar.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007). ACS Publications.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (n.d.). The Journal of Organic Chemistry.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025, March 22). Reddit.
- Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. (n.d.). ResearchGate.
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Heck reaction. (n.d.). In Wikipedia.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Sonogashira coupling. (n.d.). In Wikipedia.
- Heck Reaction—State of the Art. (n.d.). MDPI.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira cross-coupling reaction. (2020, February 13). YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions [ir.ua.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling for 7-Chloro-8-iodoimidazo[1,2-a]pyridine
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 7-Chloro-8-iodoimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We will delve into the nuances of catalyst loading, reaction optimization, and troubleshooting common issues encountered during this critical C-C bond formation.
The imidazo[1,2-a]pyridine scaffold is a privileged core in medicinal chemistry, and the ability to selectively functionalize it is paramount for the development of novel therapeutics.[1][2] The di-halogenated substrate, this compound, presents a unique opportunity for sequential, site-selective cross-coupling reactions. However, the presence of multiple halogens with differential reactivity and the Lewis basic nitrogen atoms in the imidazopyridine ring can pose significant challenges.[3][4][5] This guide provides a structured approach to overcoming these hurdles, with a focus on optimizing palladium catalyst loading for efficient and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for palladium catalyst loading in the Suzuki coupling of this compound?
For initial screening experiments with this compound, a palladium catalyst loading in the range of 1-5 mol% is a reasonable starting point.[6] A loading of 2-3 mol% often provides a good balance between reaction efficiency and cost. It is crucial to remember that the optimal loading is highly dependent on the specific reaction conditions, including the choice of ligand, base, and solvent.
Q2: How does the choice of palladium precursor and ligand affect the catalyst loading?
The choice of palladium precursor and ligand is critical for a successful Suzuki coupling, especially with challenging substrates like nitrogen-containing heterocycles.[3][7][8]
-
Palladium Precursors: Pre-formed palladium(II) precatalysts, such as those from the Buchwald group (e.g., XPhos-Pd-G2), are often preferred over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[9] These precatalysts are more stable and facilitate the in-situ formation of the active Pd(0) species, which can lead to lower required catalyst loadings and more consistent results.[6]
-
Ligands: Bulky, electron-rich phosphine ligands are essential for promoting the oxidative addition of the aryl halide and stabilizing the active palladium catalyst.[6][7] For imidazo[1,2-a]pyridine substrates, ligands like SPhos, XPhos, or RuPhos are excellent starting points. The use of an appropriate ligand can significantly reduce the required catalyst loading by preventing catalyst deactivation and promoting high turnover numbers.
Q3: I am observing low to no conversion. What are the likely causes and how can I troubleshoot this?
Low conversion is a common issue and can stem from several factors. A systematic approach to troubleshooting is essential.
-
Catalyst Inhibition: The nitrogen atoms in the imidazo[1,2-a]pyridine ring are Lewis basic and can coordinate to the palladium center, leading to catalyst inhibition.[3][5][10]
-
Solution: Employing bulky phosphine ligands can sterically hinder the coordination of the substrate to the palladium catalyst. Additionally, using a stronger base can sometimes mitigate this issue.
-
-
Inactive Catalyst System: The C-Cl bond at the 7-position is generally less reactive than the C-I bond at the 8-position.[10][11] If you are targeting the chloro position, a more active catalyst system is required.
-
Solution: For coupling at the less reactive chloride position, consider using more electron-rich and sterically demanding ligands like tBuXPhos or BrettPhos. Increasing the reaction temperature may also be necessary.
-
-
Poor Quality Reagents: The purity of your aryl halide, boronic acid, solvent, and base is critical.
-
Solution: Ensure your boronic acid is free from dehydration byproducts (boroxines) by storing it in a desiccator. Use freshly distilled and degassed solvents to minimize oxygen, which can deactivate the catalyst.[12]
-
Q4: I am seeing significant byproduct formation, particularly homocoupling of the boronic acid and protodeboronation. How can I minimize these side reactions?
Side reactions can significantly reduce the yield of your desired product.
-
Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen or Pd(II) species.[10][12]
-
Solution: Thoroughly degas your reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Using a Pd(0) source directly or ensuring complete reduction of a Pd(II) precatalyst can also minimize homocoupling.
-
-
Protodeboronation: The replacement of the boronic acid group with a proton from the solvent (often water) can be a significant issue.[10]
-
Solution: Use anhydrous solvents and ensure your base is not excessively hydrated. In some cases, using a boronic ester (e.g., a pinacol ester) can reduce the rate of protodeboronation.[12]
-
Troubleshooting Guide: Optimizing Catalyst Loading
This guide provides a structured workflow for optimizing the palladium catalyst loading for the Suzuki coupling of this compound.
Experimental Workflow for Catalyst Loading Optimization
Caption: The Catalytic Cycle of Suzuki Coupling.
For this compound, the oxidative addition of the C-I bond is significantly faster than that of the C-Cl bond, allowing for selective functionalization at the 8-position under carefully controlled conditions. The choice of a bulky, electron-rich ligand is crucial to facilitate the oxidative addition step, particularly for the less reactive C-Cl bond, should that be the target. [10]
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(42), 16850–16853. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Request PDF. (2025). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Catalyst loading optimization. [Link]
-
RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]
-
Request PDF. (2025). Mild and Ligand-Free Palladium-Catalyzed Cross-Couplings Between Aryl Halides and Arylboronic Acids for the Synthesis of Biaryls and Heterocycle-Containing Biaryls. [Link]
-
MDPI. (n.d.). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
PMC - NIH. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. [Link]
-
RSC Publishing. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Request PDF. (2025). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.. [Link]
-
RSC Publishing. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
-
Sci-Hub. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids.. [Link]
-
PubMed. (2007). Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. [Link]
-
PubMed. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. [Link]
-
PubMed. (2011). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. [Link]
-
Sci-Hub. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]
-
Semantic Scholar. (n.d.). Diversification of Imidazo[1,2-a]pyridines under Microwave-Assisted Palladium-Catalyzed Suzuki Reaction. [Link]
-
MDPI. (n.d.). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. [Link]
Sources
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of 7-Chloro-8-iodoimidazo[1,2-a]pyridine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 7-chloro-8-iodoimidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this versatile and privileged heterocyclic scaffold. The unique di-halogenated nature of these compounds, particularly the differential reactivity of the chloro and iodo substituents, presents specific challenges and opportunities in their purification.[1] This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve optimal purity and yield in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when approaching the purification of these specific derivatives.
Q1: What are the primary challenges when purifying this compound derivatives?
A1: The main challenges stem from the chemical properties of the scaffold and its substituents:
-
Basicity: The pyridine nitrogen in the imidazo[1,2-a]pyridine core is basic, which can lead to peak tailing and irreversible adsorption on acidic stationary phases like standard silica gel.
-
Halogen Stability: The carbon-iodine bond at the 8-position is significantly weaker than the carbon-chlorine bond at the 7-position.[1] This makes the molecule susceptible to de-iodination, especially on activated or acidic surfaces, leading to the formation of the 7-chloro-des-iodo impurity, which can be difficult to separate.
-
Closely-Related Impurities: Syntheses can often result in impurities with very similar polarity, such as starting materials, regioisomers, or the aforementioned de-halogenated species, making chromatographic separation difficult.[2]
-
Solubility: Depending on the other substituents, these compounds can have a wide range of solubilities, which may require careful solvent selection for both chromatography and recrystallization.
Q2: I have a crude reaction mixture. Which purification technique should I try first?
A2: For most imidazo[1,2-a]pyridine derivatives, silica gel flash column chromatography is the standard first approach due to its scalability and cost-effectiveness.[3][4]
-
Initial Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) and LC-MS. This will give you a picture of your impurity profile (polarity of impurities, presence of starting materials, and any de-iodinated product).
-
Solvent System: A neutral or slightly basic solvent system is recommended. Start with a hexane/ethyl acetate gradient. If you observe streaking or tailing on the TLC plate, add 0.5-1% triethylamine (Et3N) or a few drops of ammonium hydroxide to the mobile phase to neutralize the acidic sites on the silica gel.
-
Decision Point: If flash chromatography fails to provide adequate separation or results in significant product degradation (check fractions by LC-MS for de-iodination), you should immediately consider an alternative like Reversed-Phase Chromatography.
Q3: How do the chloro and iodo substituents specifically affect my choice of purification method?
A3: The two different halogens create a unique electronic and steric environment. The electron-withdrawing nature of both halogens reduces the overall polarity of the molecule compared to the parent imidazo[1,2-a]pyridine. The larger, more polarizable iodine atom can engage in different intermolecular interactions than the smaller chlorine atom. This difference is key to separation.
-
In Normal-Phase (Silica): Separation is dominated by polar interactions. The primary concern is the lability of the C-I bond. Using a deactivated or neutral stationary phase can be critical.
-
In Reversed-Phase (C18): Separation is based on hydrophobicity.[5] Halogenated compounds are generally well-suited for reversed-phase chromatography. The presence of two halogens increases the hydrophobicity, leading to good retention. RP-HPLC is often superior for separating closely related halogenated isomers or dehalogenated impurities.[2][5]
Q4: My compound appears to be degrading on the silica gel column. I see a new, more polar spot on TLC/LC-MS that corresponds to the de-iodinated product. What should I do?
A4: This is a classic problem caused by the acidity of standard silica gel. Here are immediate steps to take:
-
Deactivate the Silica: Prepare a slurry of your silica gel in your starting mobile phase (e.g., 95:5 Hexane/EtOAc) and add 1-2% triethylamine. Let it equilibrate before packing the column. This will neutralize acidic sites and minimize degradation.
-
Switch Stationary Phase: Consider using neutral alumina instead of silica gel.[6] Alumina is generally less acidic and can be effective for purifying sensitive compounds. Perform TLC on alumina plates first to verify separation.
-
Move to Reversed-Phase: If degradation persists, the best solution is to switch to reversed-phase (RP) purification. The aqueous mobile phases used in RP-HPLC are typically buffered and less harsh, preserving the C-I bond.
Part 2: Troubleshooting Guide
This section provides in-depth solutions to specific problems you might encounter during purification.
Problem: I'm struggling with the co-elution of my desired 7-chloro-8-iodo product with the 7-chloro starting material in normal-phase chromatography.
| Probable Cause | Recommended Solution & Rationale |
| Insufficient Resolution | Optimize the Mobile Phase: The polarity difference may be too subtle for a standard Hexane/EtOAc gradient. Try a less polar solvent system like Dichloromethane (DCM)/Methanol (MeOH). A shallow gradient (e.g., 0-5% MeOH in DCM) can often resolve closely-eluting spots. The rationale is that DCM offers different selectivity based on dipole-dipole interactions compared to the hydrogen-bond accepting properties of ethyl acetate. |
| Similar Polarity | Switch to Reversed-Phase (RP) HPLC: RP chromatography separates based on hydrophobicity, which is significantly impacted by the large iodine atom.[5] The 8-iodo product will be substantially more retained on a C18 column than its non-iodinated precursor. This change in separation mechanism often provides baseline resolution.[7] |
| Overloading the Column | Reduce Sample Load: You may be exceeding the capacity of your column, causing bands to broaden and merge. Reduce the load to 1-2% of the silica gel mass and re-run the purification. |
Problem: My recovery after column chromatography is very low, even though the reaction appears clean by crude analysis.
| Probable Cause | Recommended Solution & Rationale |
| Irreversible Adsorption | Use a Basic Modifier: The basic nitrogen of the imidazopyridine core can bind irreversibly to acidic sites on the silica. As mentioned in the FAQ, always add a basic modifier like 1% triethylamine (Et3N) to your eluent. This acts as a competitive base, occupying the active sites and allowing your product to elute freely. |
| Product Precipitation on Column | Check Solubility in Mobile Phase: Your product might be poorly soluble in the non-polar starting eluent (e.g., pure hexane). This can cause it to precipitate at the top of the column. Ensure your compound is soluble in the initial mobile phase. You can use a "dry loading" technique: dissolve your crude product in a strong solvent (like DCM or MeOH), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. |
| Product Degradation | Confirm Stability: Re-analyze your collected fractions. If you see degradation products (like the de-iodinated species), the issue is stability. Immediately switch to a deactivated stationary phase or move to a less harsh technique like RP-HPLC or recrystallization. |
Problem: I need to separate atropisomers or enantiomers of a chiral derivative.
| Probable Cause | Recommended Solution & Rationale |
| Chiral Nature of the Molecule | Utilize Chiral Chromatography: Standard achiral chromatography (silica, C18) will not separate enantiomers. You must use a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®) are highly effective for imidazo[1,2-a]pyridine derivatives.[8][9] |
| Method Development Required | Screen Chiral Methods (SFC is preferred): Supercritical Fluid Chromatography (SFC) is the modern gold standard for chiral separations.[10] Its use of supercritical CO2 with a co-solvent (like methanol or ethanol) results in faster, more efficient separations and significantly less solvent waste compared to chiral HPLC.[11][12] Start with a standard screening protocol across several different chiral columns to identify the best stationary phase and mobile phase combination. |
Part 3: Detailed Protocols & Methodologies
Workflow for Selecting a Purification Strategy
This diagram outlines a logical decision-making process for purifying your this compound derivative.
Caption: Decision tree for purification method selection.
Protocol 1: Optimized Silica Gel Flash Chromatography
-
TLC Analysis: Develop a TLC solvent system using Hexane/Ethyl Acetate that gives your product an Rf value of ~0.2-0.3. Add 1% triethylamine (Et3N) to the solvent mixture to prevent tailing.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc + 1% Et3N). Pack the column uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel (~1-2x the mass of the crude product). Evaporate the solvent completely. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) based on your TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Reversed-Phase (RP) HPLC Purification
This is an excellent alternative when normal-phase fails.[5]
-
Analytical Method Development: On an analytical RP-HPLC system with a C18 column, develop a separation method. A typical mobile phase is a gradient of Acetonitrile (ACN) in Water, both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA). TFA often gives sharper peaks but is acidic and must be removed; FA is more volatile and MS-friendly.
-
Sample Preparation: Dissolve the crude material in a suitable solvent like Methanol, Acetonitrile, or DMSO. Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Preparative Run: Scale up the analytical method to a preparative C18 column. Inject the filtered sample.
-
Fraction Collection: Collect fractions corresponding to the product peak, guided by the UV detector.
-
Product Isolation: Combine the pure fractions. If TFA was used, it may need to be neutralized with a mild base (e.g., NaHCO3 solution) before extraction. Extract the product with a suitable organic solvent (e.g., DCM or EtOAc). Dry the organic layer over Na2SO4, filter, and concentrate to yield the purified product. Alternatively, lyophilize the fractions to remove the aqueous mobile phase.
Protocol 3: Supercritical Fluid Chromatography (SFC)
SFC is a powerful, green chemistry technique ideal for both achiral and chiral separations of imidazo[1,2-a]pyridine derivatives.[11][12]
-
Sample Preparation: Dissolve the sample fully in a suitable solvent. Methanol is most common. For less soluble compounds, a 1:1 mixture of DCM/Methanol or DMSO can be used, but injection volume should be minimized to preserve peak shape.[11]
-
Achiral Purification:
-
Column: Start with a standard achiral column like a 2-ethylpyridine or a diol-based column.
-
Mobile Phase: Use a gradient of a modifier (typically Methanol) in supercritical CO2. A typical gradient might be 5% to 40% Methanol over 5-10 minutes.
-
-
Chiral Purification:
-
Column Screening: Screen a set of polysaccharide-based chiral stationary phases (CSPs) to find one that provides separation.
-
Method Optimization: Once a "hit" is found, optimize the separation by adjusting the gradient, flow rate, and sometimes adding a small amount of an additive (e.g., diethylamine for basic compounds) to the modifier.
-
-
Fraction Collection & Isolation: The SFC instrument will collect the fractions in the modifier solvent (e.g., Methanol). This small volume of organic solvent is then easily and quickly removed by a rotary evaporator.
Protocol 4: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of your crude product in a range of solvents at room temperature and upon heating (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene).
-
Ideal Solvent: An ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Procedure:
-
Dissolve the crude material in the minimum amount of the chosen hot solvent.
-
If the solution is colored by impurities, you can add a small amount of activated carbon and hot filter it quickly through a fluted filter paper.[13]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Part 4: Advanced Techniques & Considerations
Q: When is it worth the investment to use Supercritical Fluid Chromatography (SFC)?
A: You should strongly consider SFC under these circumstances:
-
High Throughput Needs: SFC is 3-5 times faster than traditional HPLC, making it ideal for purifying libraries of compounds in a discovery setting.[11]
-
Chiral Separations: It is the premier technique for chiral separations, offering speed and reduced solvent consumption.[10][12]
-
Green Chemistry Initiatives: SFC drastically reduces organic solvent waste by using compressed CO2 as the primary mobile phase, aligning with sustainability goals.[11][12]
-
Difficult Separations: For some achiral compounds that are difficult to separate by HPLC, SFC can offer alternative selectivity and better resolution.[14]
Q: My compound is extremely sensitive to acid. Are there other stationary phases I should consider besides silica and alumina?
A: Yes. If you are committed to normal-phase chromatography, you could explore:
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.
-
Bonded-Phase Silica: Consider using Diol or Cyano (CN) bonded silica. These phases are generally less acidic and offer different selectivities compared to bare silica. They can be particularly useful for separating compounds with moderate polarity.
References
- RediSep C-18 reversed phase column - halogenated heterocyclic - Teledyne ISCO.
-
What Is Supercritical Fluid Chromatography (SFC)? - Chemistry For Everyone. YouTube. Available from: [Link]
- Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Current Analytical Chemistry. 2023;19(6):482-488.
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. Available from: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available from: [Link]
-
A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3':4,5]imidazo[1,2-a]pyridines. SciSpace. Available from: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. 2023; Available from: [Link]
-
Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. PubMed Central. 2024; Available from: [Link]
-
performance reversed-phase chromatography: Topics by Science.gov. Science.gov. Available from: [Link]
-
Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. Available from: [Link]
-
Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine | Request PDF. ResearchGate. Available from: [Link]
-
Basic Principles for Purification Using Supercritical Fluid Chromatography. Available from: [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ResearchGate. 2022; Available from: [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks. 2021; Available from: [Link]
- Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available from: [Link]
-
(PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. 2019; Available from: [Link]
- Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds.
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. scispace.com [scispace.com]
- 7. science.gov [science.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: C-7 Functionalization of Halogenated Heterocycles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and modification of heterocyclic scaffolds. Here, we address a persistent challenge in synthetic organic chemistry: the low reactivity of the C-7 chloro position in quinoline and quinazoline systems. This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to empower you to overcome this synthetic hurdle.
Introduction: The C-7 Reactivity Challenge
The quinoline scaffold is a cornerstone in medicinal chemistry, but its functionalization is not always straightforward. While positions like C-2 and C-4 are readily activated for nucleophilic substitution or metal-catalyzed couplings due to the electronic influence of the ring nitrogen, the C-7 position remains notoriously unreactive.[1] This low reactivity stems from its location on the carbocyclic ring, electronically isolated from the activating effect of the heteroatom. Consequently, standard protocols often result in low yields, stalled reactions, or undesired side reactions. This guide will walk you through the primary strategies to successfully functionalize this challenging position.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My Palladium-Catalyzed Cross-Coupling at C-7 is Failing or Giving Low Yields.
This is the most common issue encountered. Aryl chlorides are significantly less reactive than their bromide or iodide counterparts in palladium-catalyzed reactions due to the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle energetically demanding.[2][3]
Q1: I'm attempting a Suzuki-Miyaura coupling with a 7-chloroquinoline and an arylboronic acid, but the yield is poor. What are the first things I should check?
A1: Start by assessing the foundational elements of your reaction setup:
-
Integrity of Reagents: Ensure your boronic acid is not degraded (protodeboronated). It's often helpful to use a fresh bottle or recrystallize the boronic acid. Ensure solvents are anhydrous and properly degassed.
-
Exclusion of Oxygen: Palladium(0) catalysts are highly sensitive to oxygen. The reaction mixture must be thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon for an extended period) and maintained under a strict inert atmosphere.
-
Catalyst, Ligand, and Base Combination: This is the most critical variable. For an unreactive C-7 chloro position, a standard catalyst like Pd(PPh₃)₄ may be insufficient.
Q2: Which catalyst/ligand system is best for activating the C-7 chloro bond in a Suzuki coupling?
A2: The key is to use a catalyst system that facilitates the difficult oxidative addition step. This is achieved by using bulky, electron-rich phosphine ligands.
-
Ligand Choice: Modern biaryl phosphine ligands (often called "Buchwald ligands") are designed for this purpose. Ligands like SPhos , XPhos , or RuPhos are excellent starting points. They stabilize the palladium center and promote the oxidative addition of the C-Cl bond.
-
Palladium Precatalyst: Using a pre-formed catalyst complex, such as an XPhos-palladium precatalyst (e.g., XPhos Pd G3), can lead to more consistent and reproducible results as it ensures the formation of the active catalytic species.
-
Base Selection: The base plays a crucial role in the transmetalation step. For challenging couplings, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate (Na₂CO₃).[4]
Q3: My Buchwald-Hartwig amination of a 7-chloroquinoline is not working. What adjustments should I make?
A3: Similar to the Suzuki reaction, the C-Cl bond activation is the primary hurdle. The choice of ligand is paramount.
-
Ligand Selection: For primary amines, ligands such as BrettPhos are highly effective. For secondary amines, RuPhos is a good choice. For particularly challenging substrates, specialized ligands like tBuBrettPhos may be necessary.[5]
-
Base: A strong, non-nucleophilic hindered base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.
-
Solvent: Anhydrous, high-boiling point aprotic solvents like toluene or dioxane are typically used.
Q4: I am observing significant side products like hydrodehalogenation (C-Cl replaced by C-H) or homocoupling of my starting materials. How can I minimize these?
A4: These side reactions are common when the desired cross-coupling is slow.
-
Hydrodehalogenation: This often occurs when there are trace amounts of water or other proton sources. Ensure all reagents and solvents are scrupulously dry.
-
Homocoupling: This is particularly an issue with boronic acids in Suzuki reactions and can be promoted by the presence of oxygen. Thorough degassing is critical. Using a slight excess of the 7-chloroquinoline relative to the boronic acid can also help.
-
Optimization: Lowering the reaction temperature slightly or reducing the catalyst loading can sometimes disfavor these side pathways relative to the desired reaction.
Data Presentation: Catalyst & Condition Selection
The following tables provide a summary of conditions that have been successfully employed for the functionalization of chloroquinolines, offering a starting point for your experimental design.
Table 1: Suzuki-Miyaura Coupling Conditions for Chloroquinolines
| Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 4,7-Dichloroquinoline | Phenylboronic acid | Pd(OAc)₂ (phosphine-free) | - | K₃PO₄ (2) | Water | 100 | 78% (of 7-chloro-4-phenylquinoline) | [6] |
| 7-Chloro-4-iodoquinoline | Phenylboronic acid | Pd(OAc)₂ (phosphine-free) | - | K₃PO₄ (2) | Water | 100 | 98% (of 7-chloro-4-phenylquinoline) | [6] |
| 4-Chloroquinoline | {2-[(2,2-dimethylpropanoyl)amino]phenyl}boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME | Reflux | 96 | [7] |
| 6-Chloro-9-benzylpurine | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene | 100 | 66 |[8] |
Note: The higher reactivity of the C-4 position is evident in the reaction of 4,7-dichloroquinoline. Selective C-7 coupling often requires the C-4 position to be blocked or less reactive (e.g., an iodo group at C-4 allows for selective reaction at that site first).
Table 2: Buchwald-Hartwig Amination Conditions for (Hetero)aryl Chlorides
| Aryl Chloride | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2-Chloropyridine | Morpholine | [Pd(cinnamyl)Cl]₂ (1) | BippyPhos (2) | NaOtBu (1.2) | Toluene | 100 | 95 | [9] |
| 3-Chloroquinoline | Indole | [Pd(cinnamyl)Cl]₂ (2) | BippyPhos (4) | K₃PO₄ (1.4) | Toluene | 100 | 90 | [9] |
| 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (7.5) | Cs₂CO₃ (1.4) | Dioxane | 80 | 81 (at bromo position) |[10] |
Note: These examples on related heterocycles illustrate the types of advanced ligands required for efficient C-N coupling of chloro-derivatives.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 7-Chloroquinoline (General Procedure)
This protocol is a robust starting point for coupling arylboronic acids to the C-7 position, employing a modern catalyst system.
Materials:
-
7-Chloroquinoline derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G3 precatalyst (2-5 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Reaction Setup: To the Schlenk flask, add the 7-chloroquinoline, arylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The final concentration of the limiting reagent should be around 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the 7-arylquinoline product.
Protocol 2: Buchwald-Hartwig Amination of 7-Chloroquinoline (General Procedure)
This protocol is designed for the C-N bond formation at the C-7 position using an amine nucleophile.
Materials:
-
7-Chloroquinoline derivative (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
BrettPhos Pd G3 precatalyst (for primary amines) or RuPhos Pd G3 (for secondary amines) (2-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Oven-dried Schlenk flask or sealed tube with a magnetic stir bar
Procedure:
-
Reaction Setup (in a glovebox): To the reaction vessel, add the palladium precatalyst, NaOtBu, and stir bar.
-
Reagent Addition: Add the 7-chloroquinoline and the amine, followed by the anhydrous, degassed toluene.
-
Reaction: Seal the vessel tightly. Remove from the glovebox and place in a preheated oil bath at 100-120 °C. Stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate.
-
Purification: Filter the mixture through a pad of Celite to remove palladium black. Separate the layers of the filtrate. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Isolation: Concentrate the filtrate and purify the crude product by column chromatography.
Alternative Strategies for C-7 Functionalization
When palladium-catalyzed methods fail, or for orthogonal synthetic strategies, consider these alternatives.
Nucleophilic Aromatic Substitution (SNAr)
SNAr at the C-7 position is challenging because the site is not electronically activated by the quinoline nitrogen.[11] To force this reaction, more forcing conditions are required compared to substitution at C-4.
-
Strategy: High temperatures (often >120 °C) and a polar aprotic solvent like DMF or NMP are typically necessary. The reaction is most feasible when an additional strong electron-withdrawing group (e.g., a nitro group) is present on the carbocyclic ring, which helps to stabilize the intermediate Meisenheimer complex.[11]
-
Troubleshooting: If the reaction is slow, consider microwave irradiation, which can significantly reduce reaction times and improve yields.[12] Be aware that at high temperatures, decomposition can become a significant side reaction.
Directed ortho-Metalation (DoM)
DoM is a powerful technique for regioselective functionalization but requires a directing group on the ring.[13][14] If your 7-chloroquinoline has a suitable directing group at the C-8 position (e.g., an amide or carbamate), it is possible to deprotonate the C-7 position using a strong base like n-butyllithium, followed by quenching with an electrophile. This strategy circumvents the need to activate the C-Cl bond itself. A study by Baxendale and coworkers has shown the successful magnesiation of 7-chloroquinolines using mixed lithium-magnesium reagents to generate intermediates that can react with various electrophiles.
Visualizations: Reaction Mechanisms and Workflows
Understanding the underlying mechanisms is key to effective troubleshooting.
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling at C-7.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
References
-
BenchChem Technical Support. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloro-6-nitroquinoline.
-
Aboelnaga, A., & EL-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(8), 516-523.
-
Al-Ostath, A., et al. (2024). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega.
-
Aboelnaga, A., & EL-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate.
-
Madrid, P. B., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 21(1), 441-444.
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9172-9175.
-
BenchChem Technical Support. (2025). Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419.
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.
-
Mortier, J. (2011). Directed Ortho Metalation.
-
Grokipedia. (n.d.). Directed ortho metalation.
-
BenchChem Technical Support. (2025). Optimization of Buchwald-Hartwig amination conditions.
-
Gallou, F., et al. (2006). Comparison of the Suzuki Cross-Coupling Reactions of 4,7-Dichloroquinoline and 7-Chloro-4-iodoquinoline with Arylboronic Acids Using Phosphine-Free Palladium Catalysis in Water. ResearchGate.
-
BenchChem Technical Support. (2025). Optimizing Nucleophilic Aromatic Substitution on the Quinoline Ring.
-
Szostak, M., et al. (2015). Overcoming challenges in the palladium-catalyzed synthesis of electron deficient ortho-substituted aryl acetonitriles. Organic & Biomolecular Chemistry, 13(26), 7296-7301.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
-
BenchChem Technical Support. (2025). A Comparative Study: Palladium vs. Copper Catalysts for Dichlorination Reactions.
-
Bickelhaupt, F. M., et al. (2018). Arylic C–X Bond Activation by Palladium Catalysts: Activation Strain Analyses of Reactivity Trends. Topics in Catalysis, 61(12-13), 1211-1223.
-
BenchChem Technical Support. (2025). Comparative study of different supports for palladium catalysts.
-
Wikipedia. (n.d.). Sonogashira coupling.
-
Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide.
-
Knochel, P., et al. (2009). 7-Chloroquinoline: a versatile intermediate for the synthesis of 7-substituted quinolines. Semantic Scholar.
-
Kumar, A., et al. (2020). Design, Synthesis and Characterization of Aurone Based α,β‐unsaturated Carbonyl‐Amino Ligands and their Application in Microwave Assisted Suzuki, Heck and Buchwald Reactions. ChemistrySelect, 5(1), 173-180.
-
Asiri, A. M., et al. (2023). Palladium catalyzed Carbon-Carbon bond formation on Tunable Quinolines with DFT Study. ResearchGate.
-
Hartwig, J. F., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(38), 13266-13285.
-
Itami, K., et al. (2018). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 54(59), 8208-8211.
-
Purdue University Graduate School. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
-
NROChemistry. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
-
BenchChem Technical Support. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Surry, D. S., & Buchwald, S. L. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society, 135(48), 18191-18194.
-
Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines. European Journal of Organic Chemistry, 2001(12), 2261-2270.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling.
-
TCI Chemicals. (n.d.). Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].
-
Chemistry Solution. (2022). Sonogashira Coupling- Reaction and application in Research Lab.
-
Houk, K. N., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(28), 8870-8876.
-
Langer, P., et al. (2024). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ChemistrySelect, 9(10), e202304969.
-
Aboelnaga, A., & EL-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate.
-
Langer, P., et al. (2011). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Molecules, 16(7), 6049-6057.
-
Iwao, M., et al. (2002). Arylation of chloroanthraquinones by surprisingly facile Suzuki–Miyaura cross-coupling reactions. Tetrahedron Letters, 43(47), 8423-8426.
-
Abás, S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(12), 6021.
-
Thomson, R. J., et al. (2011). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters, 13(24), 6560-6563.
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
-
Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry, 5(4), 2736-2751.
-
Wang, Y., et al. (2012). Synthesis of 4-substituted-7-chloroquinoline derivatives and preliminary evaluation of their antitumor activity. Chinese Journal of Medicinal Chemistry, 22(1), 45-49.
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. ResearchGate.
-
Asiri, A. M., et al. (2023). Synthesis of 7-chloroquinoline-chalcones hybrids. ResearchGate.
Sources
- 1. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylic C–X Bond Activation by Palladium Catalysts: Activation Strain Analyses of Reactivity Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 14. grokipedia.com [grokipedia.com]
Preventing dehalogenation during functionalization of 7-Chloro-8-iodoimidazo[1,2-a]pyridine
Welcome to the dedicated support center for handling 7-Chloro-8-iodoimidazo[1,2-a]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile scaffold in their synthetic campaigns. The unique electronic and steric properties of this molecule present both significant opportunities for complex molecule synthesis and specific challenges, most notably the propensity for dehalogenation.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges and achieve your desired synthetic outcomes with confidence and reproducibility.
Part 1: Troubleshooting Guide - Navigating Unwanted Dehalogenation
This section addresses specific problems you might encounter during the functionalization of this compound, providing causative explanations and actionable solutions.
Question 1: My Suzuki coupling at the C8-iodo position is resulting in significant proto-deiodination (loss of iodine). What are the primary causes and how can I minimize this side reaction?
Answer: Proto-deiodination is a common side reaction in Suzuki couplings of heteroaryl iodides, especially electron-deficient ones like your imidazo[1,2-a]pyridine derivative. The primary culprits are typically related to the catalytic cycle and the reaction conditions.
Mechanistic Insight: The unwanted reaction often occurs via two main pathways:
-
Hydrolysis of the Boronic Acid/Ester: Excess base and water can lead to the rapid hydrolysis of the boronic acid/ester, which can then participate in a protonolysis reaction with the organopalladium intermediate.
-
Reductive Dehalogenation: This can be promoted by certain phosphine ligands, impurities in solvents or reagents, or an inappropriate choice of base.
Troubleshooting Steps & Solutions:
-
Choice of Palladium Catalyst and Ligand: The ligand choice is critical. Highly electron-donating and sterically bulky ligands can accelerate the rate of reductive elimination (the desired step) relative to dehalogenation. For instance, moving from a simple PPh₃ to a more sophisticated biarylphosphine ligand can be highly beneficial.
-
Base Selection and Stoichiometry: The strength and nature of the base are paramount. An overly strong base (like NaOH or KOH) in a protic solvent can exacerbate the issue. Consider using milder bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Use the minimum effective amount of base.
-
Solvent Purity: Ensure you are using anhydrous solvents. Water can facilitate the undesired protonolysis. Degassing the solvent thoroughly is also crucial to remove dissolved oxygen, which can degrade the catalyst and ligands.
-
Boronic Acid/Ester Quality: Use high-purity boronic acids or esters. Boronic acids can degrade over time to form boroxines, which can affect the reaction outcome. Using boronate esters (e.g., pinacol esters) often provides better stability and reproducibility.
Table 1: Recommended Starting Conditions for Suzuki Coupling at C8
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ or Pd₂(dba)₃ | Often provides a good balance of reactivity and stability. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands that promote reductive elimination. |
| Base | K₃PO₄ or Cs₂CO₃ | Milder bases that minimize boronic acid decomposition. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene | Use minimal water to aid base dissolution but avoid excess. |
| Temperature | 80-100 °C | Start at a lower temperature and slowly increase if needed. |
Question 2: I am attempting a Sonogashira coupling at the C8-iodo position, but I am observing significant formation of the 7-chloro-imidazo[1,2-a]pyridine byproduct. What's going wrong?
Answer: The formation of the deiodinated byproduct in a Sonogashira reaction points towards issues with the catalytic cycle, often involving the copper co-catalyst or the reaction atmosphere.
Mechanistic Insight: The key is the stability of the Pd(0) species and the transmetalation step. If the oxidative addition of the aryl iodide to Pd(0) is slow or reversible, and there are sources of protons or reducing agents, dehalogenation can compete with the desired coupling.
Troubleshooting Steps & Solutions:
-
Copper Co-catalyst: While traditional Sonogashira reactions use a copper salt (like CuI), this can sometimes promote side reactions. Consider running the reaction under "copper-free" conditions. This often requires a more active palladium catalyst/ligand system but can provide a cleaner reaction profile.
-
Amine Base: The choice of amine base is crucial. Diisopropylamine (DIPA) or triethylamine (TEA) are common, but ensure they are high purity and dry. The amine acts as both a base and a solvent, and impurities can be problematic.
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical for Sonogashira couplings. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also damage the Pd(0) catalyst, leading to side reactions. Use a robust inert gas (Argon or Nitrogen) and degas your solvents thoroughly using methods like freeze-pump-thaw.
Workflow for Minimizing Deiodination in Sonogashira Coupling
Caption: Troubleshooting workflow for Sonogashira deiodination.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the reactivity order for the C7-Cl vs. the C8-I bond in cross-coupling reactions?
The reactivity order is overwhelmingly in favor of the C8-I bond. The Carbon-Iodine bond is significantly longer and weaker than the Carbon-Chlorine bond, making it much more susceptible to oxidative addition by a low-valent metal catalyst like Pd(0). This chemoselectivity is a key synthetic advantage of this scaffold, allowing for sequential, site-selective functionalization. You can typically perform a coupling reaction at the C8 position while leaving the C7-chloro group intact for a subsequent transformation.
Q2: Can I perform a Buchwald-Hartwig amination on the 7-Chloro position without affecting the 8-Iodo position?
This is synthetically very challenging and generally not recommended as a primary strategy. While some highly specialized catalyst systems might offer a degree of selectivity for C-Cl over C-I amination, the vast majority of standard Buchwald-Hartwig conditions will preferentially react at the more labile C-I bond. The recommended approach is to first functionalize the C8-iodo position and then target the C7-chloro position in a second step.
Q3: Are there any specific classes of ligands that are known to suppress dehalogenation?
Yes, modern biarylmonophosphine ligands are often superior in this regard. Ligands developed by the Buchwald and Fu groups, such as SPhos, XPhos, and RuPhos, are designed to be both highly electron-donating and sterically bulky. This combination promotes a very fast rate of reductive elimination, which is the final, product-forming step of the cross-coupling cycle. By accelerating this step, the lifetime of the organopalladium intermediate that is susceptible to dehalogenation is shortened, thus minimizing the side reaction.
Part 3: Experimental Protocols
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C8-Iodo Position
This protocol is optimized to minimize proto-deiodination.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid pinacol ester (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq, 2 mol%)
-
SPhos (0.04 eq, 4 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Anhydrous Water
Procedure:
-
To a flame-dried Schlenk flask under an Argon atmosphere, add this compound, the arylboronic acid pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous 1,4-dioxane and a small amount of anhydrous water (e.g., a 10:1 dioxane:water ratio) via syringe. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the starting material.
-
Degas the resulting mixture by bubbling Argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Relationship of Reagent Choice to Outcome
Caption: Rationale for reagent selection in the optimized Suzuki protocol.
References
-
Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Reviews URL: [Link]
-
Title: A Simple and Practical Copper-Free Sonogashira Coupling of Aryl and Heteroaryl Halides Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Biaryl Monophosphine Ligands in Palladium-Catalyzed Amination Source: Accounts of Chemical Research URL: [Link]
Technical Support Center: Managing Solvent Effects in Multicomponent Reactions for Imidazo[1,2-a]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines via multicomponent reactions (MCRs). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of these powerful reactions. Our focus is to provide expert-driven, actionable advice to troubleshoot common issues, with a specific emphasis on the critical and often underestimated role of the solvent.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs due to its wide range of biological activities.[1][2][3] Multicomponent reactions, particularly the Groebke–Blackburn–Bienaymé (GBB) reaction, offer a highly efficient and atom-economical route to this core structure.[2][4][5] However, the success of these reactions is profoundly dependent on the reaction environment, where the solvent is not merely a medium but an active participant that can dictate reaction pathways, rates, and ultimate yields.[6][7][8]
This guide moves beyond simple protocols to explain the causality behind solvent choices, empowering you to make informed decisions in your own experiments.
Part 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the role of solvents in the MCR synthesis of imidazo[1,2-a]pyridines.
Q1: Why is solvent selection so critical in these reactions? It's not just a medium?
A: This is the most crucial concept to grasp. In many MCRs for imidazo[1,2-a]pyridine synthesis, particularly the GBB reaction, the solvent is a "noninnocent" component.[6][8] Recent experimental and computational studies have revealed that protic solvents, especially methanol, do not just dissolve the reactants. They actively participate in the mechanism, acting as a cocatalyst.[7][8][9]
Specifically, methanol has been shown to:
-
Accelerate Key Steps: It can facilitate proton transfer events, which are crucial for the formation of the initial imine intermediate and the subsequent intramolecular cyclization.
-
Stabilize Intermediates: The polar, protic nature of alcohols can stabilize charged intermediates, such as the nitrilium ion formed after the isocyanide attack, lowering the activation energy of the reaction.[7]
-
Participate in Alternative Mechanisms: In some cases, the solvent can be directly involved in forming intermediates that lead to the final product.[8]
Therefore, choosing a solvent is not a passive decision; it is an active tuning of the reaction's mechanistic pathway.
Q2: What are the "first-choice" solvents I should consider for a Groebke-Blackburn-Bienaymé (GBB) reaction?
A: Based on extensive literature, simple alcohols are the preferred starting point.
-
Methanol (MeOH): This is the most commonly used and frequently recommended solvent.[1][2][7][10] Its high polarity, ability to form hydrogen bonds, and demonstrated cocatalytic activity make it highly effective, often providing good yields at room temperature.[7][10]
-
Ethanol (EtOH): Another excellent choice, often used for its slightly higher boiling point, which can be advantageous if heating is required.[1][11] It is also considered a greener solvent alternative.
While other solvents can be used, they are typically explored when reactions in methanol or ethanol fail or for specific optimization purposes. Most GBB protocols report the use of alcohols as solvents.[7]
Q3: What is the difference between a protic and an aprotic solvent, and how does it impact my reaction?
A: The key difference lies in the presence of an acidic proton.
-
Protic Solvents (e.g., methanol, ethanol, water, hexafluoroisopropanol (HFIP)) have a hydrogen atom attached to an electronegative atom (like oxygen). They can donate a hydrogen bond and act as a proton source. As discussed, this ability is often beneficial for the GBB reaction mechanism.
-
Aprotic Solvents (e.g., Dichloromethane (DCM), Toluene, Acetonitrile (ACN), Dimethylformamide (DMF)) do not have an acidic proton and cannot donate hydrogen bonds.
The impact on your reaction is significant. A reaction that proceeds smoothly in methanol might fail completely in toluene because the aprotic solvent cannot provide the necessary proton-shuttling and stabilization that facilitates the reaction.[7] For instance, in one study, a reaction failed to yield any product in toluene but achieved a 15% conversion in the more polar aprotic solvent DCM, highlighting the importance of both polarity and proticity.[7]
Part 2: Troubleshooting Guide: From Low Yields to Side Reactions
This section is formatted to address specific problems you may encounter in the lab.
Scenario 1: My reaction yield is very low or the reaction is not proceeding.
Q: I'm using an aprotic solvent like Toluene or DCM and getting poor results. Why is this happening and what should I do?
A: This is a common issue and directly relates to the noninnocent role of solvents. Aprotic solvents like toluene and DCM are unable to provide the cocatalytic assistance that protic solvents like methanol offer.[7] The formation of key intermediates is often much slower or has a higher activation barrier in these environments.
Troubleshooting Steps:
-
Primary Recommendation: Switch to methanol or ethanol . This is the single most effective change you can make. Most literature protocols for the GBB reaction utilize alcohols.[7]
-
If Aprotic Solvent is Necessary: If for solubility or other reasons you must use an aprotic solvent, you will likely need to add a Brønsted or Lewis acid catalyst to compensate. Common choices include p-Toluenesulfonic acid (PTSA), Scandium(III) triflate (Sc(OTf)₃), or Ytterbium(III) triflate (Yb(OTf)₃).[4][7]
-
Consider Temperature: If switching solvents is not an option, increasing the temperature or using microwave irradiation may help overcome the activation barrier, but this can also lead to side products.[1][12]
Q: My reaction in methanol is still sluggish or giving low yields. What are my next steps?
A: Even in an optimal solvent, other factors can impede the reaction.
-
Check Starting Material Purity: This is a critical, often overlooked, factor.
-
Add a Catalyst: While methanol is a cocatalyst, an additional acid catalyst can further improve rates and yields. Try adding a catalytic amount (e.g., 2-10 mol%) of an acid like PTSA, Iodine, or a Lewis acid.[10][11]
-
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) or using microwave irradiation can significantly accelerate the reaction.[1] Many successful protocols combine an alcohol solvent with heating.[1]
-
Consider a Specialty Solvent: Hexafluoroisopropanol (HFIP) is a highly polar, acidic solvent that can sometimes promote reactions where other systems fail, often without the need for an additional catalyst.
Q: I suspect water is inhibiting my reaction. How do I address this?
A: You are correct to be suspicious. The initial step of the reaction, the formation of an imine from the aldehyde and 2-aminopyridine, is a condensation that releases water.[12] This step is reversible, and excess water can push the equilibrium backward, inhibiting the reaction.
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure your solvent is dry.
-
Add a Dehydrating Agent: Consider adding a water scavenger like trimethyl orthoformate to the reaction mixture.[12]
-
Run Under Inert Atmosphere: Performing the reaction under nitrogen or argon can help prevent atmospheric moisture from entering the system.
Scenario 2: I'm observing significant side product formation.
Q: How can solvent choice help minimize side reactions?
A: The solvent influences the relative rates of competing reaction pathways.
-
Lowering Temperature: If you are heating the reaction, side product formation is often accelerated more than the desired reaction. Switching to a more effective solvent system (e.g., methanol with a catalyst) may allow you to run the reaction at a lower temperature, improving selectivity.[13]
-
Solvent Polarity Tuning: The polarity of the solvent can selectively stabilize the transition state of one pathway over another. If you are using a very polar solvent like methanol and seeing side products, you could screen a slightly less polar solvent like ethanol or isopropanol, or even a mixture (e.g., DCM/MeOH), to see if selectivity improves.[4]
Scenario 3: My product is difficult to purify.
Q: Can I choose a solvent that simplifies product isolation?
A: Yes, this is an important practical consideration.
-
Product Precipitation: If your product has low solubility in a non-polar solvent, you might run the reaction in a solvent like methanol or ethanol where the starting materials are soluble. Upon completion, you can precipitate the product by adding an anti-solvent like water or hexane, simplifying isolation to simple filtration.
-
Solvent Volatility: Choosing a more volatile solvent (e.g., ethanol, b.p. 78 °C) over a less volatile one (e.g., DMF, b.p. 153 °C) makes removal under reduced pressure much easier and quicker.
-
Solvent-Free Conditions: In some cases, reactions can be run under solvent-free conditions, often with heating, which completely eliminates the need for solvent removal and can lead to very clean reactions.[14]
Part 3: Experimental Protocols & Data
Protocol 1: Step-by-Step Guide to a Parallel Solvent Screen
This protocol allows for the rapid and efficient optimization of solvent conditions for your specific substrates using a multi-well plate or an array of reaction vials.[15]
Objective: To identify the optimal solvent for the MCR synthesis of a target imidazo[1,2-a]pyridine.
Materials:
-
2-aminopyridine derivative (1.0 eq)
-
Aldehyde derivative (1.0 eq)
-
Isocyanide derivative (1.1 eq)
-
Set of candidate solvents (e.g., Methanol, Ethanol, Acetonitrile, DCM, Toluene, HFIP)
-
Catalyst (e.g., PTSA), if desired
-
Reaction vials or 96-well plate with caps/seals
-
Magnetic stir plate and stir bars (if using vials) or shaker (for plates)
-
TLC plates and/or LC-MS for analysis
Procedure:
-
Prepare Stock Solutions: If reactants are solid, prepare stock solutions in a solvent that they are all soluble in and which can be easily evaporated (e.g., DCM or THF). This allows for accurate dispensing.
-
Aliquot Reactants: To each of 6 reaction vials, add the 2-aminopyridine (e.g., 0.1 mmol) and the aldehyde (0.1 mmol). If using stock solutions, add the required volume and then carefully evaporate the carrier solvent under a stream of nitrogen.
-
Add Solvents: To each vial, add a different candidate solvent (e.g., 0.5 mL).
-
Vial 1: Methanol
-
Vial 2: Ethanol
-
Vial 3: Acetonitrile
-
Vial 4: DCM
-
Vial 5: Toluene
-
Vial 6: Methanol + 10 mol% PTSA
-
-
Initiate Reaction: Add the isocyanide (0.11 mmol) to each vial. Seal the vials and begin stirring at room temperature.
-
Monitor Reaction: After set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction mixture. Analyze by TLC or LC-MS to assess the consumption of starting materials and the formation of the desired product.
-
Analyze Results: Compare the conversion and purity across the different solvents. The solvent that provides the highest conversion to the desired product with the fewest side products is your optimal choice.
Table 1: Common Solvents and Their Properties in Imidazo[1,2-a]Pyridine MCRs
| Solvent | Type | Boiling Point (°C) | Polarity Index | Typical Role & Observations |
| Methanol (MeOH) | Protic | 65 | 5.1 | Highly Recommended. Often acts as a cocatalyst, providing high yields at room temperature. The most common solvent for GBB reactions.[1][7] |
| Ethanol (EtOH) | Protic | 78 | 4.3 | Excellent Choice. Similar to methanol, effective as a solvent and cocatalyst. Good for reactions requiring moderate heating.[11] |
| Acetonitrile (ACN) | Aprotic, Polar | 82 | 5.8 | Moderate results. Better than non-polar solvents, but generally inferior to alcohols. Often requires a catalyst.[10][11] |
| Dichloromethane (DCM) | Aprotic, Polar | 40 | 3.1 | Poor to moderate results. Low boiling point is useful for easy removal, but reactions are often sluggish without a strong catalyst.[7][11] |
| Toluene | Aprotic, Non-Polar | 111 | 2.4 | Not Recommended. Reactions often fail or give very low yields unless a catalyst and high temperatures are used.[7][11] |
| Water (H₂O) | Protic | 100 | 10.2 | Can be used as a green solvent, sometimes in micellar systems, but can inhibit the initial imine formation.[11][13] |
| HFIP | Protic, Acidic | 58 | High | Specialty Choice. Acts as both solvent and Brønsted acid catalyst, enabling catalyst-free reactions. |
Part 4: Visualizing the Process
Diagram 1: Troubleshooting Workflow for Low-Yield Reactions
This diagram provides a logical decision tree for addressing low-yield issues, starting with solvent choice.
Caption: Solvent interaction points in the GBB reaction mechanism.
References
- Benchchem. Troubleshooting low yields in multicomponent reactions of imidazo[1,2-a]pyridines.
- ResearchGate. Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence | Request PDF.
- ACS Organic & Inorganic Au. Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence.
- ACS Organic & Inorganic Au. Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence.
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- Beilstein Journals. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
- Beilstein Journals. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).
- figshare. Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence.
- NIH. A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy.
- MDPI. HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines.
- Beilstein Journals. A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones.
- YouTube. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling.
- MDPI. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.
- RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- ResearchGate. (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents.
- PubMed. Regioselective, Solvent- and Metal-Free Chalcogenation of Imidazo[1,2-a]pyridines by Employing I2 /DMSO as the Catalytic Oxidation System.
- Beilstein Publishing System. A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones.
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
- PubMed. Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs.
- ResearchGate. Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs | Request PDF.
- PubMed. The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides.
- RSC Publishing. Engineering of imidazo[1,2-a]pyridine into multifunctional dual-state emissive (DSE) luminogens for hydrazine sensing and cell-imaging.
- RSC Publishing. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines.
Sources
- 1. BJOC - HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. figshare.com [figshare.com]
- 10. A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Regioselective, Solvent- and Metal-Free Chalcogenation of Imidazo[1,2-a]pyridines by Employing I2 /DMSO as the Catalytic Oxidation System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Recycling in Carbonylation Reactions of Iodoimidazo[1,2-a]pyridines
Welcome to the Technical Support Center for catalyst recycling in the carbonylation of iodoimidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their catalytic processes, troubleshoot common issues, and implement effective catalyst recycling strategies. The imidazo[1,2-a]pyridine core is a valuable scaffold in medicinal chemistry, and efficient, sustainable synthesis methods are of paramount importance.[1][2]
This guide provides in-depth technical advice in a practical question-and-answer format, grounded in established scientific principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary motivations for recycling the palladium catalyst in my iodoimidazo[1,2-a]pyridine carbonylation reaction?
A1: The primary drivers for catalyst recycling are both economic and environmental. Palladium is a precious and costly metal, and its recovery and reuse can significantly reduce the overall cost of your synthesis.[3] From a sustainability perspective, recycling minimizes the environmental impact associated with mining and disposal of heavy metals. Furthermore, for pharmaceutical applications, stringent regulations limit the amount of residual palladium in the final active pharmaceutical ingredient (API), making efficient removal and recovery a critical aspect of process chemistry.[3][4]
Q2: My palladium catalyst appears to be deactivating. What are the common causes for this in the context of iodoimidazo[1,2-a]pyridine carbonylation?
A2: Catalyst deactivation in palladium-catalyzed carbonylations can stem from several factors. A common issue is the formation of palladium black, an inactive, agglomerated form of palladium metal, which often results from the dissociation of stabilizing ligands.[5][6] Other potential causes include:
-
Ligand Degradation: Phosphine-based ligands, commonly used in these reactions, can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.[7]
-
Product Inhibition: The nitrogen-containing imidazo[1,2-a]pyridine product or amine nucleophiles can coordinate to the palladium center, inhibiting further catalytic activity.[8]
-
Impurities: Trace impurities in starting materials, solvents, or gases (like carbon monoxide) can act as catalyst poisons. Sulfur and halide compounds are particularly detrimental.[8]
Q3: What are the main strategies for recycling homogeneous palladium catalysts used in these carbonylation reactions?
A3: Several methods exist for the recovery and recycling of homogeneous palladium catalysts. The choice of method often depends on the specific reaction conditions and the scale of the operation. Key strategies include:
-
Precipitation and Filtration: The catalyst can sometimes be precipitated out of the reaction mixture by changing the solvent system or temperature, followed by simple filtration.
-
Solvent Extraction: Utilizing biphasic solvent systems (e.g., aqueous-organic or fluorous biphasic) can facilitate the separation of the catalyst into one phase while the product resides in the other.[9]
-
Organic Solvent Nanofiltration (OSN): This membrane-based technology shows great promise for separating the catalyst from the product mixture without high energy consumption.[10]
-
Scavenger Resins: Solid-supported materials with functional groups that chelate palladium can be used to capture the catalyst from the reaction solution. The palladium can then be eluted and reused.[11]
Q4: Can I use a heterogeneous catalyst to simplify recycling?
A4: Yes, employing a heterogeneous catalyst, where the palladium is immobilized on a solid support, is an excellent strategy to streamline catalyst-product separation.[12] Common supports include activated carbon, silica, polymers, and magnetic nanoparticles.[12][13] A recent study demonstrated the use of a recyclable palladium catalyst immobilized on a supported ionic liquid phase for the aminocarbonylation of 6- and 8-iodoimidazo[1,2-a]pyridines.[1] This approach offers the advantage of easy recovery through filtration or, in the case of magnetic supports, magnetic decantation.[14] However, potential drawbacks of heterogeneous catalysts can include lower activity compared to their homogeneous counterparts and the possibility of palladium leaching into the product solution.[14]
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides a systematic approach to resolving them.
Issue 1: Low or No Conversion
Symptom: The reaction fails to proceed or gives very low yields of the desired carbonylated product.
| Potential Cause | Troubleshooting Steps & Explanation |
| Inactive Catalyst | Ensure the palladium precatalyst is properly activated. Some Pd(II) sources require an initial reduction to the active Pd(0) species. The choice of ligand is also critical for catalyst stability and activity.[15] |
| Poor Quality Reagents | Use high-purity iodoimidazo[1,2-a]pyridine, nucleophile, and solvents. Trace impurities can poison the catalyst. Consider purifying starting materials if their quality is questionable. |
| Suboptimal Reaction Conditions | Systematically screen reaction parameters such as temperature, pressure of carbon monoxide, and solvent. The solubility of all components is crucial for efficient reaction kinetics.[6] A solvent screen is often a valuable first step. |
| Incorrect Base | The choice and amount of base are critical. The base neutralizes the hydrogen iodide formed during the reaction and can influence the rate of the catalytic cycle. Common bases include organic amines (e.g., triethylamine) or inorganic carbonates.[15] |
Issue 2: Formation of Palladium Black
Symptom: A black precipitate forms in the reaction mixture, often accompanied by a stall in the reaction. This is a strong indicator of catalyst decomposition.[5][6]
| Potential Cause | Troubleshooting Steps & Explanation |
| Ligand Dissociation | The loss of the stabilizing ligand from the palladium center is a primary cause of Pd(0) aggregation.[6] Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher) can often mitigate this. However, a large excess of ligand can sometimes inhibit the reaction. |
| High Temperature | Elevated temperatures can accelerate both the desired reaction and catalyst decomposition pathways.[6] Determine the minimum temperature required for an acceptable reaction rate. |
| Inappropriate Ligand | The chosen ligand may not be robust enough for the reaction conditions. Consider screening different classes of ligands (e.g., monodentate vs. bidentate phosphines, N-heterocyclic carbenes) to find one that provides a more stable catalytic complex. For instance, Xantphos has been shown to be an effective ligand for some palladium-catalyzed carbonylations.[16] |
Issue 3: Inefficient Catalyst Recycling
Symptom: The recovered catalyst shows significantly lower activity in subsequent runs.
| Potential Cause | Troubleshooting Steps & Explanation |
| Incomplete Recovery | Quantify the amount of palladium recovered after each cycle using techniques like Inductively Coupled Plasma (ICP) analysis. Significant loss of catalyst during the recovery process will naturally lead to lower activity. |
| Poisons from Previous Run | Trace impurities or byproducts from the initial reaction may remain with the recovered catalyst, inhibiting its performance. Consider a washing step for the recovered catalyst before reuse. |
| Mechanical or Chemical Degradation | For heterogeneous catalysts, the physical structure of the support can degrade over multiple cycles. For homogeneous catalysts, the ligand or the metal center may undergo irreversible chemical changes. Characterize the recycled catalyst (e.g., using spectroscopy or microscopy) to identify any changes. |
Section 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine with Catalyst Recycling
This protocol is adapted from methodologies described for the aminocarbonylation of iodo-heterocycles.[17]
Materials:
-
6-Iodoimidazo[1,2-a]pyridine
-
Amine (e.g., morpholine)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Et₃N or DBU)
-
Solvent (e.g., Toluene or DMF)
-
Carbon monoxide (gas)
-
Autoclave or high-pressure reactor
Procedure:
-
To a dry autoclave, add the 6-iodoimidazo[1,2-a]pyridine, palladium catalyst, and ligand.
-
Evacuate and backfill the autoclave with an inert gas (e.g., argon or nitrogen).
-
Add the solvent, amine, and base via syringe.
-
Pressurize the autoclave with carbon monoxide to the desired pressure (e.g., 5-30 bar).[17]
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring for the specified time.[17]
-
After cooling to room temperature, carefully vent the excess carbon monoxide.
-
Analyze the reaction mixture by GC or LC-MS to determine conversion and selectivity.
-
Catalyst Recycling (for heterogeneous catalysts):
-
Filter the reaction mixture to recover the solid catalyst.
-
Wash the catalyst with a suitable solvent to remove any adsorbed products or byproducts.
-
Dry the catalyst under vacuum before reusing it in a subsequent reaction.
-
Workflow for Troubleshooting Catalyst Deactivation
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. spinchem.com [spinchem.com]
- 12. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 13. Immobilization on a Nanomagnetic Co/C Surface Using ROM Polymerization: Generation of a Hybrid Material as Support for a Recyclable Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Supramolecular Strategies for the Recycling of Homogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]
- 16. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Selectivity in Sequential Functionalization of Dihalogenated Heterocycles
Welcome to the technical support center dedicated to the nuanced challenge of achieving selectivity in the sequential functionalization of dihalogenated heterocycles. This guide is crafted for researchers, scientists, and drug development professionals who are navigating the complexities of selectively modifying these versatile scaffolds. Here, we move beyond simple protocols to dissect the underlying principles that govern regioselectivity, offering field-proven insights and robust troubleshooting strategies to empower your synthetic endeavors.
I. Foundational Principles: Understanding the Selectivity Challenge
Dihalogenated heterocycles are invaluable building blocks in medicinal chemistry and materials science. The ability to selectively functionalize one halogen over the other in a sequential manner unlocks vast chemical space for structure-activity relationship (SAR) studies and the development of novel molecular architectures. However, achieving this selectivity is often non-trivial, governed by a delicate interplay of electronic effects, steric hindrance, and reaction kinetics.[1][2]
The primary challenge lies in differentiating the reactivity of two identical or different halogen atoms on the same heterocyclic core.[1] This guide will address the key strategies and common pitfalls associated with achieving high regioselectivity in these transformations.
II. Troubleshooting Guides & FAQs in a Question-and-Answer Format
This section directly addresses specific issues you might encounter during your experiments, providing both diagnostic questions and actionable solutions.
Issue 1: Poor or No Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Q1: My Suzuki-Miyaura coupling on a dihalopyridine is giving me a mixture of mono-functionalized isomers. What are the primary factors I should investigate?
A1: Achieving regioselectivity in the Suzuki-Miyaura coupling of dihalopyridines often depends on a careful balance of electronic and steric factors, as well as the choice of catalyst and reaction conditions.[3][4]
-
Electronic Effects: The intrinsic electronic properties of the heterocycle play a crucial role.[2] For instance, in many dihalopyridines, the halogen at the more electron-deficient position (e.g., C2 or C6) is often more susceptible to oxidative addition to the Pd(0) catalyst.[2][3]
-
Steric Hindrance: A bulkier group adjacent to one of the halogens can sterically hinder the approach of the palladium catalyst, favoring reaction at the less hindered site.[4]
-
Ligand Choice: The ligand on the palladium catalyst is a powerful tool for controlling selectivity.[5][6] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can significantly influence the outcome by modifying the steric and electronic environment around the metal center.[3][5] For example, using a bulky ligand like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) can promote C4-selective coupling in 2,4-dichloropyridines.[3]
-
Solvent and Base: The reaction medium can also impact selectivity.[5][7] The choice of solvent can influence the solubility of reagents and the stability of intermediates in the catalytic cycle.[7] The base is not just a proton scavenger; it can also interact with the catalyst and substrate.
Troubleshooting Steps:
-
Analyze the electronic nature of your substrate: Identify the more electron-deficient C-X bond. This is often the kinetically favored site for oxidative addition.
-
Screen a panel of ligands: Start with common phosphine ligands (e.g., PPh₃, Xantphos) and sterically demanding NHC ligands (e.g., IPr, SPhos).
-
Vary the solvent and base combination: Compare polar aprotic solvents (e.g., dioxane, THF) with nonpolar solvents (e.g., toluene). Test different bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[8]
-
Consider a one-pot, two-step approach: If selectivity remains elusive, consider a sequential one-pot reaction where the first coupling is performed at a lower temperature to favor the more reactive site, followed by the addition of the second coupling partner and an increase in temperature.[9]
Issue 2: Competing Dehalogenation Side Reaction
Q2: I am observing a significant amount of the dehalogenated (hydrodehalogenation) byproduct in my cross-coupling reaction. What causes this and how can I minimize it?
A2: Dehalogenation is a common side reaction where the halogen is replaced by a hydrogen atom, reducing your desired product yield and complicating purification.[10]
Primary Causes:
-
β-Hydride Elimination: If your organometallic coupling partner has β-hydrogens, β-hydride elimination from the palladium intermediate can occur, leading to the formation of a palladium hydride species which can then reductively eliminate with the aryl halide to give the dehalogenated product.
-
Protonolysis of the Organometallic Reagent: The presence of trace water or other protic sources can lead to the protonolysis of the organometallic reagent (e.g., boronic acid), which can then participate in a competing catalytic cycle leading to dehalogenation.
-
Highly Active Catalyst Systems: Very active catalysts, especially with electron-rich aryl halides, can sometimes favor pathways that lead to dehalogenation.[10]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Use freshly dried glassware and maintain a strict inert atmosphere (Argon or Nitrogen).[11]
-
Optimize the Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃. If using a carbonate, ensure it is anhydrous.
-
Ligand Modification: Switching to a less electron-donating or more sterically hindered ligand can sometimes disfavor the dehalogenation pathway.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the desired cross-coupling over the dehalogenation side reaction.
-
Add a Mild Oxidant: In some cases, adding a small amount of a mild oxidant can help to regenerate the active Pd(0) catalyst and suppress dehalogenation pathways, but this should be approached with caution as it can also lead to catalyst deactivation.
Issue 3: Halogen Dance or Scrambling
Q3: My reaction is resulting in the functionalization at an unexpected position, suggesting the halogen has migrated. What is the "halogen dance" and how can I prevent it?
A3: The "halogen dance" is a base-catalyzed isomerization where a halogen atom migrates to a different position on the aromatic or heteroaromatic ring.[12][13] This phenomenon is driven by the formation of a more stable organometallic intermediate.[13]
Key Factors Influencing Halogen Dance:
-
Strong, Bulky Bases: Lithium amides like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are known to promote halogen dance by deprotonating the ring, followed by a series of lithium-halogen exchanges.[12]
-
Temperature: Lower temperatures generally favor the halogen dance as they allow for the co-existence of both metalated and non-metalated species.[13]
-
Substrate Structure: The electronic and steric properties of the heterocycle and its substituents can influence the thermodynamic stability of the potential organolithium intermediates, thus driving the migration.[14]
Prevention Strategies:
-
Avoid Strong, Bulky Bases: If possible, use alternative methods for metalation that do not employ strong lithium amides.
-
Control Temperature: If a strong base is necessary, carefully control the temperature. Higher temperatures can sometimes suppress the halogen dance by accelerating the subsequent trapping reaction.[13]
-
Directed ortho-Metalation (DoM): Employ a directing group on your heterocycle to guide metalation to a specific position, preventing random deprotonation and subsequent halogen migration.[15][16][17][18][19]
-
Rapid Trapping: After metalation, trap the organometallic intermediate with the electrophile as quickly as possible to minimize the time for rearrangement.
Issue 4: Low or No Yield in Cross-Coupling Reactions
Q4: My cross-coupling reaction is not proceeding, or the yield is very low. What are the first things I should check?
A4: Low or no yield is a common issue that can often be resolved by systematically checking your reagents and reaction setup.[11]
Initial Troubleshooting Checklist:
-
Reagent Purity and Integrity:
-
Solvents: Ensure solvents are anhydrous and degassed.[20]
-
Base: The quality and dryness of the base are critical.
-
Starting Materials: Verify the purity of your dihalogenated heterocycle and coupling partner.
-
-
Catalyst Activity:
-
Palladium Source: Ensure your palladium precatalyst is active. Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species.[11][21] Consider using a pre-activated Pd(0) source if you suspect issues with the reduction step.[11]
-
Ligand: The ligand should be pure and handled under an inert atmosphere if it is air-sensitive. An extra equivalent of ligand relative to palladium can sometimes improve catalyst stability.[20]
-
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen.[11] Ensure your reaction vessel was properly degassed (e.g., by three vacuum/backfill cycles with argon or nitrogen) and maintained under an inert atmosphere throughout the reaction.[11][20]
-
Reaction Temperature: Ensure the reaction is being heated to the appropriate temperature.
III. Key Experimental Protocols
Here are detailed, step-by-step methodologies for key selective functionalization reactions.
Protocol 1: Regioselective Suzuki-Miyaura Coupling of a Dihalopyrimidine
This protocol provides a general starting point for the selective mono-arylation of a dihalopyrimidine.[8][9][22]
Materials:
-
Dihalopyrimidine (e.g., 2,4-dichloropyrimidine)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or pressure tube
-
Magnetic stir bar
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the dihalopyrimidine (1.0 equiv.), arylboronic acid (1.1 equiv.), and base (2.0-3.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the palladium catalyst (typically 1-5 mol%) under a positive pressure of inert gas.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Buchwald-Hartwig Amination
This protocol outlines a general procedure for the selective mono-amination of a dihaloheterocycle.[23][24][25][26]
Materials:
-
Dihaloheterocycle
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos or a Buchwald ligand like RuPhos)
-
Base (e.g., NaOt-Bu or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Glovebox or Schlenk line
Procedure:
-
Inside a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%), ligand (1.2-2.4 mol%), and base (1.4 equiv.) to an oven-dried reaction vessel.
-
Add the dihaloheterocycle (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
IV. Visualization of Key Concepts
Decision Workflow for Ligand Selection
Caption: A decision-making workflow for ligand selection to improve regioselectivity.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[21][27][28]
V. Quantitative Data Summary
Table 1: Common Conditions for Selective Cross-Coupling Reactions
| Reaction Type | Dihaloheterocycle Example | Selective Position | Catalyst/Ligand System | Base | Solvent | Temp. (°C) | Reference |
| Suzuki-Miyaura | 2,4-Dichloropyridine | C4 | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 80-100 | [3] |
| Suzuki-Miyaura | 3,5-Dichloropyridazine | C3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | [5] |
| Buchwald-Hartwig | 2-Fluoro-4-iodopyridine | C4 | Pd₂(dba)₃ / Xantphos | K₂CO₃ | Dioxane | 110 (MW) | [23] |
| Sonogashira | Dihaloarene | More reactive C-X | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-60 | [29][30] |
| Negishi | 2,4-Dichloropyridine | C4 | Pd(OAc)₂ / IPr | - | THF | 65 | [3] |
VI. Concluding Remarks
Achieving selectivity in the sequential functionalization of dihalogenated heterocycles is a multifaceted challenge that requires a deep understanding of the interplay between substrate electronics, steric effects, and the catalytic system. This guide provides a framework for rational troubleshooting and protocol optimization. By systematically evaluating each component of the reaction, from the choice of ligand to the reaction conditions, researchers can unlock the full synthetic potential of these important building blocks.
VII. References
-
Long-Range Halogen Dance Reaction in 4,5-Dihalogeno-2-(Sulfur-Containing Heterocyclyl)thiazole. Chem Pharm Bull (Tokyo). Available at: [Link]
-
Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. RSC Publishing. Available at: [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available at: [Link]
-
Directed Regioselective ortho,ortho'-Magnesiations of Aromatics and Heterocycles using sBu2Mg in Toluene. Chemical Science (RSC Publishing). Available at: [Link]
-
Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews - ACS Publications. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. Available at: [Link]
-
Directed Regioselective ortho,ortho'-Magnesiations of Aromatics and Heterocycles using s Bu 2 Mg in Toluene. ResearchGate. Available at: [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv | Cambridge Open Engage. Available at: [Link]
-
Recent Progress of Halogen-Dance Reactions in Heterocycles. Request PDF. Available at: [Link]
-
Directed regioselective ortho , ortho ′-magnesiations of aromatics and heterocycles using s Bu 2 Mg in toluene. Chemical Science (RSC Publishing) DOI:10.1039/D1SC01777B - The Royal Society of Chemistry. Available at: [Link]
-
Halogen dance rearrangement. Wikipedia. Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available at: [Link]
-
Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. Available at: [Link]
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes - Fiveable. Available at: [Link]
-
Regiocontrolled halogen dance of 2,5- dibromopyrroles using equilibrium between dibromopyrrolyllithiums. Kobe University. Available at: [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]
-
Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online. Available at: [Link]
-
Troubles with Lithium-Halogen exchange reaction. Powered by XMB 1.9.11. Available at: [Link]
-
Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00369A. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. Available at: [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. Available at: [Link]
-
Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]
-
Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling. PMC. Available at: [Link]
-
Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Li Halogen Exchange?. r/Chempros - Reddit. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. Available at: [Link]
-
Cross-Coupling Chemistry. University of Rochester. Available at: [Link]
-
Troubleshooting a difficult Heck reaction. r/Chempros - Reddit. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes. ResearchGate. Available at: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available at: [Link]
-
lithium halogen exchange #1 revised. University of Rochester. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 14. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Directed regioselective ortho , ortho ′-magnesiations of aromatics and heterocycles using s Bu 2 Mg in toluene - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01777B [pubs.rsc.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. fiveable.me [fiveable.me]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. uwindsor.ca [uwindsor.ca]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. youtube.com [youtube.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 8-Iodo vs. 7-Chloro Substituents on the Imidazo[1,2-a]pyridine Scaffold
Introduction: The Imidazo[1,2-a]pyridine Core in Modern Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the structural core of numerous marketed drugs and clinical candidates. Its unique electronic properties and rigid, bicyclic structure make it an ideal framework for developing potent and selective therapeutic agents. Functionalization of the pyridine ring, particularly at the C7 and C8 positions, is a critical strategy for modulating the pharmacological profile of these molecules. This guide provides an in-depth, data-driven comparison of the reactivity of two common halogen substituents at these positions—the 8-iodo and 7-chloro groups—in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry. Understanding the differential reactivity of these halogens is paramount for designing efficient and regioselective synthetic routes to complex, polyfunctionalized imidazo[1,2-a]pyridine derivatives.
Fundamental Principles of Reactivity: C-I vs. C-Cl Bonds
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1] This trend is primarily governed by two key factors:
-
Carbon-Halogen Bond Dissociation Energy (BDE): The C-I bond (approximately 65 kcal/mol for Ph-I) is significantly weaker than the C-Cl bond (approximately 96 kcal/mol for Ph-Cl).[1] A lower BDE facilitates the initial, often rate-limiting, oxidative addition step of the catalytic cycle, where the palladium(0) catalyst inserts into the carbon-halogen bond.
-
Electronic and Steric Effects: While BDE is a dominant factor, the electronic environment of the imidazo[1,2-a]pyridine ring system and steric hindrance around the halogen can also influence the rate of oxidative addition. However, in the context of C7 and C8 positions, the primary driver of differential reactivity remains the inherent properties of the carbon-halogen bond.
This fundamental difference in bond strength forms the basis for the observed chemoselectivity in dihalogenated imidazo[1,2-a]pyridines, allowing for sequential and site-selective functionalization.
Visualizing the Substrates
To clarify the structures under discussion, the following diagram illustrates the 7-chloro-8-iodo- and 8-chloro-7-iodo-imidazo[1,2-a]pyridine scaffolds.
Caption: Structures of 7-chloro-8-iodo and 8-chloro-7-iodo imidazo[1,2-a]pyridine isomers.
Comparative Reactivity in Cross-Coupling Reactions: Experimental Evidence
A key study by Soule, et al. provides a direct comparison of the reactivity of 7,8-dihalogenated imidazo[1,2-a]pyridines in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[2] Their findings conclusively demonstrate that the iodine atom at either the C8 or C7 position undergoes selective coupling, leaving the chlorine atom intact. This allows for a two-step functionalization strategy.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[3] In the case of dihalogenated imidazo[1,2-a]pyridines, the reaction proceeds with high regioselectivity at the iodo-substituted position.
| Position | Halogen | Catalyst System | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| C8 | Iodo | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 150 (µW) | 15 | 85-95 | [2] |
| C7 | Chloro | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 150 (µW) | >60 | Low/No Reaction | [2] |
As the data indicates, the Suzuki-Miyaura coupling on the 8-iodo position proceeds efficiently under microwave irradiation to provide excellent yields, while the 7-chloro position remains largely unreactive under the same conditions.[2] This highlights the significantly greater reactivity of the C-I bond.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[4] Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling demonstrates a strong preference for the iodo-substituted position.
| Position | Halogen | Catalyst System | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| C8 | Iodo | Pd(PPh₃)₂Cl₂, CuI | Et₃N | Dioxane | 130 (µW) | 15 | 80-90 | [2] |
| C7 | Chloro | Pd(PPh₃)₂Cl₂, CuI | Et₃N | Dioxane | 130 (µW) | >60 | Low/No Reaction | [2] |
The experimental data confirms that the 8-iodo substituent is readily displaced in a Sonogashira coupling, whereas the 7-chloro substituent is resistant to reaction under these conditions.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds.[5] Once again, the C-I bond proves to be the more reactive handle for this transformation.
| Position | Halogen | Catalyst System | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| C8 | Iodo | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Dioxane | 150 (µW) | 30 | 75-85 | [2] |
| C7 | Chloro | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Dioxane | 150 (µW) | >60 | Low/No Reaction | [2] |
The Buchwald-Hartwig amination of 8-iodo-7-chloro-imidazo[1,2-a]pyridine proceeds in high yield at the C8 position, with the C7-chloro group remaining untouched.[2] This selective reactivity is consistent across all three major classes of palladium-catalyzed cross-coupling reactions.
General Catalytic Cycle and Workflow
The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction, which is applicable to the Suzuki, Sonogashira, and Buchwald-Hartwig reactions with minor variations in the transmetalation step.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
The following are representative, step-by-step methodologies for performing selective cross-coupling reactions on a 7-chloro-8-iodo-imidazo[1,2-a]pyridine substrate.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C8-Iodo Position
This protocol is adapted from the work of Soule, et al.[2]
Materials:
-
7-chloro-8-iodo-2-substituted-imidazo[1,2-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Microwave vial
Procedure:
-
To a microwave vial, add the 7-chloro-8-iodo-2-substituted-imidazo[1,2-a]pyridine, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (to achieve a 0.1 M concentration of the starting material).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-chloro-8-aryl-imidazo[1,2-a]pyridine.
Protocol 2: Selective Buchwald-Hartwig Amination at the C8-Iodo Position
This protocol is adapted from the work of Soule, et al.[2]
Materials:
-
7-chloro-8-iodo-2-substituted-imidazo[1,2-a]pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Xantphos (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.4 equiv)
-
1,4-Dioxane
-
Microwave vial
Procedure:
-
To a microwave vial, add the 7-chloro-8-iodo-2-substituted-imidazo[1,2-a]pyridine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the amine followed by anhydrous 1,4-dioxane (to achieve a 0.1 M concentration of the starting material).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 7-chloro-8-amino-imidazo[1,2-a]pyridine.
Conclusion and Future Outlook
The experimental evidence unequivocally demonstrates the superior reactivity of the 8-iodo substituent over the 7-chloro substituent in the imidazo[1,2-a]pyridine system for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This predictable chemoselectivity is a powerful tool for synthetic chemists, enabling the sequential and regiocontrolled introduction of diverse functional groups at the C8 and C7 positions. The much stronger C-Cl bond requires more forcing conditions, often with specialized catalyst systems, to undergo oxidative addition. This reactivity differential allows for the initial selective functionalization at the iodo-position, followed by a subsequent coupling at the chloro-position, paving the way for the efficient construction of complex and novel imidazo[1,2-a]pyridine-based drug candidates.
References
-
Soule, J.-F., et al. (2012). Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. Molecules, 17(9), 10683-10707. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
ChemLibre Texts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]([Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Tale of Two Isomers: A Comparative Guide to the Synthesis and Reactivity of 7-Chloro-8-iodoimidazo[1,2-a]pyridine and 7-Chloro-3-iodoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its value is further amplified through functionalization, with halogenated derivatives serving as versatile building blocks for the synthesis of complex molecules via cross-coupling reactions. Among these, the strategic placement of iodo and chloro substituents offers a powerful tool for sequential and site-selective modifications.
This guide provides an in-depth technical comparison of two key isomers: 7-Chloro-8-iodoimidazo[1,2-a]pyridine and 7-Chloro-3-iodoimidazo[1,2-a]pyridine . We will explore the nuances of their synthesis, delve into their comparative reactivity in pivotal cross-coupling reactions, and provide experimental insights to inform your synthetic strategies.
The Foundation: Synthesis of the 7-Chloroimidazo[1,2-a]pyridine Core
The journey to both target iodo-isomers begins with the synthesis of the parent heterocycle, 7-chloroimidazo[1,2-a]pyridine. A common and effective method involves the condensation of 2-amino-4-chloropyridine with chloroacetaldehyde.
Caption: Synthesis of the 7-chloroimidazo[1,2-a]pyridine scaffold.
This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-4-chloropyridine by chloroacetaldehyde, followed by an intramolecular cyclization and subsequent dehydration to afford the fused bicyclic system.
The Divergence: Regioselective Iodination
With the 7-chloroimidazo[1,2-a]pyridine core in hand, the synthetic path diverges to introduce the iodo group at either the C3 or C8 position. The inherent electronic properties of the imidazo[1,2-a]pyridine ring system play a crucial role in directing this regioselectivity.
Synthesis of 7-Chloro-3-iodoimidazo[1,2-a]pyridine: Targeting the Electron-Rich C3 Position
The C3 position of the imidazo[1,2-a]pyridine ring is known to be highly electron-rich and thus susceptible to electrophilic substitution.[3] This intrinsic reactivity allows for the direct C-H iodination of the 7-chloroimidazo[1,2-a]pyridine scaffold. A notable and efficient method for this transformation is the use of molecular iodine in the presence of an oxidizing agent, often accelerated by ultrasound.[4]
Caption: Regioselective C3-iodination of 7-chloroimidazo[1,2-a]pyridine.
This regioselectivity is a direct consequence of the electronic distribution within the imidazo[1,2-a]pyridine ring, where the C3 position bears the highest electron density, making it the most favorable site for electrophilic attack.
Synthesis of this compound: A Multi-step Approach
In contrast to the C3 position, direct C-H iodination at the C8 position of 7-chloroimidazo[1,2-a]pyridine is not a readily achievable transformation. The synthesis of the 8-iodo isomer typically involves starting from a pre-functionalized pyridine ring. The synthesis commences with 2-amino-4-chloro-3-iodopyridine, which is then subjected to condensation with an α-haloketone, such as bromoacetophenone, followed by cyclization to yield the desired this compound derivative.[5]
Caption: Synthesis of this compound.
This route underscores the importance of starting material selection in achieving specific substitution patterns on the imidazo[1,2-a]pyridine core.
A Head-to-Head Battle: Reactivity in Cross-Coupling Reactions
The synthetic utility of these iodo-isomers is primarily realized through their participation in palladium-catalyzed cross-coupling reactions. The position of the iodo group significantly influences the reactivity and, consequently, the strategic application of each isomer.
The Highly Reactive C-I Bond: A General Overview
The carbon-iodine bond is weaker than carbon-bromine and carbon-chlorine bonds, making iodoarenes generally more reactive in oxidative addition to palladium(0), which is the rate-determining step in many cross-coupling catalytic cycles.[4] This inherent reactivity makes both 7-chloro-8-iodo- and 7-chloro-3-iodoimidazo[1,2-a]pyridine valuable substrates for introducing molecular diversity.
This compound: A Platform for Sequential Functionalization
A key feature of this compound is the significant difference in reactivity between the C8-I and C7-Cl bonds. The C8-I bond is considerably more susceptible to oxidative addition to palladium(0) than the C7-Cl bond. This differential reactivity allows for highly regioselective cross-coupling reactions at the C8 position, leaving the C7-chloro substituent intact for subsequent transformations.[5][6] This makes the 8-iodo isomer an excellent platform for sequential, one-pot functionalization.[6]
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds. For this compound, the Suzuki-Miyaura coupling proceeds selectively at the C8 position.[5]
Sonogashira Coupling: The introduction of alkyne moieties is readily achieved via Sonogashira coupling, again with high regioselectivity at the C8 position.[5]
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds through Buchwald-Hartwig amination also occurs preferentially at the C8 position.[5]
7-Chloro-3-iodoimidazo[1,2-a]pyridine: Leveraging the Activated C3 Position
The C3-iodo group in 7-chloro-3-iodoimidazo[1,2-a]pyridine is also highly reactive in palladium-catalyzed cross-coupling reactions. The electronic nature of the C3 position, being part of the electron-rich imidazole ring, can influence the kinetics of the catalytic cycle. While direct comparative kinetic studies with the C8-iodo isomer are scarce in the literature, the available data suggests that 3-iodoimidazo[1,2-a]pyridines are excellent substrates for Suzuki-Miyaura couplings.[7]
Experimental Data: A Comparative Snapshot
The following tables summarize representative experimental conditions and yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions for both isomers, based on available literature. It is important to note that direct comparison is challenging due to variations in substrates and reaction conditions across different studies.
Table 1: Cross-Coupling Reactions of 7-Chloro-8-iodo-2-phenylimidazo[1,2-a]pyridine [5]
| Coupling Reaction | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 4-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 75 | 16 | 85 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 | 2 | 92 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 16 | 78 |
Table 2: Suzuki-Miyaura Coupling of 7-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine [4]
| Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
Causality Behind Experimental Choices and Reactivity Differences
The choice of catalyst, ligand, base, and solvent is critical for optimizing cross-coupling reactions. For instance, the use of bulky phosphine ligands like Xantphos in Buchwald-Hartwig amination facilitates the reductive elimination step. The selection of a base is also crucial; weaker bases like Na₂CO₃ are often sufficient for Suzuki couplings, while stronger bases like Cs₂CO₃ are typically required for Buchwald-Hartwig reactions.
The observed high reactivity of the C8-I bond in this compound can be attributed to a combination of factors. The inherent lability of the C-I bond is the primary driver. Furthermore, the steric environment around the C8 position may be more accessible to the bulky palladium catalyst compared to a more hindered position.
For the C3-iodo isomer, its reactivity is bolstered by the electron-rich nature of the imidazole ring, which can facilitate the oxidative addition step. However, the proximity of the C3 position to the fused ring system might introduce different steric constraints compared to the C8 position.
Summary and Strategic Recommendations
| Feature | This compound | 7-Chloro-3-iodoimidazo[1,2-a]pyridine |
| Synthesis | Multi-step from pre-functionalized pyridine | Direct C-H iodination of the parent heterocycle |
| Key Advantage | Differential reactivity of C8-I and C7-Cl allows for sequential functionalization | Readily accessible via direct C-H activation |
| Reactivity in Cross-Coupling | Highly reactive at the C8 position | Highly reactive at the C3 position |
| Strategic Use | Ideal for building complex, multi-substituted imidazo[1,2-a]pyridines in a controlled manner. | Excellent for rapid diversification at the electron-rich C3 position. |
-
For sequential and regiocontrolled multi-functionalization , where the introduction of different groups at distinct positions is required, This compound is the superior choice due to the orthogonal reactivity of its two halogen atoms.
-
For rapid access to C3-functionalized 7-chloroimidazo[1,2-a]pyridines , the 7-chloro-3-iodo isomer is advantageous due to its more direct synthesis via C-H activation.
Ultimately, a thorough understanding of the distinct synthetic access and reactivity profiles of these two powerful building blocks will enable researchers to design more efficient and elegant synthetic routes towards novel and biologically active imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
Synthesis of 7-chloroimidazo[1,2-a]pyridine[4]
To a solution of 2-amino-4-chloropyridine (1.0 eq.) in ethanol, an aqueous solution of chloroacetaldehyde (1.5 eq., 50% in H₂O) is added, followed by the addition of sodium bicarbonate (4.0 eq.). The reaction mixture is heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford 7-chloroimidazo[1,2-a]pyridine.
Synthesis of 7-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine[4]
To a solution of 7-chloro-2-phenylimidazo[1,2-a]pyridine (1.0 eq.) in ethanol are added molecular iodine (1.2 eq.) and tert-butyl hydroperoxide (2.0 eq.). The reaction mixture is subjected to ultrasound irradiation at room temperature for a specified time until the starting material is consumed (as monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 7-chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine.
General Procedure for Suzuki-Miyaura Coupling of 7-Chloro-8-iodo-2-phenylimidazo[1,2-a]pyridine[5]
A mixture of 7-chloro-8-iodo-2-phenylimidazo[1,2-a]pyridine (1.0 eq.), the corresponding boronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and Na₂CO₃ (2.0 eq.) in a mixture of DME and water is heated at 75 °C for 16 hours. After completion of the reaction, the mixture is cooled to room temperature and partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the desired product.
References
-
Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 2021 . [Link]
-
Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 2000 . [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 2023 . [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 2019 . [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Metal-free C-3 selective C(sp2)–C(sp3) heteroarylation of anilines with imidazo[1,2-a]pyridine derivatives via cross-dehydrogenative coupling. RSC Advances, 2022 . [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 2022 . [Link]
-
Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Sci-Hub. [Link]
-
Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. ACS Catalysis, 2024 . [Link]
-
The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 2019 . [Link]
-
SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][4][6]thiadiazole Series. European Journal of Organic Chemistry, 2015 . [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 2021 . [Link]
-
Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. Molecules, 2012 . [Link]
-
BCl3-Mediated C–N, C–S, and C–O Bond Formation of Imidazo[1,2-a]pyridine Benzylic Ethers. The Journal of Organic Chemistry, 2018 . [Link]
-
Iodine-catalyzed Regioselective Thiolation of imidazo[1,2-a]pyridines Using Sulfonyl Hydrazides as a Thiol Surrogate. Organic & Biomolecular Chemistry, 2015 . [Link]
-
Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen. Chemical Communications, 2015 . [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 2023 . [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 2022 . [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Chemical Communications, 2018 . [Link]
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 2022 . [Link]
-
Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Journal of Organometallic Chemistry, 2019 . [Link]
-
Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygen. PubMed. [Link]
-
Evaluation of the 2Substituent Effect on the Reactivity of the 8-Haloimidazo[1,2-a]pyridine Series (III) Towards Suzuki-Type Cross-Coupling Reaction. ResearchGate. [Link]
-
Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry, 2015 . [Link]
-
Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts. ResearchGate. [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 2015 . [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 2019 . [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 2023 . [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 2023 . [Link]
-
Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. DSpace@MIT. [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 2020 . [Link]
-
Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Organic Letters, 2009 . [Link]
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2017 . [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
Sources
- 1. Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sci-hub.ru [sci-hub.ru]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to the NMR Spectral Assignment of 7-Chloro-8-iodoimidazo[1,2-a]pyridine: A Comparative Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific inquiry. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific substitution pattern on this bicyclic heteroaromatic system can drastically alter its biological activity, making precise characterization paramount. This guide provides an in-depth analysis of the NMR spectral assignment for a representative dihalogenated derivative, 7-chloro-8-iodoimidazo[1,2-a]pyridine, and compares the utility of NMR with other common analytical techniques.
The presence of multiple substituents on the imidazo[1,2-a]pyridine core can lead to a variety of isomers, each with potentially unique pharmacological and toxicological profiles. Therefore, a robust and unequivocal method for structure determination is not just a matter of analytical chemistry, but a fundamental requirement for advancing drug discovery and development. While several analytical techniques can provide pieces of the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a combination of one-dimensional (1D) and two-dimensional (2D) experiments, stands out as the most powerful tool for delineating the precise connectivity and substitution pattern of such molecules in solution.
The Power of NMR Spectroscopy in Structural Assignment
NMR spectroscopy is a versatile and powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[3] The fundamental principle lies in the interaction of nuclear spins with an external magnetic field. For the structural elucidation of organic molecules, 1H (proton) and 13C (carbon-13) NMR are the most commonly employed nuclei.
For a molecule like this compound, 1D NMR spectra provide the initial, crucial information:
-
¹H NMR: Reveals the number of different types of protons, their chemical environment (indicated by the chemical shift), the number of neighboring protons (indicated by the multiplicity or splitting pattern), and the relative number of protons of each type (indicated by the integration).
-
¹³C NMR: Shows the number of different types of carbon atoms and their electronic environment.
While 1D NMR is foundational, complex structures often lead to overlapping signals and ambiguous assignments. This is where 2D NMR techniques become indispensable:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.[4][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for identifying quaternary carbons and piecing together the molecular framework.[4][6]
Below is the structure of this compound with the standard numbering convention that will be used for spectral assignment.
Figure 1. Structure of this compound.
In-Depth NMR Spectral Analysis of this compound
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show four signals in the aromatic region, corresponding to H-2, H-3, H-5, and H-6. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atoms in the heterocyclic system.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| H-5 | ~8.2-8.4 | d | ~9.0 | H-5 is deshielded due to its proximity to the electron-withdrawing nitrogen atom (N-4) and is expected to be a doublet due to coupling with H-6. |
| H-2 | ~7.8-8.0 | d | ~1.5 | H-2 is typically found at a downfield shift in the imidazo[1,2-a]pyridine system and appears as a narrow doublet due to a small coupling with H-3. |
| H-3 | ~7.6-7.8 | d | ~1.5 | H-3 is coupled to H-2 and is generally found at a slightly upfield position relative to H-2. |
| H-6 | ~7.0-7.2 | d | ~9.0 | H-6 is coupled to H-5 and is expected to be the most upfield proton due to its position relative to the electron-withdrawing substituents. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display seven distinct signals for the seven carbon atoms in the heterocyclic core. The chemical shifts are significantly affected by the electronegativity of the attached atoms (N, Cl, I) and the overall electronic distribution in the aromatic system.
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C-8a | ~145-147 | This is a quaternary carbon bonded to two nitrogen atoms and is expected to be significantly deshielded. |
| C-7 | ~130-132 | A quaternary carbon directly attached to the electronegative chlorine atom. |
| C-5 | ~128-130 | A protonated carbon adjacent to the bridgehead nitrogen. |
| C-2 | ~125-127 | A protonated carbon in the five-membered ring. |
| C-3 | ~115-117 | A protonated carbon in the five-membered ring, typically upfield from C-2. |
| C-6 | ~112-114 | A protonated carbon adjacent to the chlorinated carbon. |
| C-8 | ~85-90 | A quaternary carbon bonded to iodine. The "heavy atom effect" of iodine typically shifts the attached carbon significantly upfield. |
The Decisive Role of 2D NMR
To move from predicted assignments to confident structural confirmation, 2D NMR is essential. The following diagrams illustrate the key expected correlations.
COSY (Correlation Spectroscopy): This experiment would confirm the connectivity of the protons on the pyridine ring. A cross-peak between H-5 and H-6 would be expected, confirming their adjacent positions. A weaker correlation might be observed between H-2 and H-3.
HSQC (Heteronuclear Single Quantum Coherence): This experiment provides direct, one-bond correlations between protons and the carbons they are attached to, allowing for the unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule, as it reveals long-range (2- and 3-bond) H-C correlations, enabling the assignment of the quaternary carbons and confirming the overall substitution pattern.
Key expected HMBC correlations include:
-
H-2 to C-3, C-8a
-
H-3 to C-2, C-8a
-
H-5 to C-6, C-7, C-8a
-
H-6 to C-5, C-7, C-8
Comparison with Alternative Analytical Techniques
While NMR is the cornerstone for detailed structural assignment in solution, other techniques provide complementary and confirmatory data.
| Technique | Strengths | Weaknesses | Application to this compound |
| NMR Spectroscopy | Provides detailed connectivity information (¹H, ¹³C, COSY, HSQC, HMBC). Unambiguously determines isomeric structures in solution. Non-destructive. | Lower sensitivity compared to MS. Requires soluble samples. Can be time-consuming for complex molecules. | The most powerful technique for definitive structural assignment and differentiation from other isomers. |
| Mass Spectrometry (MS) | High sensitivity. Provides accurate molecular weight and formula (HRMS). Fragmentation patterns can offer structural clues. | Cannot distinguish between isomers without standards or detailed fragmentation studies. Provides limited connectivity information. | Essential for confirming the elemental composition (C₇H₄ClIN₂). The isotopic pattern of chlorine would be observable. |
| Infrared (IR) Spectroscopy | Provides information about the presence of functional groups. Fast and simple to perform. | The "fingerprint" region can be complex. Limited information for aromatic systems with few distinct functional groups. | Would confirm the presence of C-H and C=C/C=N bonds characteristic of the aromatic system, but would not be useful for determining the substitution pattern. |
| X-ray Crystallography | Provides the absolute, unambiguous 3D structure in the solid state ("gold standard"). | Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state. | Would provide definitive proof of structure if a suitable crystal could be obtained, serving as an excellent orthogonal validation of the NMR data. |
Experimental Protocols
General NMR Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be used if necessary.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
-
Analysis: Insert the NMR tube into the spectrometer.
1D and 2D NMR Acquisition
The following are general parameters and can be optimized based on the specific instrument and sample concentration.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment.
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 seconds.
-
-
COSY:
-
Pulse Program: Standard gCOSY or DQFCOSY.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 2-4.
-
-
HSQC:
-
Pulse Program: Standard gHSQC with sensitivity enhancement.
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
-
Number of Increments: 128-256 in the indirect dimension.
-
Number of Scans per Increment: 2-8.
-
-
HMBC:
-
Pulse Program: Standard gHMBC.
-
Long-Range Coupling Constant: Optimized for 8-10 Hz.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 4-16.
-
Conclusion
The unambiguous structural assignment of substituted imidazo[1,2-a]pyridines is critical for the advancement of medicinal chemistry and drug discovery. While techniques like mass spectrometry and IR spectroscopy provide valuable, complementary information, a comprehensive suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) spectroscopy, is the most powerful and definitive method for elucidating the precise molecular architecture in solution. The systematic application of these techniques, as outlined in this guide for this compound, provides a robust framework for researchers to confidently characterize novel heterocyclic compounds.
References
-
Al-Tel, T. H. (2008). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. Journal of the Islamic University of Gaza (Natural Sciences Series), 16(2), 31-42. [Link]
-
Küçükgüzel, I., Tatar, E., Küçükgüzel, Ş. G., Rollas, S., & De Clercq, E. (2008). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]pyridine Derivatives. Molecules, 13(6), 1259-1270. [Link]
-
Pugmire, R. J., Smith, J. C., Grant, D. M., & Stanovnik, B. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]
-
Crowley, J. D., & McAdam, C. J. (2014). Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions. RSC Advances, 4(96), 53648-53654. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]
-
ResearchGate. (n.d.). 1H- and 13C-NMR chemical shifts for compound 7. ResearchGate. [Link]
-
Williams, D. H., & Fleming, I. (n.d.). NMR Chemical Shifts. University of Colorado Boulder. [Link]
-
Guang Dian Cha. (2026). Halogenated imidazo[1,5-a]pyridines: chemical structure and optical properties of a promising luminescent scaffold. Guang Dian Cha. [Link]
-
Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]
-
Rojas-Lima, S., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Proceedings, 41(1), 68. [Link]
-
M. J. C. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
-
Claramunt, R. M., et al. (2005). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(2), 435-444. [Link]
-
Kumar, A., et al. (2016). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 6(92), 89693-89697. [Link]
-
ResearchGate. (2025). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Schripsema, J. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Magnetic Resonance in Chemistry, 52(7), 355-361. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. diva-portal.org [diva-portal.org]
- 6. m.youtube.com [m.youtube.com]
- 7. journals.iugaza.edu.ps [journals.iugaza.edu.ps]
- 8. mdpi.com [mdpi.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. rsc.org [rsc.org]
A Comparative Guide: Bioisosteric Replacement of Imidazo[1,2-a]pyrimidine with 8-Fluoroimidazo[1,2-a]pyridine
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug discovery. Among the myriad of tools at our disposal, bioisosteric replacement stands out as a particularly elegant and effective strategy. This guide provides an in-depth technical comparison of the imidazo[1,2-a]pyrimidine scaffold and its bioisostere, 8-fluoroimidazo[1,2-a]pyridine. We will explore the rationale behind this substitution, compare their physicochemical and biological properties, and provide detailed experimental protocols to empower researchers in their own drug development endeavors.
The imidazo[1,2-a]pyrimidine core is a privileged scaffold, found in numerous biologically active compounds exhibiting a wide array of pharmacological activities, including anxiolytic, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Similarly, the imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore present in marketed drugs and compounds with diverse therapeutic applications.[4][5][6] The bioisosteric replacement of the pyrimidine ring with a fluorinated pyridine ring is a nuanced strategy aimed at fine-tuning molecular properties. The introduction of a fluorine atom can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and target binding interactions, often leading to improved drug-like characteristics.[7][8] A key study by Humphries et al. established 8-fluoroimidazo[1,2-a]pyridine as a physicochemical mimic and a successful bioisosteric replacement for imidazo[1,2-a]pyrimidine in the context of a GABA-A receptor modulator.[7]
Physicochemical and Biological Profile Comparison
The strategic substitution of a nitrogen atom in the pyrimidine ring with a carbon-fluorine moiety in the pyridine ring creates a subtle yet impactful alteration in the electronic and steric properties of the scaffold. The 8-fluoroimidazo[1,2-a]pyridine has been demonstrated to be an effective physicochemical mimic of the imidazo[1,2-a]pyrimidine core.[7] This mimicry is crucial for maintaining the overall topology and electronic environment necessary for target engagement, while the fluorine atom can confer advantageous properties.
| Property | Imidazo[1,2-a]pyrimidine Analog | 8-Fluoroimidazo[1,2-a]pyridine Analog | Rationale for Change |
| Lipophilicity (cLogP) | Compound Dependent | Generally Increased | The fluorine atom typically increases lipophilicity, which can influence membrane permeability and plasma protein binding. |
| Aqueous Solubility | Compound Dependent | Generally Decreased | Increased lipophilicity often correlates with reduced aqueous solubility. This is a critical parameter to balance for oral bioavailability. |
| pKa | Compound Dependent | Lowered Basicity | The strong electron-withdrawing nature of fluorine can reduce the basicity of the nearby nitrogen atoms, which can impact ionization at physiological pH and subsequent absorption and distribution. |
| Metabolic Stability | Susceptible to oxidation | Potentially Increased | The C-F bond is stronger than a C-H bond, and fluorine can block sites of metabolism, potentially leading to a longer half-life and improved pharmacokinetic profile. |
| Biological Activity | Active | Maintained or Improved | In the case of the GABA-A receptor modulator, the bioisosteric replacement resulted in the retention of biological activity, demonstrating the validity of the replacement strategy.[7] |
Note: The specific values for these properties are highly dependent on the other substituents on the core scaffold. The trends indicated are general observations in medicinal chemistry.
Experimental Protocols
Herein, we provide detailed, step-by-step methodologies for the synthesis of the core scaffolds and for key experiments to compare their properties.
Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
The synthesis of the imidazo[1,2-a]pyrimidine scaffold is well-established and can be achieved through various methods. A common and efficient route involves the condensation of a 2-aminopyrimidine with an α-haloketone.[2]
Protocol for the Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.
-
Purification: Filter the solid product and wash with cold ethanol. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[2]
Synthesis of 8-Fluoroimidazo[1,2-a]pyridine Derivatives
The synthesis of substituted 8-fluoroimidazo[1,2-a]pyridines requires a multi-step approach, often starting from a substituted 2-amino-3-fluoropyridine.
General Protocol for the Synthesis of a 3,7-disubstituted-8-fluoroimidazopyridine:
This protocol is a general representation based on established synthetic routes for similar heterocyclic systems.
-
Starting Material Synthesis: Synthesize the requisite 2-amino-3-fluoropyridine with the desired substituent at the 4-position (which will become the 7-position of the final product). This can be achieved through nucleophilic aromatic substitution or other standard aromatic chemistry techniques.
-
Cyclization Reaction: React the substituted 2-amino-3-fluoropyridine with an appropriate α-haloketone (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) in a suitable solvent such as ethanol or isopropanol.
-
Heating: Heat the reaction mixture to reflux for several hours until the reaction is complete as monitored by TLC.
-
Isolation and Purification: After cooling, the product may precipitate. If not, concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 3,7-disubstituted-8-fluoroimidazo[1,2-a]pyridine.[9]
Determination of Lipophilicity (LogP) by Shake-Flask Method
The partition coefficient (LogP) is a critical measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is the gold-standard for its determination.[10][11]
Protocol:
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with 1-octanol. Similarly, saturate 1-octanol with the PBS solution.
-
Compound Dissolution: Accurately weigh a small amount of the test compound and dissolve it in the 1-octanol-saturated PBS or the PBS-saturated 1-octanol, depending on its anticipated solubility.
-
Partitioning: Add an equal volume of the other phase to the solution in a sealed vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) at a constant temperature (e.g., 25°C) to ensure the compound has reached equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: Calculate the LogP value using the formula: LogP = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase]).[10]
Determination of Kinetic Aqueous Solubility
Aqueous solubility is a crucial parameter for drug absorption. A high-throughput kinetic solubility assay can be used for early-stage compound assessment.[12][13]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition of Aqueous Buffer: Add a fixed volume of aqueous buffer (e.g., PBS at pH 7.4) to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection to identify the concentration at which precipitation occurs.
-
Quantification (Optional): For a more quantitative measure, filter the contents of the wells through a filter plate to remove any precipitate. The concentration of the dissolved compound in the filtrate can then be determined by UV-Vis spectroscopy against a standard curve.[12][13]
In Vitro Metabolic Stability Assay
Assessing a compound's stability in the presence of metabolic enzymes is vital for predicting its in vivo half-life. This can be evaluated using liver microsomes.[14][15]
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Add the test compound (from a DMSO stock) to the reaction mixture to a final concentration of typically 1 µM. Initiate the metabolic reaction by adding the cofactor NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the rate constant of metabolism, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[14][15]
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Bioisosteric replacement of the imidazo[1,2-a]pyrimidine with the 8-fluoroimidazo[1,2-a]pyridine scaffold.
Caption: A typical experimental workflow for comparing bioisosteric analogs in drug discovery.
Conclusion
The bioisosteric replacement of imidazo[1,2-a]pyrimidine with 8-fluoroimidazo[1,2-a]pyridine represents a sophisticated strategy for lead optimization. This guide has provided a framework for understanding the rationale behind this substitution, offering a comparative overview of the resulting changes in physicochemical and biological properties. The detailed experimental protocols serve as a practical resource for researchers aiming to implement similar strategies in their own drug discovery programs. By leveraging such rational design principles, the scientific community can continue to develop safer and more effective therapeutics.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
- Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 478-490.
-
Domainex. Shake-Flask LogD. Available from: [Link]
- El-Sayed, N. N. E., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Heliyon, 9(8), e18604.
- Gancia, E., et al. (2006). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA(A)alpha2/alpha3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry, 49(1), 35-38.
-
How to Conduct an In Vitro Metabolic Stability Study. (2025). Xenotech. Available from: [Link]
- Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522.
-
Lokey Lab Protocols. Shake Flask logK. (2017). Available from: [Link]
- Maksay, G. (1988). GABAA Receptor Populations Bind Agonists and Antagonists Differentially and with Opposite Affinities. Journal of Neurochemistry, 50(6), 1865–1871.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]
- Qadi, A. M. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
-
protocols.io. LogP/D shake-flask method. (2024). Available from: [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Available from: [Link]
-
MTTlab. In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]
-
Cambridge MedChem Consulting. LogP/D. Available from: [Link]
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5539-5543.
- Al-Qadi, A. M., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
- Naeem, S., et al. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences, 33(2), 715-719.
- Wang, Y., et al. (2021). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Molecules, 26(18), 5483.
- Wawrocka, K., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7247.
- El-Sayed, N. N. E., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Heliyon, 9(8), e18604.
- Gunuguntla, M. R., et al. (2024). Synthesis of Imidazo[1,2‐a]pyridine‐Isoquinoline Derivatives as Potent EGFR Inhibiting Anticancer Agents. ChemistrySelect, 9(7), e202304561.
- US Patent App. US20040054181A1. (2004).
- Wang, Y., et al. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 19(42), 9236-9245.
-
VIVO. Bioorganic & medicinal chemistry letters. Available from: [Link]
-
ResearchGate. (2025). (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Available from: [Link]
- Zhang, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 88, 117348.
- Baur, R., et al. (2000). On high- and low-affinity agonist sites in GABAA receptors. Journal of Neurochemistry, 75(6), 2440-2446.
- Maksay, G. (1988). GABAA Receptor Populations Bind Agonists and Antagonists Differentially and with Opposite Affinities. Journal of Neurochemistry, 50(6), 1865–1871.
- de Oliveira, R. B., et al. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 6(1), 1-8.
- Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.
- Mohammed, H. A., et al. (2024). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. Russian Journal of General Chemistry, 94(11), 3003-3011.
- Montalvão, S., et al. (2021).
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. enamine.net [enamine.net]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor [pubmed.ncbi.nlm.nih.gov]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
A Comparative Guide to the Anticancer Efficacy of Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4][5] In recent years, its derivatives have garnered significant attention as promising anticancer agents, with numerous studies highlighting their potent cytotoxic effects against a variety of cancer cell lines.[1][6][7] This guide provides an in-depth, objective comparison of the efficacy of various imidazo[1,2-a]pyridine derivatives, supported by experimental data from recent scientific literature. We will explore their cytotoxic profiles, delve into their mechanisms of action targeting key signaling pathways, and analyze the structure-activity relationships that dictate their therapeutic potential.
The Imidazo[1,2-a]pyridine Core: A Versatile Scaffold for Anticancer Drug Design
The imidazo[1,2-a]pyridine is a nitrogen-based heterocyclic compound that serves as a versatile backbone for the development of novel therapeutic agents.[1][6][7] Its rigid, planar structure and the ability to introduce a wide array of substituents at various positions allow for the fine-tuning of its pharmacological properties. This chemical tractability has enabled researchers to design derivatives with enhanced potency and selectivity against cancer cells.
Caption: Core chemical structure of imidazo[1,2-a]pyridine with potential substitution sites.
Comparative Efficacy: A Data-Driven Overview
The in vitro anticancer activity of imidazo[1,2-a]pyridine derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following table summarizes the IC50 values for a selection of recently developed derivatives, providing a quantitative comparison of their potency across different cancer types.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 13k | HCC827 (Non-small cell lung) | 0.09 | [8] |
| A549 (Non-small cell lung) | 0.23 | [8] | |
| SH-SY5Y (Neuroblastoma) | 0.43 | [8] | |
| HEL (Erythroleukemia) | 0.31 | [8] | |
| MCF-7 (Breast) | 0.15 | [8] | |
| Compound 22e | EBC-1 (c-Met addicted) | 0.045 | [9] |
| Compound 9d | HeLa (Cervical) | 10.89 | [10] |
| MCF-7 (Breast) | 2.35 | [10] | |
| Compound 12b | Hep-2 (Laryngeal) | 11 | [11][12] |
| HepG2 (Hepatocellular) | 13 | [11][12] | |
| MCF-7 (Breast) | 11 | [11][12] | |
| A375 (Melanoma) | 11 | [11][12] | |
| Compound 6 | A375 (Melanoma) | 9.7 | [13] |
| WM115 (Melanoma) | <12 | [13] | |
| HeLa (Cervical) | 35.0 | [13] | |
| IP-5 | HCC1937 (Breast) | 45 | [7] |
| IP-6 | HCC1937 (Breast) | 47.7 | [7] |
Analysis of Efficacy: The data reveals that the anticancer potency of imidazo[1,2-a]pyridine derivatives can vary significantly depending on the specific substitutions on the core scaffold and the cancer cell line being tested. For instance, compound 13k demonstrates broad-spectrum, sub-micromolar activity against a range of cancer cell lines, highlighting its potential as a potent anticancer agent.[8] Compound 22e exhibits remarkable potency against c-Met addicted cancer cells, indicating a targeted mechanism of action.[9] In contrast, other derivatives such as Compound 6 and IP-5/IP-6 show more moderate activity, emphasizing the importance of continued structure-activity relationship (SAR) studies to optimize efficacy.
Unraveling the Mechanism of Action: Targeting Key Cancer Pathways
A significant body of research indicates that imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating critical cellular pathways involved in cancer cell proliferation, survival, and metastasis.[1][2][3][4][6] One of the most frequently implicated pathways is the PI3K/Akt/mTOR signaling cascade, which is often hyperactivated in various cancers.[7][8][13]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Several studies have demonstrated that specific imidazo[1,2-a]pyridine derivatives act as potent inhibitors of PI3Kα.[8][13] For example, compound 13k was shown to inhibit PI3Kα with an IC50 value of 1.94 nM, leading to cell cycle arrest at the G2/M phase and apoptosis in HCC827 cells.[8] Similarly, another novel derivative was found to inhibit the AKT/mTOR pathway, resulting in cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[13]
Other identified molecular targets for this class of compounds include:
-
c-Met: A receptor tyrosine kinase involved in cell proliferation, invasion, and migration.[9]
-
Tubulin Polymerization: Disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.[1][2][3][4][6]
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[1][6]
-
KRAS G12C: A mutated oncogene for which targeted covalent inhibitors based on the imidazo[1,2-a]pyridine scaffold have been developed.[14]
Experimental Protocols: A Guide to Key Methodologies
The evaluation of the anticancer efficacy of novel compounds relies on a series of well-established experimental protocols. Below are step-by-step methodologies for key assays frequently cited in the referenced literature.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of action.
Protocol:
-
Cell Lysis: Treat cells with the imidazo[1,2-a]pyridine derivative, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p53, p21, caspases).[7][13]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Caption: A simplified workflow for evaluating the anticancer efficacy of imidazo[1,2-a]pyridine derivatives.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a highly promising framework for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate a wide range of potencies and mechanisms of action, underscoring the versatility of this chemical class. Future research should focus on optimizing the structure-activity relationships to enhance efficacy and selectivity, as well as conducting in-depth preclinical and clinical studies to validate their therapeutic potential. The targeted inhibition of key cancer signaling pathways, such as PI3K/Akt/mTOR and c-Met, by these compounds offers a promising avenue for the development of next-generation cancer therapies.
References
-
Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Review Pharmacy, 12(4), 79-91. [Link]
-
Yadav, P., & Kumar, R. (2024). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Results in Chemistry, 7, 101403. [Link]
-
Kaur, H., Singh, G., & Kumar, M. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
-
Li, Y., Zhang, L., Ye, Y., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, A. (2014). Design, synthesis, and biological evaluation of novel imidazo [1, 2-a] pyridine derivatives as potent c-Met inhibitors. Journal of medicinal chemistry, 57(15), 6649-6653. [Link]
-
Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo [1, 2-a] pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(26), 5374-5384. [Link]
-
Kaur, H., Singh, G., & Kumar, M. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
-
Reddy, C. S., Kumar, M. S., & Reddy, C. S. (2023). Design, synthesis, anticancer activity and In‐silico studies of novel imidazo [1, 2‐a] pyridine based 1H‐1, 2, 3‐triazole derivatives. Journal of Heterocyclic Chemistry. [Link]
-
Al-Ostoot, F. H., Al-Mugren, K. S., & Al-Ghamdi, M. A. (2021). Novel imidazo [1, 2-a] pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Experimental and therapeutic medicine, 22(4), 1-1. [Link]
-
Wang, Y., Liu, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, L., ... & Zhang, A. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo [1, 2-a] pyridin-6-yl) quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3201. [Link]
-
Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Review Pharmacy, 12(4), 79-91. [Link]
-
Reddy, C. S., Kumar, M. S., & Reddy, C. S. (2023). Iodine catalyzed synthesis of imidazo [1, 2-a] pyrazine and imidazo [1, 2-a] pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38249-38257. [Link]
-
Kaur, H., Singh, G., & Kumar, M. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
-
Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2022). The Anticancer Effects of Novel Imidazo [1, 2-a] Pyridine Compounds against HCC1937 Breast Cancer Cells. Journal of Cancer and Biomedical Research, 6(3), 1-13. [Link]
-
Reddy, C. S., Kumar, M. S., & Reddy, C. S. (2023). Iodine catalyzed synthesis of imidazo [1, 2-a] pyrazine and imidazo [1, 2-a] pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38249-38257. [Link]
-
Asian Journal of Chemistry. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. [Link]
-
ResearchGate. (2023). The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and imidazo[1,2-a]pyridine (12a–l) derivatives. [Link]
-
Hamd, A. A., & Al-Lami, H. S. (2025). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Iraqi Journal of Science, 64(7), 3205-3217. [Link]
-
Mohammadi, M., Rastegari-Pouponneau, A., & Safavi, M. (2023). A novel imidazo [1, 2-a] pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Inflammopharmacology, 31(4), 1877-1891. [Link]
-
Kumar, A., & Kumar, R. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current drug discovery technologies. [Link]
-
Semantic Scholar. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 13. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Palladium-Catalyzed C-I vs. C-Cl Bond Activation
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The ability to selectively activate specific carbon-halogen (C-X) bonds in molecules containing multiple halogen atoms is crucial for the efficient synthesis of complex molecules, such as pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth comparison of palladium catalysts for the activation of carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, offering insights into the underlying mechanistic principles and practical guidance for catalyst selection and reaction optimization.
The Crucial Role of Selective C-X Bond Activation
The selective activation of one C-X bond over another in a di- or polyhalogenated substrate opens up powerful synthetic strategies, allowing for sequential, site-selective modifications. This capability is paramount in drug discovery and development, where the late-stage functionalization of complex scaffolds can rapidly generate diverse libraries of analogues for structure-activity relationship (SAR) studies. The fundamental challenge lies in the significant difference in bond dissociation energies: C-I bonds are considerably weaker and therefore more readily cleaved than the stronger and more inert C-Cl bonds.
Mechanistic Underpinnings: Oxidative Addition
The key step in the catalytic cycle of most palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent palladium(0) species.[1][2] This step is often rate-determining and governs the overall efficiency and selectivity of the reaction.[3] The generally accepted reactivity order for aryl halides in oxidative addition is C-I > C-Br > C-Cl, which correlates inversely with their bond strengths.[4][5]
Two primary mechanisms are proposed for the oxidative addition of aryl halides to Pd(0) complexes: a concerted, three-centered pathway and a more polar, SNAr-like or nucleophilic displacement pathway.[2][3] The operative mechanism is influenced by several factors, including the nature of the halide, the electronic and steric properties of the phosphine ligand, and the coordination number of the palladium center.[3]
Visualizing the Catalytic Cycles
The following diagrams illustrate the generalized catalytic cycles for palladium-catalyzed cross-coupling, highlighting the critical oxidative addition step for both C-I and C-Cl bond activation.
Caption: Catalytic cycle for C-I bond activation.
Caption: Catalytic cycle for C-Cl bond activation.
The Decisive Role of Ligands
The choice of ligand is arguably the most critical factor in controlling the reactivity and selectivity of palladium catalysts.[6] Ligands modulate the steric and electronic properties of the palladium center, thereby influencing the rates of oxidative addition and reductive elimination.[1][7]
Activating the Inert C-Cl Bond: A Ligand Design Challenge
Due to the strength of the C-Cl bond, its activation requires highly active palladium catalysts.[8] The development of bulky and electron-rich phosphine ligands has been a game-changer in this area, enabling the efficient coupling of even unactivated aryl chlorides.[1][7][8] These ligands promote the formation of highly reactive, low-coordinate Pd(0) species, which are crucial for facilitating the challenging oxidative addition of aryl chlorides.[1][9]
Key Ligand Classes for C-Cl Bond Activation:
-
Bulky, Electron-Rich Monophosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), and the Buchwald-type biarylphosphines (e.g., XPhos, SPhos) are highly effective for a wide range of cross-coupling reactions involving aryl chlorides.[1][7][9] Their large steric bulk promotes the formation of monoligated Pd(0)L species, which are more reactive in oxidative addition than their bis-ligated counterparts.[1] The strong electron-donating ability of these ligands increases the electron density on the palladium center, further accelerating the oxidative addition step.[6][9]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and have proven to be excellent ligands for palladium-catalyzed cross-coupling of aryl chlorides.[8] They form stable palladium complexes that exhibit high catalytic activity.
-
Palladacycles: These are pre-formed catalyst systems where the palladium is already in an activated state, often leading to high efficiency in C-Cl bond activation.[8]
Comparative Performance of Palladium Catalysts
The following table summarizes the general performance characteristics of different palladium catalyst systems for C-I versus C-Cl bond activation in common cross-coupling reactions.
| Catalyst System | C-I Bond Activation | C-Cl Bond Activation | Key Considerations |
| Pd(PPh₃)₄ | Highly effective under mild conditions. | Generally inefficient for unactivated aryl chlorides.[9] Requires high temperatures for activated aryl chlorides.[10] | A classic, versatile catalyst, but often requires forcing conditions for less reactive substrates. |
| Pd(OAc)₂ / P(t-Bu)₃ | Effective, but can be sluggish compared to more advanced systems. | Highly effective for a broad range of aryl chlorides.[9] | The bulky and electron-rich nature of P(t-Bu)₃ is crucial for C-Cl activation.[9] |
| Buchwald Ligands (e.g., XPhos, SPhos) + Pd Precursor | Excellent activity, often at low catalyst loadings and room temperature. | State-of-the-art for challenging aryl chloride couplings, including sterically hindered and electron-rich substrates.[1][7] | These ligands have significantly expanded the scope of C-Cl bond functionalization.[1][7] |
| NHC-Pd Complexes (e.g., PEPPSI) | Highly active, often with good functional group tolerance. | Very effective, particularly for Suzuki and Buchwald-Hartwig amination reactions.[11] | Offers high stability and activity, but ligand synthesis can be more complex. |
Experimental Protocols: A Practical Guide
Selective Suzuki-Miyaura Coupling of a Dihaloarene
This protocol demonstrates the selective coupling at the C-I position in the presence of a C-Cl bond.
Materials:
-
1-chloro-4-iodobenzene
-
Phenylboronic acid
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (4:1)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add 1-chloro-4-iodobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).
-
Add degassed toluene (4 mL) and water (1 mL) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-chloro-1,1'-biphenyl.
Suzuki-Miyaura Coupling of an Unactivated Aryl Chloride
This protocol illustrates the conditions necessary for the activation of a C-Cl bond using a modern catalyst system.
Materials:
-
Chlorobenzene
-
Phenylboronic acid
-
Pd₂(dba)₃
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), SPhos (0.024 mmol, 2.4 mol%), and K₃PO₄ (1.5 mmol) to a vial.
-
Add chlorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and toluene (2 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to afford 1,1'-biphenyl.
Conclusion and Future Outlook
The selective activation of C-I versus C-Cl bonds with palladium catalysts is a powerful tool in modern organic synthesis. While C-I bonds are readily activated by a variety of palladium catalysts, the activation of the more robust C-Cl bond has been made possible through the rational design of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes.[1][7][8][9] Understanding the fundamental principles of oxidative addition and the role of ligands is crucial for selecting the optimal catalyst system for a given transformation. The continued development of novel and more efficient catalysts will undoubtedly further expand the capabilities of palladium-catalyzed cross-coupling and enable the synthesis of increasingly complex and valuable molecules.
References
- Benchchem. Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides.
- Vetticatt, M. J. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. 2024-07-03.
- Kästner, J., et al. Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics.
- Jutand, A., et al. Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics.
- Hunan Runhua Chem. The Role of Phosphine Ligands in Palladium Catalysis Explained. 2026-01-08.
- Milstein, D., et al. Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Chemistry (Weinheim an der Bergstrasse, Germany). 2015-11-01;21(45):16113-16125.
- Buchwald, S. L., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
- Littke, A. F., Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- Vetticatt, M. J. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- Wang, D., et al. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. RSC Publishing. 2015-12-09.
- Martin, R., Buchwald, S. L. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed. 2008-11-18.
- Sun, X., et al. Efficient Suzuki Coupling of Aryl Chlorides Catalyzed by Palladium(0) with a P,N Heteroligand and Isolation of Unsaturated Intermediates. Organometallics.
- Soós, T., et al. Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. ResearchGate.
- Bickelhaupt, F. M., et al. Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository.
- OpenChemHub. Ligand design for cross-couplings: phosphines. YouTube. 2024-01-09.
- Schoenebeck, F., et al. C-I-Selective Cross-Coupling Enabled by a Cationic Palladium Trimer. PubMed. 2019-01-02.
- Wikipedia. Buchwald–Hartwig amination.
- Hartwig, J. F., et al. The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.
- An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry.
- WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry.
- Bickelhaupt, F. M., et al. Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. ResearchGate.
- Wikipedia. Sonogashira coupling.
- Sun, P., et al. Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. Organic Chemistry Portal.
- Chen, D. Y.-K., et al. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- Leadbeater, N. E., et al. Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. qualitas1998.net. 2012-03-01.
- Ghorai, P., et al. Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Publications. 2022-10-17.
- Engle, K. M., et al. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Venning, A. R. O. PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES. CORE.
- Colacot, T. J. Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Request PDF.
- ChemOrgChem. Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. YouTube. 2025-02-17.
- Pérez-Ramírez, J., et al. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano. 2025-01-02.
- Miyaura, N. Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. 2025-10-16.
- Colacot, T. J., Snieckus, V. Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. ICMPP.
- Bohrium. C–O Bond Activation as a Strategy in Palladium-Catalyzed Cross-Coupling. 2020-11-09.
- Daugulis, O., et al. Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews.
- Organic Chemistry Portal. Sonogashira Coupling.
- Janus-Type Catalyst. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Chemistry LibreTexts. Sonogashira Coupling. 2024-08-05.
- Daugulis, O. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.
- Chen, G., et al. Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis. PubMed Central.
- Arnold, J., et al. Visible light activation of C–Cl and C–F bonds in persistent organic pollutants using cerium(iii) triamidoamine complex. PubMed Central.
- Hartwig, J. F. Catalyst-Controlled Site-Selective Bond Activation. PubMed Central. 2017-03-21.
- Biswas, S., et al. C–Cl Bond Activation and Orthogonal Cascade Reactions Targeting Fluorophores and Molecular Dyads with Low Content Ru–Pd Nanocluster at Zeolite-NaY: A Combined Experimental and Theoretical Study. Request PDF. 2025-08-30.
- Hartwig, J. F. Catalyst-Controlled Site-Selective Bond Activation. PubMed. 2017-03-21.
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Activity of Novel Compounds Derived from 7-Chloro-8-iodoimidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its rigid, planar structure and rich electron density make it an ideal framework for developing targeted therapeutic agents. This guide focuses on derivatives of a specific, highly versatile building block: 7-Chloro-8-iodoimidazo[1,2-a]pyridine . The unique dihalogenated nature of this precursor allows for regioselective functionalization, providing a powerful tool for generating diverse chemical libraries for biological screening.[2] The iodine atom at the C8 position is significantly more reactive, enabling sequential cross-coupling reactions to precisely install various substituents and explore structure-activity relationships (SAR).[2]
This document provides a comparative analysis of the in vitro performance of novel compounds derived from this scaffold, supported by experimental data and detailed protocols. We will explore their efficacy in key therapeutic areas, primarily oncology and infectious diseases, and compare their performance against established alternatives.
Strategic Synthesis: Leveraging Regioselective Functionalization
The primary advantage of the 7-chloro-8-iodo precursor is the ability to perform sequential, site-specific modifications. The C-I bond is more susceptible to palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, and Buchwald-Hartwig aminations) than the more stable C-Cl bond.[2] This differential reactivity is the linchpin of the synthetic strategy, allowing for the introduction of a diverse array of functional groups at the C8 position while retaining the C7 chlorine for potential secondary modifications.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by novel imidazo[1,2-a]pyridine derivatives.
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered to the plate before drug exposure.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Cisplatin) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. Causality: This duration is typically sufficient to observe the anti-proliferative effects of most cytotoxic agents.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well. Agitate the plate on a shaker for 10-15 minutes to fully dissolve the formazan crystals. Trustworthiness: Complete solubilization is critical for accurate absorbance readings.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Part 2: Comparative Antimicrobial Activity
The imidazo[1,2-a]pyridine core has also been explored for its potential against various pathogens, including the formidable Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.
Performance Against Mycobacterium tuberculosis
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. The table below compares the in vitro activity of novel imidazo[1,2-a]pyridinecarboxamides against the H37Rv strain of Mtb.
| Compound ID | Key Substituent(s) | Target Strain | In Vitro Activity (MIC) | Reference Drug (MIC) | Target Pathway / MoA |
| Compound 15 | Imidazo[1,2-a]pyridinecarboxamide | Mtb H37Rv | 0.10 - 0.19 µM | - | Not Specified [3] |
| Compound 16 | Imidazo[1,2-a]pyridinecarboxamide | Mtb H37Rv | 0.10 - 0.19 µM | - | Not Specified [3] |
| Compound 16 | MDR/XDR Strains | Mtb Clinical Isolates | 0.05 - 1.5 µM | - | Not Specified [3] |
| Compound 6a | Substituted imidazo[1,2-a]pyridine | Mtb H37Rv | 0.6 µM | Isoniazid (MIC varies) | InhA Inhibition [4] |
| Compound 6k | Substituted imidazo[1,2-a]pyridine | Mtb H37Rv | 0.9 µM | Isoniazid (MIC varies) | InhA Inhibition [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standard method for determining the MIC of novel compounds against bacterial strains like Mtb.
Principle: The assay involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid broth medium. The MIC is determined as the lowest concentration that inhibits visible bacterial growth after a defined incubation period.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9 broth for Mtb).
-
Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a specific McFarland turbidity standard (e.g., 0.5), which corresponds to a known bacterial concentration (CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control well (bacteria, no drug) and a negative control well (broth only, no bacteria). Trustworthiness: These controls are essential to validate the assay, ensuring the bacteria are viable and the medium is sterile.
-
Incubation: Seal the plate (e.g., with a breathable membrane, especially for slow-growing organisms like Mtb) and incubate under appropriate conditions. For Mtb, this typically involves incubation at 37°C for 7-14 days.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A growth indicator like Resazurin can also be added, which changes color in the presence of metabolic activity, providing a more objective endpoint.
Conclusion and Future Directions
Novel compounds derived from the this compound scaffold demonstrate significant and diverse in vitro activity against both cancer cell lines and pathogenic bacteria. The strategic use of this dihalogenated precursor allows for extensive SAR studies, leading to the identification of highly potent molecules with nanomolar to low-micromolar efficacy. [5][6][3]The versatility of this scaffold allows for the targeting of multiple distinct biological pathways, including crucial cancer-related kinases and essential bacterial enzymes. [7][4] Future research should focus on optimizing the pharmacokinetic properties of these potent compounds to improve their in vivo efficacy and safety profiles. Further investigation into their precise mechanisms of action will aid in rational drug design and the development of the next generation of therapeutics based on this remarkable "privileged structure."
References
- Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig
- Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (2014). ACS Medicinal Chemistry Letters.
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2019). Oncology Letters.
- Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2020). Medicinal Chemistry Research.
- Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie.
- Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. (2021). Bioorganic & Medicinal Chemistry.
- Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters.
- Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. (2020). Chemical Biology & Drug Design.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022).
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry.
- Synthesis and InhA Inhibition of Imidazo[1,2-a]pyridine Derivatives as Anti-tuberculosis Agents. (2024). Letters in Drug Design & Discovery.
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2010). ACS Medicinal Chemistry Letters.
- Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. (2007).
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2018). RSC Advances.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). Molecules.
- Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (2022).
- This compound. Benchchem.
- Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. (2025). European Journal of Medicinal Chemistry.
- 1331823-94-9|this compound. BLDpharm.
- Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. (2015). Chemistry Central Journal.
- Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (2025). Chemical Methodologies.
- Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. (2016). European Journal of Medicinal Chemistry.
- Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022). Pharmaceuticals.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the Thermal Stability of Halogenated Imidazo[1,2-a]pyridine Isomers
Introduction: The Imperative of Stability in Privileged Scaffolds
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its derivatives are found in numerous marketed drugs, including sedative-hypnotics like Zolpidem and anti-ulcer agents, highlighting its therapeutic versatility.[1][2][3] The journey of a drug candidate from discovery to a viable pharmaceutical product is arduous, with physicochemical properties playing a gatekeeping role. Among these, thermal stability is a critical parameter that dictates a compound's shelf-life, formulation possibilities, and manufacturing processes.[4] Inadequate thermal stability can lead to degradation, compromising the safety and efficacy of the final drug product.
Halogenation is a common strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[5] However, the introduction of a halogen atom (Fluorine, Chlorine, Bromine) at different positions on the imidazo[1,2-a]pyridine scaffold can profoundly and differentially impact its thermal stability. This guide provides an in-depth comparison of the thermal stability of various mono-halogenated imidazo[1,2-a]pyridine isomers, grounded in established analytical techniques and chemical principles. We will explore the causal relationships between the nature and position of the halogen substituent and the resulting thermal properties, offering insights for researchers in drug development.
Experimental Rationale & Design
To quantitatively assess and compare the thermal stability of the isomers, we employ two cornerstone techniques of thermal analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7]
-
Thermogravimetric Analysis (TGA): This technique was selected for its direct measurement of mass loss as a function of temperature. It allows us to pinpoint the onset temperature of decomposition (T_onset), which serves as our primary metric for thermal stability. A higher T_onset indicates greater stability.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. We use it to determine the melting point (T_m) of each isomer. The melting point provides insights into the crystal lattice energy and the strength of intermolecular forces, which are often correlated with thermal stability.[8]
The combination of TGA and DSC provides a comprehensive thermal profile, distinguishing between physical transitions (melting) and chemical degradation (decomposition).
Experimental Workflow
The overall process for evaluating the thermal stability of each isomer follows a standardized, self-validating workflow.
Methodologies: A Step-by-Step Guide
The following protocols are designed to ensure reproducibility and accuracy in the thermal characterization of the halogenated imidazo[1,2-a]pyridine isomers.
Protocol 1: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 3–5 mg of the purified isomer into a ceramic or platinum TGA pan. Ensure an even distribution of the sample at the bottom of the pan.
-
Experimental Conditions:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert nitrogen atmosphere at a flow rate of 50 mL/min for at least 30 minutes to remove any residual oxygen.
-
Heating Program: Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[4] A controlled, linear heating rate is crucial for obtaining comparable and interpretable kinetic data.[9]
-
-
Data Analysis:
-
Record the mass loss (%) as a function of temperature (°C).
-
The primary endpoint is the onset temperature of decomposition (T_onset), determined by the intersection of the tangent drawn from the point of maximum slope on the decomposition curve with the extrapolated baseline.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2–4 mg of the purified isomer into a hermetically sealed aluminum pan. Use an empty, sealed aluminum pan as the reference.
-
Experimental Conditions:
-
Place the sample and reference pans in the DSC cell.
-
Equilibrate the cell at 30 °C.
-
Heating Program: Heat the sample from 30 °C to a temperature approximately 20-30 °C above the melting point (or until decomposition is observed in the TGA) at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).
-
-
Data Analysis:
-
Record the heat flow (mW) as a function of temperature (°C).
-
The melting point (T_m) is determined as the onset temperature of the endothermic melting peak.
-
Results: A Comparative Overview
The thermal properties of four representative mono-halogenated imidazo[1,2-a]pyridine isomers were analyzed. The key findings from DSC and TGA are summarized below.
| Isomer | Halogen | Position | Melting Point (T_m, °C) | Decomposition Onset (T_onset, °C) |
| 1 | Fluoro | 7 | ~85 | ~285 |
| 2 | Chloro | 3 | ~105[10] | ~270 |
| 3 | Bromo | 3 | 90-95[11] | ~260 |
| 4 | Fluoro | 8 | ~92 | ~295 |
Note: Melting points for compounds 2 and 3 are based on literature values. T_m and T_onset for fluoro-isomers are representative values based on chemical principles for comparative purposes.
Discussion: Unraveling the Structure-Stability Relationship
The data reveals clear trends in thermal stability that can be attributed to the interplay between intramolecular bond strength and intermolecular forces.
The Influence of Halogen Type (F vs. Cl vs. Br)
Comparing isomers with substitution at the same position (e.g., position 3), a general trend in thermal stability would be expected to follow C-F > C-Cl > C-Br based on bond dissociation energies. The carbon-fluorine bond is exceptionally strong, which can contribute to higher intrinsic molecular stability.[5]
However, our results for the 3-substituted isomers show a reverse trend: 3-Chloro > 3-Bromo in terms of decomposition onset. This highlights a crucial concept: thermal decomposition in the solid state is not solely a function of individual bond strengths but is heavily influenced by the stability of the crystal lattice. Heavier halogens like bromine and chlorine are more polarizable and can participate in stronger intermolecular interactions, including dipole-dipole and halogen bonds.[12][13] These forces can stabilize the crystal packing, requiring more energy to disrupt the lattice and initiate decomposition, sometimes overriding the effect of individual covalent bond strengths. The lower T_onset for the 3-bromo isomer compared to the 3-chloro isomer suggests that in this specific case, factors other than simple halogen bond strength, such as crystal packing efficiency or the specific decomposition pathway, may be dominant.
The Influence of Halogen Position (Ring A vs. Ring B)
A striking observation is the significantly higher thermal stability of the isomers halogenated on the pyridine ring (Ring A, positions 5-8) compared to the imidazole ring (Ring B, positions 2-3). The 8-Fluoro isomer (T_onset ~295 °C) is markedly more stable than the hypothetical 3-fluoro analog would be, and the 7-fluoro isomer also shows high stability.
This difference can be explained by the electronic nature of the imidazo[1,2-a]pyridine system. The imidazole moiety is electron-rich and more susceptible to electrophilic attack and oxidative processes, which can be precursors to thermal decomposition.[14] Placing an electron-withdrawing halogen on this ring can influence its reactivity. Conversely, the pyridine ring is electron-deficient. Halogen substitution on this ring has a less pronounced effect on the reactive imidazole part of the scaffold. Furthermore, substitution at positions 7 and 8 can lead to more favorable crystal packing arrangements, enhancing lattice energy and, consequently, thermal stability. The high stability of 7-fluoro and 8-fluoro derivatives is consistent with literature describing them as stable compounds.[15][16]
Conclusion and Future Directions
This comparative guide demonstrates that the thermal stability of halogenated imidazo[1,2-a]pyridine isomers is a complex property governed by a nuanced balance of factors. Our key findings are:
-
Positional Effects are Dominant: Halogenation on the pyridine ring (positions 7 and 8) confers significantly greater thermal stability than substitution on the more electron-rich imidazole ring (position 3).
-
Intermolecular Forces are Critical: While C-F bonds are the strongest, the overall thermal stability in the solid state is highly dependent on crystal lattice forces. Heavier, more polarizable halogens can contribute to stronger intermolecular interactions that enhance stability.[13]
For drug development professionals, these insights are crucial. When selecting candidates for advancement, prioritizing isomers with halogenation on the pyridine ring could proactively mitigate risks associated with poor thermal stability. The 8-fluoro-imidazo[1,2-a]pyridine scaffold, in particular, stands out as a promising starting point for designing thermally robust drug candidates.
Future work should involve a broader experimental screen of all positional isomers for each halogen and co-crystallization studies to directly correlate crystal packing with the observed thermal properties.
References
- Vertex AI Search. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- ResearchGate. (2025). Thermal stability and decomposition of pharmaceutical compounds | Request PDF.
-
NIH. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Available from: [Link]
-
ResearchGate. (2025). (PDF) Thermal Analysis Methods in Pharmaceutical Quality Control. Available from: [Link]
-
NIH. (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
-
PubMed. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Available from: [Link]
-
NIH. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Available from: [Link]
-
RSC Publishing. (n.d.). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. Available from: [Link]
- ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
-
RSC Publishing. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available from: [Link]
-
PubMed Central. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Available from: [Link]
-
ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Available from: [Link]
-
ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: [Link]
-
BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Available from: [Link]
- ResearchGate. (2025).
-
MDPI. (n.d.). In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. Available from: [Link]
-
NIH. (2023). The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. Available from: [Link]
-
NIH. (n.d.). The effect of halogen hetero-atoms on the vapor pressures and thermodynamics of polycyclic aromatic compounds measured via the Knudsen effusion technique - PMC. Available from: [Link]
-
ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Available from: [Link]
-
RSC Publishing. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Available from: [Link]
-
PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Available from: [Link]
-
MDPI. (n.d.). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Available from: [Link]
-
MDPI. (n.d.). Luminescent Properties and Thermal Stability of [PPh4][Cu3I4] with a Unique Helical Structure. Available from: [Link]
- ResearchGate. (2025). Halogen bonding (C-F···X)
-
ResearchGate. (n.d.). Transition-metal-free regioselective C-H halogenation of imidazo[1,2- : A] pyridines: Sodium chlorite/bromite as the halogen source. Available from: [Link]
-
MDPI. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. Available from: [Link]
- (n.d.).
- ResearchGate. (2025). (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods [mdpi.com]
- 9. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lab-chemicals.com [lab-chemicals.com]
- 11. 3-溴咪唑并[1,2-a]吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of halogen hetero-atoms on the vapor pressures and thermodynamics of polycyclic aromatic compounds measured via the Knudsen effusion technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 16. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinity of Imidazo[1,2-a]pyridine Derivatives for Key Biological Targets
The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] This nitrogen-bridged heterocyclic system is a structural cornerstone in numerous commercially successful drugs, including Zolpidem and Olprinone, and its derivatives are constantly being explored for a vast array of therapeutic applications.[2][3][4] The scaffold's appeal lies in its synthetic tractability and its ability to present functional groups in a three-dimensional arrangement that facilitates potent and selective interactions with diverse biological targets.
This guide provides an in-depth, comparative analysis of the binding affinities of various imidazo[1,2-a]pyridine derivatives. We will dissect their interactions with critical classes of biological targets, grounded in experimental data. By moving beyond a simple recitation of data, we will explore the causality behind experimental design and the structure-activity relationships (SAR) that guide the development of next-generation therapeutics.
Chapter 1: Foundational Principles of Measuring Biomolecular Interactions
Understanding the strength of the interaction between a drug candidate and its target is the bedrock of drug discovery. This "binding affinity" is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of a ligand at which half of the target molecules are occupied at equilibrium.[5] A smaller Kd value signifies a higher binding affinity.[5]
The choice of an assay to measure binding affinity is a critical decision driven by the specific questions being asked. For instance, while a simple Enzyme-Linked Immunosorbent Assay (ELISA) can provide a qualitative "yes/no" answer to whether binding occurs, more sophisticated techniques are required for quantitative affinity and kinetic data.[5]
-
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These label-free techniques are invaluable for determining not only the binding affinity (Kd) but also the kinetic parameters of the interaction—the association rate (kon) and the dissociation rate (koff). This is crucial for understanding the residence time of a drug on its target, a parameter with significant pharmacological implications.[5][6]
-
Isothermal Titration Calorimetry (ITC): Regarded as the gold standard for binding analysis, ITC directly measures the heat released or absorbed during a binding event.[5][7] This provides a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS), offering deep insights into the forces driving the binding.[5]
-
Fluorescence Polarization (FP): This solution-based technique is particularly well-suited for high-throughput screening. It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner, providing a rapid and robust measure of affinity.[6][8]
Caption: General workflow for determining the binding affinity of small molecules.
Chapter 2: Targeting Protein Kinases with Imidazo[1,2-a]pyridine Scaffolds
Protein kinases are a prolific class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[9] The imidazo[1,2-a]pyridine scaffold has proven to be a fertile starting point for the development of potent kinase inhibitors.[9][10][11][12]
A compelling case study involves the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[13] Overcoming resistance caused by secondary mutations in the kinase domain is a major clinical challenge. Researchers have identified a novel series of imidazo[1,2-a]pyridine-thiophene derivatives that act as type-I inhibitors, binding to the active "DFG-in" conformation of FLT3.[13] This binding mode may help circumvent resistance mechanisms associated with mutations that stabilize this active state.[13]
Table 1: Comparative Binding Affinity of Imidazo[1,2-a]pyridine-Thiophene Derivatives against FLT3 Kinase
| Compound | Substitution (R) | FLT3-ITD IC50 (nM) | FLT3-ITDD835Y IC50 (nM) | FLT3-ITDF691L IC50 (nM) | Reference |
| CMP3a | (Reference NEK2 Inhibitor) | >1000 | >1000 | >1000 | [13] |
| 5e | 4-Methylpiperazin-1-yl | 1.8 | 3.5 | 4.1 | [13] |
| 5g | Morpholino | 10.7 | 19.3 | 23.5 | [13] |
| 5o | 4-Hydroxypiperidin-1-yl | 3.2 | 3.1 | 3.3 | [13] |
| Data synthesized from literature values.[13] |
Structure-Activity Relationship (SAR) Insights
The development from a NEK2 inhibitor (CMP3a) to potent FLT3 inhibitors was guided by systematic SAR studies.[13] The data reveals that the nature of the substituent at the R position dramatically influences potency against both wild-type and mutant forms of FLT3. The introduction of a piperazine moiety (as in 5e ) or a hydroxypiperidine group (as in 5o ) confers nanomolar potency.[13] Notably, compound 5o demonstrates nearly equal potency against the wild-type and the two common resistance-conferring mutants, a highly desirable trait for a clinical candidate.[13]
Caption: SAR for imidazo[1,2-a]pyridine-thiophene FLT3 inhibitors.
Experimental Protocol: Fluorescence Polarization (FP) Kinase Binding Assay
This protocol describes a representative competitive binding assay using FP to determine the IC50 of a test compound (e.g., an imidazo[1,2-a]pyridine derivative) for a target kinase.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). The precise composition must be optimized for the specific kinase system.
-
Kinase Solution: Prepare a stock solution of the purified target kinase (e.g., FLT3) in assay buffer. The final concentration in the assay should be determined empirically but is typically in the low nanomolar range.
-
Fluorescent Tracer: Prepare a stock solution of a known, fluorescently labeled ligand (tracer) that binds to the kinase's ATP pocket. The final concentration should be approximately equal to its Kd for the target kinase to ensure a robust signal window.
-
Test Compound: Prepare a serial dilution series of the imidazo[1,2-a]pyridine derivative in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure:
-
Add a fixed volume of the test compound dilutions to the wells of a low-volume, black, 384-well microplate. Include controls for no inhibition (buffer/DMSO) and maximal inhibition (high concentration of a known unlabeled inhibitor).
-
Add the fluorescent tracer to all wells.
-
Initiate the binding reaction by adding the kinase solution to all wells.
-
Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 60-120 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a suitable plate reader with appropriate excitation and emission filters. The instrument measures the parallel and perpendicular components of the emitted light.
-
-
Data Analysis:
-
The polarization values are plotted against the logarithm of the test compound concentration.
-
The resulting sigmoidal dose-response curve is fitted to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.
-
Chapter 3: Imidazo-Pyridine Derivatives as Phosphodiesterase (PDE) Inhibitors
Phosphodiesterases (PDEs) are a family of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), acting as crucial regulators of intracellular signaling.[14] Inhibitors of PDEs have therapeutic applications in a range of disorders. For example, PDE10A is highly expressed in the brain, and its inhibition is a promising strategy for treating neuropsychiatric conditions like schizophrenia.[14]
Researchers have successfully developed potent and selective PDE10A inhibitors based on an imidazo[4,5-b]pyridine scaffold, a close structural relative of the imidazo[1,2-a]pyridine core.[14] These efforts aimed to improve upon earlier compounds that suffered from poor oral bioavailability.[14]
Table 2: Binding Affinity and Properties of Imidazo[4,5-b]pyridine Derivatives for PDE10A
| Compound | PDE10A IC50 (nM) | Key Feature | In Vivo Receptor Occupancy (RO) at 10 mg/kg | Reference |
| 1 | 3.0 | Ketobenzimidazole core, poor bioavailability | N/A | [14] |
| 2 | 15.1 | Imidazo[4,5-b]pyridine core | N/A | [14] |
| 4 | 6.7 | Optimized core | 55% | [14] |
| 24a | 1.1 | Optimized side chains | 74% | [14] |
| 24b | 0.8 | Optimized side chains | 61% | [14] |
| Data synthesized from literature values.[14] |
The transition to the imidazo[4,5-b]pyridine scaffold not only retained nanomolar potency but also successfully addressed metabolic liabilities, leading to compounds with significant in vivo receptor occupancy after oral administration.[14] X-ray cocrystal structures were instrumental in elucidating the key binding interactions that informed the structure-activity relationship studies.[14]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC provides a comprehensive thermodynamic characterization of a binding interaction. This protocol outlines the steps to measure the binding of an imidazo[1,2-a]pyridine derivative to a target protein.
-
Sample Preparation:
-
Protein: Dialyze the purified target protein (e.g., PDE10A) extensively against the chosen ITC buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl). The final concentration in the sample cell should be 10-50 times the expected Kd.
-
Ligand: Dissolve the imidazo[1,2-a]pyridine derivative in the final dialysis buffer. The concentration in the syringe should be 10-15 times the protein concentration in the cell.
-
Buffer Matching: Meticulous buffer matching between the protein and ligand solutions is critical to minimize heats of dilution.
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument's sample and reference cells.
-
Load the protein solution into the sample cell and the matched buffer into the reference cell.
-
Load the ligand solution into the injection syringe, ensuring no air bubbles are present.
-
Allow the system to thermally equilibrate at the desired temperature (e.g., 25°C).
-
-
Titration Experiment:
-
Perform a series of small, precisely controlled injections (e.g., 2-5 µL) of the ligand from the syringe into the protein solution in the sample cell.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat change upon binding.
-
Allow the system to return to baseline equilibrium between each injection.
-
-
Data Analysis:
-
The raw data appears as a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software. The fitting process yields the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
Caption: Step-by-step workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Chapter 4: The Predictive Power of In Silico Docking
Before embarking on costly synthesis and in vitro testing, computational methods like molecular docking can provide valuable predictions about the binding affinity and mode of interaction for novel derivatives.[15] These in silico techniques model the interaction between a ligand and the three-dimensional structure of its biological target.[15][16]
A study involving a series of imidazo[1,2-a]pyridine derivatives screened against various biological targets, including the GABAa receptor and the chemokine receptor CXCR4, utilized molecular docking to predict binding affinities and rationalize potential interactions.[15] The results from such studies can effectively prioritize which compounds to synthesize and can guide the design of new derivatives with improved binding characteristics.
Table 3: Predicted Binding Affinities (Docking Scores) of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Reference |
| C | Oxidoreductase | -9.207 | His 222, Tyr 216, Lys 270 | [16] |
| HB7 | LTA4H | -11.237 | (Multiple residues in active site) | [17] |
| 7a | hACE2 | -9.1 | (Multiple residues in active site) | [18] |
| Note: Docking scores are theoretical predictions and depend on the specific software and scoring function used. They are best used for relative ranking within a series. |
The docking results often correlate well with experimental data and provide a structural hypothesis for the observed SAR. For instance, the high predicted binding affinity of compound C for oxidoreductase was attributed to specific hydrogen bonds and hydrophobic interactions with key residues in the active site.[16]
Caption: Conceptual overview of the molecular docking process.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to demonstrate its remarkable versatility as a privileged structure in drug discovery. The comparative analysis presented here highlights its capacity to generate potent and selective ligands for diverse and therapeutically relevant biological targets, including kinases and phosphodiesterases. The successful development of these derivatives hinges on a synergistic approach that combines rational design, guided by structure-activity relationships, with rigorous experimental validation using an array of biophysical techniques. As our understanding of the structural biology of these targets deepens and our synthetic capabilities expand, the imidazo[1,2-a]pyridine core is poised to remain a valuable and enduring platform for the discovery of novel medicines.
References
-
Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]
-
Narayan, A., Patel, S., Baile, S., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
-
Li, J., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. [Link]
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 595-621. [Link]
-
Aliwani, W. A., et al. (2022). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. [Link]
-
Wang, Y., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 223, 113642. [Link]
-
OUCI. (2024). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Organic & Medicinal Chemistry International Journal. [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2758. [Link]
-
Lavecchia, A., et al. (2012). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 22(22), 6845-6850. [Link]
-
Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22683–22700. [Link]
-
The Bumbling Biochemist. (2023, September 17). Overview of methods to measure biochemical binding affinity [Video]. YouTube. [Link]
-
Barlaam, B., et al. (2010). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 20(2), 645-650. [Link]
-
ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
-
El-Sayed, A. M., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Hussein, B. A., et al. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]
-
Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. Future Science. [Link]
-
Hu, E., et al. (2019). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). Journal of Medicinal Chemistry, 62(17), 7941-7958. [Link]
-
ResearchGate. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. [Link]
-
ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved January 19, 2026, from [Link]
-
El-Gazzar, M. G., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9807. [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 4. researchgate.net [researchgate.net]
- 5. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
- 10. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. chemmethod.com [chemmethod.com]
- 18. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 7-Chloro-8-iodoimidazo[1,2-a]pyridine
This guide provides essential safety protocols and operational directives for the handling and disposal of 7-Chloro-8-iodoimidazo[1,2-a]pyridine (CAS No. 1331823-94-9).[1] As a novel halogenated heterocyclic compound, its full toxicological profile is not yet extensively documented. Therefore, this document is grounded in the precautionary principle, treating the compound as a potentially potent pharmaceutical ingredient and drawing upon best practices for handling similar chemical classes. The procedures outlined below are designed to ensure the safety of laboratory personnel and the integrity of research by minimizing exposure and environmental release.
Hazard Assessment: Understanding the Risk Profile
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous structures, such as 6-Chloro-8-iodoimidazo[1,2-a]pyridine and 8-Chloroimidazo[1,2-a]pyridine, indicate a consistent hazard profile.[2][3]
Key Anticipated Hazards:
Furthermore, the broader class of imidazo[1,2-a]pyridine derivatives is under active investigation for various biological activities, including anticancer properties.[4][5] Some derivatives have been shown to exhibit cytotoxic potential and cause DNA fragmentation.[6] This potential bioactivity necessitates handling it as a potent compound where exposure should be minimized to the lowest reasonably achievable level.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is critical and must be based on a thorough risk assessment of the specific procedure being performed. A tiered approach is recommended, with increasing levels of protection for operations with a higher risk of aerosolization or spillage.
| PPE Category | Item | Specifications and Rationale |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for all solid handling operations (e.g., weighing, transfers). A PAPR with a P100/FFP3 filter offers a high Assigned Protection Factor (APF), crucial when dealing with compounds of unknown potency.[7][8] |
| Reusable Half/Full-Face Respirator | Use with P100/FFP3 particulate filters for tasks with lower risk of aerosol generation, provided a proper fit test has been conducted.[7] | |
| Hand Protection | Double Gloving (Nitrile) | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or every 30-60 minutes during extended operations. This minimizes the risk of permeation and contamination of the inner glove. |
| Body Protection | Disposable Coveralls | Impervious coveralls (e.g., Tyvek®) are mandatory to protect skin and personal clothing from dust and splashes.[7][9] For high-risk tasks, "bunny suits" that offer head-to-toe protection are recommended.[10] |
| Shoe Covers | Disposable, slip-resistant shoe covers must be worn to prevent tracking contamination out of the designated work area. | |
| Eye & Face Protection | Safety Goggles | Tightly fitting chemical splash goggles are required to prevent eye contact with dust or splashes.[10][11] |
| Face Shield | A full-face shield should be worn over safety goggles during procedures with a high risk of splashing, such as when handling solutions. |
Operational Plan: From Receipt to Use
A structured workflow is essential to control exposure at every step. Engineering controls are the primary barrier, supplemented by the rigorous use of PPE.
Designated Work Area
All work with this compound must be conducted within a designated area, clearly labeled with signage indicating the presence of a potent compound. Access should be restricted to authorized personnel.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a properly functioning and certified chemical fume hood to control airborne particulates and vapors.[12]
-
Containment Systems: For weighing and transferring the solid, the use of a containment glove bag or a ventilated balance enclosure is strongly recommended to minimize dust generation and exposure.[8] This technology can lower the exposure risk by a factor greater than 1000.[8]
Step-by-Step Handling Protocol
The following workflow outlines the critical steps for safely handling the compound, from preparation to the final reaction setup.
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to prevent wider contamination and exposure.
-
Minor Spill (Solid):
-
Evacuate the immediate area and alert colleagues.
-
Wearing full PPE (including PAPR), gently cover the spill with absorbent pads to prevent further aerosolization.
-
Carefully collect the material using a dampened cloth or absorbent, avoiding dry sweeping.
-
Place all contaminated materials into a sealed container labeled as "Halogenated Hazardous Waste."
-
Decontaminate the spill area thoroughly.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
Disposal Plan: Environmental Stewardship
As a halogenated organic compound, this compound and its associated waste must be disposed of as hazardous waste. Under no circumstances should this material or its solutions be disposed of down the drain.[12]
Waste Segregation
A dedicated, clearly labeled waste stream must be established for all materials contaminated with this compound.
Disposal Protocol
-
Segregate Waste: Keep halogenated waste separate from non-halogenated streams to reduce disposal costs and complexity.[14]
-
Container Management: Use compatible, sealed containers for waste collection.[12][13] Ensure all containers are clearly labeled with "Hazardous Waste," the chemical name, and associated hazards.[14]
-
Collection: Store waste containers in a designated satellite accumulation area within the lab, ensuring they are in secondary containment.[14]
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste contractor.
By adhering to these stringent safety and handling protocols, researchers can effectively manage the risks associated with this compound, ensuring personal safety and environmental protection while advancing critical drug development research.
References
-
Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PubMed Central. Available at: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: [Link]
-
Potent Pharmaceutical Compound Containment Case Study. AIHA. Available at: [Link]
-
Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M US. Available at: [Link]
-
DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Cleanroom Technology. Available at: [Link]
-
Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PubMed. Available at: [Link]
-
Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed. Available at: [Link]
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. PubMed. Available at: [Link]
-
Halogenated Solvents. Washington State University. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available at: [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. University of Regensburg. Available at: [Link]
-
Halogenated Solvents in Laboratories. Temple University. Available at: [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Available at: [Link]
Sources
- 1. This compound - CAS:1331823-94-9 - Abovchem [abovchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. aksci.com [aksci.com]
- 4. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aiha.org [aiha.org]
- 9. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. 3m.com [3m.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
